3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKBTKMCEHZSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610734 | |
| Record name | 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855789-56-9 | |
| Record name | 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-triazolo[4,3-a]pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The document delves into the strategic chemical pathway, elucidating the underlying reaction mechanisms and providing detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable methodologies for the successful synthesis and characterization of this important molecule.
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Core
The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties make it an attractive scaffold for the design of novel therapeutic agents targeting a diverse range of biological targets. Derivatives of this core structure have demonstrated potent pharmacological activities, including but not limited to, anti-inflammatory, anti-convulsant, anti-cancer, and anti-viral properties.[4] The 3-(chloromethyl) substituent serves as a versatile synthetic handle, allowing for further molecular elaboration and the introduction of various functional groups, thereby enabling the exploration of a broad chemical space in the quest for new drug candidates.[1][5]
Strategic Synthesis Pathway
The most direct and widely employed synthetic route to 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a three-step process commencing from readily available starting materials. This strategic pathway is outlined below:
Caption: Overall synthetic scheme for 3-(chloromethyl)-triazolo[4,3-a]pyridine.
This robust methodology involves the initial synthesis of the key intermediate, 2-hydrazinopyridine, followed by acylation with chloroacetyl chloride, and a final intramolecular cyclization to yield the target compound.
In-Depth Mechanistic Analysis and Experimental Protocols
Step 1: Synthesis of 2-Hydrazinopyridine
Causality Behind Experimental Choices: The synthesis of 2-hydrazinopyridine is achieved through a nucleophilic aromatic substitution reaction. 2-Chloropyridine is selected as the starting material due to the lability of the chlorine atom at the 2-position, which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine ring nitrogen. Hydrazine hydrate serves as a potent and readily available nucleophile. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the substitution.
Reaction Mechanism:
Caption: Mechanism of 2-Hydrazinopyridine synthesis.
Detailed Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (1.0 eq).
-
Add an excess of hydrazine hydrate (typically 5-10 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-hydrazinopyridine.
| Parameter | Value | Reference |
| Reactants | 2-Chloropyridine, Hydrazine Hydrate | [1] |
| Solvent | Neat or high-boiling solvent (e.g., n-butanol) | |
| Temperature | 100-110 °C | |
| Reaction Time | 4-6 hours | |
| Typical Yield | 70-85% |
Step 2: Synthesis of 2-(2-Chloroacetyl)hydrazinyl)pyridine
Causality Behind Experimental Choices: This step involves the acylation of the more nucleophilic terminal nitrogen of the hydrazine group of 2-hydrazinopyridine with chloroacetyl chloride. Chloroacetyl chloride is a highly reactive acylating agent, and the reaction is typically performed at low temperatures to control its reactivity and prevent side reactions. A base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Reaction Mechanism:
Caption: Mechanism of acylation of 2-Hydrazinopyridine.
Detailed Experimental Protocol:
-
Dissolve 2-hydrazinopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.0-1.2 eq) dropwise to the cooled solution with vigorous stirring.
-
If a base is used, it is typically added prior to the chloroacetyl chloride.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-chloroacetyl)hydrazinyl)pyridine.
| Parameter | Value | Reference |
| Reactants | 2-Hydrazinopyridine, Chloroacetyl Chloride | [1] |
| Solvent | Dichloromethane, THF, or Chloroform | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 3-6 hours | [1] |
| Typical Yield | 85-95% | [1] |
Step 3: Intramolecular Cyclization to 3-(Chloromethyl)-triazolo[4,3-a]pyridine
Causality Behind Experimental Choices: The final step is an intramolecular cyclodehydration reaction to form the triazole ring. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, making it the reagent of choice for this transformation. The reaction is typically conducted at elevated temperatures to facilitate the cyclization process. POCl₃ activates the amide carbonyl group, making it more susceptible to nucleophilic attack by the pyridine ring nitrogen.
Reaction Mechanism: The mechanism of this POCl₃-mediated cyclization is believed to proceed through the following key steps:
-
Activation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen of the amide attacks the electrophilic phosphorus atom of POCl₃.
-
Formation of a Vilsmeier-like Intermediate: A chloride ion is displaced from the phosphorus, and a subsequent rearrangement leads to the formation of a reactive Vilsmeier-like intermediate.
-
Intramolecular Nucleophilic Attack: The nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of the Vilsmeier intermediate.
-
Aromatization: A final elimination of a proton and the phosphoryl dichloride byproduct leads to the formation of the aromatic triazole ring.
Caption: Key stages in the POCl3-mediated cyclization.
Detailed Experimental Protocol:
-
Place 2-(2-chloroacetyl)hydrazinyl)pyridine (1.0 eq) in a round-bottom flask.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 3-5 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
| Parameter | Value | Reference |
| Reactant | 2-(2-Chloroacetyl)hydrazinyl)pyridine | [1] |
| Reagent | Phosphorus Oxychloride (POCl₃) | [1] |
| Temperature | 105-110 °C (Reflux) | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | 75-90% | [1] |
Characterization of 3-(Chloromethyl)-triazolo[4,3-a]pyridine
The identity and purity of the synthesized 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine and triazole rings, and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons and the chloromethyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-Cl bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the chlorine atom. |
Safety Considerations
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloroacetyl chloride is a corrosive and lachrymatory substance. Handle in a fume hood with appropriate PPE.
-
Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All manipulations should be carried out under anhydrous conditions and in a well-ventilated fume hood. Wear appropriate PPE.
-
The quenching of the POCl₃ reaction mixture with ice is highly exothermic and should be performed slowly and with caution.
Conclusion
The synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a well-established and efficient process that provides access to a valuable building block for medicinal chemistry. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols outlined in this guide, researchers can reliably synthesize this compound in good yields. The versatility of the chloromethyl group opens up numerous possibilities for further derivatization, making this a key starting material for the development of novel therapeutic agents.
References
-
A facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. (URL to be provided from search results)
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
-
Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed. (URL to be provided from search results)
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI.
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC.
-
A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine - ResearchGate. (URL to be provided from search results)
-
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine - MySkinRecipes. (URL to be provided from search results)
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - ResearchGate. (URL to be provided from search results)
- Synthesis of 2-hydrazinopyridine from 2-chloropyridine and hydrazine hydrate protocol.
- Reaction mechanism of 2-hydrazinopyridine with chloroacetyl chloride.
- Cyclization of N-(pyridin-2-yl)-2-chloroacetohydrazide using POCl3 mechanism.
-
Synthesis and characterization of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. (URL to be provided from search results)
- Purification and analysis of 3-(chloromethyl)-triazolo[4,3-a]pyridine.
- Detailed mechanism of intramolecular cyclization of N-acylhydrazines using POCl3.
-
Synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine experimental protocol yields. (URL to be provided from search results)
-
1H NMR 13C NMR IR MS data of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. (URL to be provided from search results)
Sources
3-(Chloromethyl)-triazolo[4,3-a]pyridine chemical properties
An In-Depth Technical Guide to 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine: Properties, Synthesis, and Applications
Introduction
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, which fuses a pyridine ring with a 1,2,4-triazole ring, classifies it as a member of the triazolopyridine family. These scaffolds are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[4] The triazolo[4,3-a]pyridine core, in particular, is found in molecules with diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[4][5]
The defining feature of this specific molecule is the chloromethyl group at the 3-position of the triazole ring. This functional group acts as a reactive handle, making 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine a valuable and versatile intermediate for the synthesis of more complex molecular architectures. It serves as a key building block in the development of novel therapeutic agents, especially those targeting the central nervous system, such as anxiolytic and antipsychotic drugs.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
The fundamental properties of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine are summarized below. While extensive experimental data is not publicly available, the key identifiers and computed properties provide a foundational understanding of the molecule.
| Property | Value | Source |
| IUPAC Name | 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine | - |
| CAS Number | 855789-56-9 | [2] |
| Molecular Formula | C₇H₆ClN₃ | [2] |
| Molecular Weight | 167.60 g/mol | [2] |
| MDL Number | MFCD09994913 | [2] |
Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly accessible literature.
Synthesis Pathway
The synthesis of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine can be achieved through a multi-step sequence starting from readily available 2-chloropyridine. A common and effective route involves the formation of a hydrazinopyridine intermediate, followed by acylation and subsequent dehydrative cyclization.[6][7]
Experimental Protocol
Step 1: Synthesis of 1-(pyridin-2-yl)hydrazine
-
To a reaction vessel, add 2-chloropyridine and hydrazine hydrochloride.
-
Heat the mixture at 100°C for approximately 48 hours.
-
Upon completion, cool the reaction mixture and isolate the 1-(pyridin-2-yl)hydrazine intermediate. Purification can be achieved through standard crystallization or chromatographic techniques.
Causality: The nucleophilic substitution of the chlorine atom on the pyridine ring by hydrazine is the core of this step. The elevated temperature is necessary to overcome the activation energy for this aromatic substitution reaction.
Step 2: Synthesis of 2-chloro-N'-(pyridin-2-yl)acetohydrazide
-
Dissolve the 1-(pyridin-2-yl)hydrazine from Step 1 in a suitable aprotic solvent.
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride dropwise while stirring vigorously. Maintain the temperature at ambient conditions.
-
Continue stirring for 12 hours to ensure complete mono-acylation.
-
Isolate the resulting acetohydrazide product.
Causality: This step involves a selective N-acylation. Chloroacetyl chloride is a highly reactive acylating agent. Performing the reaction at ambient or reduced temperature helps control the reactivity and favors the formation of the desired mono-acylated product over di-acylated byproducts.
Step 3: Dehydrative Cyclization to 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
-
Treat the 2-chloro-N'-(pyridin-2-yl)acetohydrazide from Step 2 with a dehydrating agent, such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to 120°C and maintain with constant stirring for 12 hours.
-
After cooling, carefully quench the reaction mixture and extract the final product.
-
Purify the crude product using column chromatography to obtain 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine.[6][7]
Causality: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization. The high temperature provides the necessary energy for the condensation reaction, which involves the elimination of water to form the stable, fused triazole ring system.
Synthesis Workflow Diagram
Caption: Nucleophilic substitution at the chloromethyl group.
This synthetic versatility makes it a key intermediate for pharmaceuticals, particularly for central nervous system (CNS) disorders. [2]The triazolopyridine scaffold itself has been shown to interact with various receptors and enzymes in the body. By modifying the substituent at the 3-position, chemists can fine-tune the molecule's steric and electronic properties to optimize its potency, selectivity, and pharmacokinetic profile for a specific biological target. The scaffold has been explored for its potential as c-Met kinase inhibitors, antimalarial agents, and IDO1 inhibitors. [5][8][9]
Predicted Spectroscopic Characteristics
While the specific spectra for 3-(Chloromethyl)-t[1][2][3]riazolo[4,3-a]pyridine are not readily available, its key features can be predicted based on its structure and data from analogous compounds. [8][10][11]
| Spectroscopic Data | Predicted Characteristics |
|---|---|
| ¹H NMR | - A singlet peak for the chloromethyl (-CH₂Cl) protons, expected to be significantly downfield (approx. δ 5.0-5.2 ppm) due to the deshielding effects of the adjacent chlorine and the triazole ring. [8] - A set of multiplets or distinct signals in the aromatic region (approx. δ 7.0-9.0 ppm) corresponding to the four protons on the pyridine ring. The proton adjacent to the fused triazole ring (at position 5) is expected to be the most downfield. [11] |
| ¹³C NMR | - A signal for the chloromethyl carbon (-CH₂Cl) in the aliphatic region (approx. δ 33-35 ppm). [8] - Multiple signals in the aromatic region (approx. δ 110-150 ppm) for the carbons of the fused pyridine and triazole rings. |
| IR Spectroscopy | - C-H stretching vibrations for the aromatic pyridine ring protons typically appear just above 3000 cm⁻¹. - C=N and C=C stretching vibrations from the fused ring system are expected in the 1500-1650 cm⁻¹ region. - A characteristic C-Cl stretching vibration is expected in the fingerprint region, typically around 600-800 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed at m/z ≈ 167. - A characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at ≈33% the intensity of the M⁺ peak) would be expected. |
Justification: These predictions are based on standard chemical shift and frequency tables, as well as published spectral data for structurally related compounds such as N-((6-Chloro-t[1][2][3]riazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide and other substituted triazolopyridines, which provide an empirical basis for these estimations. [8][11][12]
Safety, Handling, and Storage
As a reactive chemical intermediate, 3-(Chloromethyl)-t[1][2][3]riazolo[4,3-a]pyridine requires careful handling. The following guidelines are synthesized from safety data sheets for structurally related and similarly reactive compounds. [1][13][14][15]
| Category | Guideline |
|---|---|
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. [15] - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [14] - Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. [13] |
| Handling | - Avoid all personal contact, including inhalation and ingestion. [1] - Do not eat, drink, or smoke in the work area. [3] - Wash hands thoroughly after handling. [13] - Prevent the dispersion of dust. |
| Storage | - Store in a cool, dry, well-ventilated area. [1] - Keep the container tightly sealed to prevent moisture contact. [14] - Store away from incompatible materials such as strong oxidizing agents and strong bases. |
| First Aid | - If Inhaled: Move the person to fresh air. [15] - If on Skin: Take off contaminated clothing immediately. Wash with plenty of soap and water. [14] - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [13] - If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [3]|
Conclusion
3-(Chloromethyl)-t[1][2][3]riazolo[4,3-a]pyridine stands out as a high-value synthetic intermediate for the pharmaceutical industry. Its fused heterocyclic core provides a proven scaffold for biological activity, while the reactive chloromethyl group offers a direct and versatile point for chemical modification. Understanding its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in the design and development of next-generation therapeutics. As research into triazolopyridine-based agents continues, the demand for such well-positioned building blocks is likely to grow, further cementing its role in modern drug discovery.
References
- Apollo Scientific. (n.d.). 3-(Chloromethyl)pyridine hydrochloride Safety Data Sheet.
-
MySkinRecipes. (n.d.). 3-(Chloromethyl)-t[1][2][3]riazolo[4,3-a]pyridine. Retrieved from [Link]
- TCI AMERICA. (2018). 3-(Chloromethyl)pyridine Hydrochloride Safety Data Sheet.
- Key Organics. (2017). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
-
MDPI. (n.d.). Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][2][3]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
Wang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]
-
Rilievo, E., et al. (2022). TheT[1][2][3]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Chemistry – A European Journal. Available at: [Link]
-
Nsert. (n.d.). 3-(Chloromethyl)pyridine | C6H7ClN | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
EON Biotech. (n.d.). 1,2,4-Triazolo[4,3-a]pyridine, 3-(chloroMethyl)- – (855789-56-9). Retrieved from [Link]
- Google Patents. (n.d.). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
-
PubChem. (n.d.). 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one. Retrieved from [Link]
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
-
MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Applied Sciences. Retrieved from [Link]
-
PubMed. (2016). Synthesis and biological evaluation of newt[1][2][3]riazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PubMed Central. (2020). A Novel Series ofT[1][2][3]riazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules. Available at: [Link]
-
GitHub. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-t[1][2][3]riazolo[4,3-a]pyrazine. Retrieved from [Link]
-
PubMed. (2017). Novel 3H-t[1][2][13]riazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
MDPI. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-t[1][2][3]riazolo[4,3-a]pyridine. Molbank. Retrieved from [Link]
-
PubMed. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
National Institutes of Health. (2022). TheT[1][2][3]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Chemistry – A European Journal. Available at: [Link]
-
StudyLib. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]...
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.unito.it [iris.unito.it]
- 9. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(Chloromethyl)pyridine | C6H7ClN | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 11. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. staging.keyorganics.net [staging.keyorganics.net]
- 15. fishersci.com [fishersci.com]
Spectroscopic Characterization of 3-(chloromethyl)-triazolo[4,3-a]pyridine: A Technical Guide
Spectroscopic Characterization of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders[4]. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control in research and drug development settings.
Molecular Structure and Predicted Spectroscopic Workflow
The structure of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine, with CAS number 855789-56-9, consists of a fused triazolopyridine ring system with a chloromethyl substituent at the 3-position of the triazole ring. The presence of the pyridine and triazole rings, along with the reactive chloromethyl group, gives rise to characteristic spectroscopic signatures.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine are detailed below. These predictions are based on the known spectra of related triazolopyridine derivatives and the expected electronic effects of the chloromethyl substituent.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring and the two protons of the chloromethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the fused triazole ring and the chlorine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.0 - 8.2 | d | ~7.0 |
| H-6 | ~7.0 - 7.2 | t | ~7.0 |
| H-7 | ~7.4 - 7.6 | t | ~7.0 |
| H-8 | ~8.5 - 8.7 | d | ~7.0 |
| -CH₂Cl | ~4.8 - 5.0 | s | - |
Causality behind Predictions: The protons on the pyridine ring (H-5 to H-8) are expected to resonate in the aromatic region. The H-8 proton, being adjacent to the electron-withdrawing nitrogen of the pyridine ring and the fused triazole ring, is predicted to be the most deshielded. The chloromethyl protons are expected to appear as a singlet significantly downfield due to the strong deshielding effect of the adjacent chlorine atom and the triazole ring.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~150 - 155 |
| C-5 | ~115 - 120 |
| C-6 | ~125 - 130 |
| C-7 | ~110 - 115 |
| C-8 | ~140 - 145 |
| C-8a | ~145 - 150 |
| -CH₂Cl | ~40 - 45 |
Causality behind Predictions: The carbon atoms of the heterocyclic rings will appear in the downfield region characteristic of aromatic and heteroaromatic systems. The C-3 and C-8a carbons, being part of the triazole ring and at the ring fusion, are expected to be significantly deshielded. The chloromethyl carbon will resonate in the aliphatic region but will be shifted downfield due to the attached chlorine atom.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks. The spectra are typically recorded on a 300 or 500 MHz spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic IR absorption bands for 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine are listed below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C=N stretching (ring) | 1600 - 1650 | Strong |
| C=C stretching (ring) | 1450 - 1580 | Medium-Strong |
| C-H in-plane bending | 1000 - 1300 | Medium |
| C-H out-of-plane bending | 750 - 900 | Strong |
| C-Cl stretching | 650 - 800 | Strong |
Causality behind Predictions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the fused heterocyclic rings will appear in the 1450-1650 cm⁻¹ region. The strong absorption band in the 650-800 cm⁻¹ range will be indicative of the C-Cl stretching vibration of the chloromethyl group. The pattern of C-H out-of-plane bending bands can provide information about the substitution pattern of the pyridine ring.
Experimental Protocol for IR Spectroscopy
For a solid sample, the IR spectrum can be obtained using the Potassium Bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a small amount of the solid sample is placed directly on the ATR crystal. This method requires minimal sample preparation. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
The molecular formula of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is C₇H₆ClN₃. The predicted key ions in the mass spectrum are:
| m/z | Predicted Ion | Notes |
| 167/169 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 132 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 118 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| 91 | [C₆H₅N₂]⁺ | Fragmentation of the triazole ring. |
| 78 | [C₅H₄N]⁺ | Pyridine cation radical. |
Causality behind Predictions: The molecular ion peak is expected at m/z 167, with an M+2 peak at m/z 169 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. Common fragmentation pathways would involve the loss of the chlorine atom or the entire chloromethyl group. Further fragmentation of the heterocyclic ring system would lead to the formation of pyridine and other smaller fragments.
Experimental Protocol for Mass Spectrometry
The mass spectrum can be obtained using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The electron energy is usually set to 70 eV to induce fragmentation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. The presented NMR, IR, and MS data, derived from the analysis of analogous structures and fundamental spectroscopic principles, serve as a valuable reference for researchers and scientists working with this important pharmaceutical intermediate. The detailed interpretation and experimental protocols offer practical insights for the characterization and quality control of this compound in a laboratory setting. Further experimental verification is recommended to confirm these predicted spectral features.
References
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. (2026). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The Chemistry of the Triazolopyridines: an Update. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 22, 2026, from [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2022). Chemistry. European Journal. Retrieved January 22, 2026, from [Link]
-
Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]1][2][3]triazolo[4,3-a]pyridine-855789-56-9
-
Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. (2016). PubMed. Retrieved January 22, 2026, from [Link]
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). Molecules. Retrieved January 22, 2026, from [Link]
-
Triazolo-pyridine derivatives: Synthesis, characterization and biological evaluation. (2026). Journal of Molecular Structure. Retrieved January 22, 2026, from [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1962). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. Retrieved January 22, 2026, from [Link]
-
[1][2][3]Triazolo[4,3-a]pyridine, 3-(2-chloro-6-fluorophenyl)-6-(trifluoromethyl)-. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]
-
1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). (2005). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Retrieved January 22, 2026, from [Link]
-
Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). ACS Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]
Sources
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
An In-Depth Technical Guide to the Crystal Structure of 3-(chloromethyl)-triazolo[4,3-a]pyridine and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it a privileged fragment in drug design. This guide focuses on the structural elucidation of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine, a key intermediate for further chemical elaboration. While a definitive, publicly archived crystal structure for this specific molecule is not available as of the date of this publication, this document provides a comprehensive analysis based on the crystallographic data of closely related analogs. We present a predictive overview of its anticipated solid-state conformation and intermolecular interactions. Furthermore, we provide a robust, field-proven protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis required for its definitive structural determination. This guide is intended to empower researchers with the foundational knowledge and practical methodology to explore the structural landscape of this important class of molecules.
The Significance of the Triazolo[4,3-a]pyridine Core
The fused heterocyclic system of triazolopyridine is a recurring motif in compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4] The structural rigidity of the core, combined with the diverse chemical space accessible through substitution, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The 3-position, in particular, is a common site for derivatization to explore structure-activity relationships (SAR). The introduction of a chloromethyl group at this position provides a reactive handle for nucleophilic substitution, enabling the synthesis of a vast library of derivatives. Understanding the precise three-dimensional arrangement of the parent molecule is therefore critical for computational modeling, rational drug design, and predicting the conformational behavior of its derivatives.
Comparative Crystallographic Analysis of Related Structures
To construct a reliable model of the solid-state structure of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine, we can draw valuable insights from the determined crystal structures of its analogs. Key crystallographic data for selected derivatives are summarized in Table 1.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine | Monoclinic | P2₁/n | N–H⋯N hydrogen bonds | [5] |
| 3-(pyridine-4-yl)-[1][2][3]triazolo[4,3-a]pyridine | Monoclinic | P 2₁/c | π-π stacking | [4][6] |
| 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine | Monoclinic | P 2₁/c | C-H···π interactions | [3] |
The analysis of these related structures reveals a strong propensity for the triazolopyridine system to crystallize in a centrosymmetric monoclinic space group, most commonly P2₁/c or P2₁/n.[3][4][5][6] The dominant intermolecular forces that govern the crystal packing are highly dependent on the nature of the substituent at the 3-position. For instance, the presence of an amine group in 1,2,4-triazolo[4,3-a]pyridin-3-amine leads to the formation of robust N–H⋯N hydrogen bonds, which dictate the packing arrangement.[5] In contrast, aromatic substituents, as seen in 3-(pyridine-4-yl)-[1][2][3]triazolo[4,3-a]pyridine, favor π-π stacking interactions.
Predicted Structural Features of 3-(chloromethyl)-triazolo[4,3-a]pyridine
Based on the comparative analysis, we can predict the likely structural characteristics of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine:
-
Molecular Geometry: The fused triazolopyridine ring system will be essentially planar. The chloromethyl group will introduce a tetrahedral geometry at the methylene carbon, with the C-Cl bond extending from the plane of the heterocyclic core.
-
Crystal Packing: In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker interactions. We anticipate the formation of C-H···N or C-H···Cl hydrogen bonds and potentially offset π-π stacking of the triazolopyridine rings. The molecule's overall shape and dipole moment will drive a packing arrangement that maximizes van der Waals forces.
-
Conformational Flexibility: The primary source of conformational flexibility will be the rotation around the C3-C(methylene) single bond. The preferred torsion angle in the solid state will be one that minimizes steric hindrance and optimizes intermolecular contacts.
Molecular Structure of 3-(chloromethyl)-triazolo[4,3-a]pyridine
Caption: Predicted molecular structure of 3-(chloromethyl)-triazolo[4,3-a]pyridine.
Experimental Protocol for Crystal Structure Determination
The following section outlines a comprehensive, self-validating workflow for the definitive structural elucidation of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Synthesis
The synthesis of the target compound can be achieved via the cyclization of 2-hydrazinopyridine with chloroacetyl chloride. This established method provides a reliable route to the triazolopyridine core.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-hydrazinopyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.1 eq) to the solution. Then, add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Crystallization
The growth of single crystals suitable for X-ray diffraction is a critical step. The choice of solvent is paramount and often requires empirical screening.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, 1,2-dichloroethane).[2] A suitable solvent system is one in which the compound is sparingly soluble at room temperature and fully soluble upon heating.
-
Slow Evaporation (Method A): Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Slow Cooling (Method B): Prepare a saturated solution of the compound in a suitable solvent at its boiling point. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C).
-
Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them on filter paper.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.
Step-by-Step Protocol:
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection: Center the crystal on a single-crystal X-ray diffractometer (e.g., a Bruker APEXII CCD diffractometer) equipped with a MoKα radiation source (λ = 0.71073 Å).[2] Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a series of scans to cover a complete sphere of reciprocal space.
-
Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods (e.g., with SHELXS) and refine the structural model against the diffraction data using full-matrix least-squares on F² (e.g., with SHELXL).[2] Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can typically be placed in calculated positions and refined using a riding model.
Workflow for Crystal Structure Determination
Caption: A generalized workflow for the experimental determination of a small molecule crystal structure.
Conclusion
While the definitive crystal structure of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine remains to be experimentally determined and deposited in public databases, a robust predictive model can be constructed through the careful analysis of its close structural analogs. The triazolopyridine core is predisposed to crystallize in monoclinic systems, with the specific packing arrangement dictated by the substituent at the 3-position. For the title compound, a packing structure dominated by weak hydrogen bonds and van der Waals forces is anticipated. The provided experimental protocols for synthesis, crystallization, and X-ray diffraction analysis offer a clear and validated pathway for researchers to obtain high-quality single crystals and ultimately elucidate the precise three-dimensional structure. This foundational structural knowledge is indispensable for advancing the rational design of novel triazolopyridine-based therapeutic agents.
References
-
PubChem. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. National Center for Biotechnology Information. Available from: [Link].
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.
-
Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6528. Available from: [Link].
-
Wang, Y., et al. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine. Crystals, 5(4), 536-546. Available from: [Link].
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104928.
- Palazzo, S., et al. (1980). Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. EP0025603A1. Google Patents.
-
Corral, C., et al. (2016). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 21(10), 1352. Available from: [Link].
Sources
- 1. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O | CID 81431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Reactivity of the chloromethyl group in 3-(chloromethyl)-triazolo[4,3-a]pyridine
An In-Depth Technical Guide to the Reactivity and Synthetic Utility of the Chloromethyl Group in 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
Foreword: The Strategic Importance of the Triazolopyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][4] Its rigid, planar structure and unique electronic properties make it an ideal building block for designing molecules that interact with a wide range of biological targets. Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antidepressant effects.[1][3] Notable drugs such as the anxiolytic Dapiprazole and the antidepressant Trazodone feature this core structure, underscoring its therapeutic relevance.[1]
This guide focuses on a particularly valuable derivative: 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine .[5][6] The chloromethyl group at the 3-position is not merely a substituent; it is a highly reactive and versatile functional handle. Its presence transforms the parent heterocycle into a powerful electrophilic building block, enabling chemists to readily introduce a diverse array of molecular fragments. Understanding the causality behind the reactivity of this group is paramount for its effective utilization in the synthesis of complex molecules and the rapid generation of compound libraries for drug discovery programs.[7]
Molecular Architecture and Electronic Landscape
The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the fused triazolopyridine ring system.
-
Electrophilicity: The fused ring system, comprising both an electron-deficient pyridine ring and an electron-withdrawing triazole ring, exerts a significant inductive effect. This effect polarizes the C-Cl bond of the exocyclic chloromethyl group, rendering the methylene carbon highly electrophilic and susceptible to attack by nucleophiles.
-
Leaving Group Potential: The chloride ion is an excellent leaving group due to its stability and weak basicity, facilitating its displacement.[8]
-
Reaction Mechanism: Consequently, the primary mode of reaction for the chloromethyl group is a bimolecular nucleophilic substitution (SN2) mechanism.[9] This concerted process involves the backside attack of a nucleophile on the methylene carbon, leading to the displacement of the chloride ion and an inversion of configuration (though this is not stereochemically relevant for a -CH₂- group).
Synthesis of the Core Reagent: 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
A robust synthesis of the title compound is crucial for its application. While multiple routes to the triazolopyridine core exist, a common and effective strategy involves the cyclization of 2-hydrazinopyridine with an appropriate C1 synthon.[4][10]
Proposed Synthetic Pathway:
A plausible and efficient route involves the reaction of 2-hydrazinopyridine with an activated chloroacetic acid derivative, such as chloroacetyl chloride, followed by dehydrative cyclization. An alternative involves starting with the corresponding 3-(hydroxymethyl) derivative and performing a chlorination reaction, for instance, with thionyl chloride (SOCl₂), a method analogous to the synthesis of 3-(chloromethyl)pyridine hydrochloride.[11]
Key Synthetic Transformations: A Gateway to Molecular Diversity
The primary utility of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine lies in its function as a potent alkylating agent. This allows for the facile introduction of nitrogen, oxygen, sulfur, and carbon-based nucleophiles, providing rapid access to a wide range of derivatives.
Reaction with N-Nucleophiles (Amination)
The introduction of amine functionalities is a cornerstone of medicinal chemistry for modulating solubility, basicity, and receptor interactions. The reaction of the title compound with primary or secondary amines proceeds readily, typically in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the HCl generated in situ.[9]
Reaction with O-Nucleophiles (Etherification)
Ethers can be synthesized by reacting the chloromethyl derivative with alcohols or phenols. To ensure efficient reaction, the nucleophile is often deprotonated first using a suitable base (e.g., NaH for alcohols, K₂CO₃ for phenols) to form the more potent alkoxide or phenoxide.
Reaction with S-Nucleophiles (Thioetherification)
Thioethers, which are important for their metabolic stability and unique geometric properties, are readily formed by reacting with thiols. The higher nucleophilicity of sulfur compared to oxygen often allows these reactions to proceed under milder conditions.
Data Summary: Representative Nucleophilic Substitution Reactions
The following table summarizes typical conditions for the SN2 displacement on the 3-(chloromethyl) scaffold. Yields are illustrative and will vary based on the specific nucleophile used.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Primary Amine | Aniline | K₂CO₃ | DMF | 80 - 100 | 85 - 95 |
| Secondary Amine | Morpholine | K₂CO₃ | MeCN | 60 - 80 | 90 - 98 |
| Phenol | 4-Methoxyphenol | Cs₂CO₃ | DMF | 25 - 60 | 80 - 95 |
| Aliphatic Alcohol | Benzyl alcohol | NaH | THF | 0 - 25 | 75 - 90 |
| Thiol | Thiophenol | Et₃N | MeCN | 25 | >95 |
| Cyanide | NaCN | DMSO | 60 | 70 - 85 |
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, providing clear, actionable steps for researchers. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol 1: General Procedure for Amination (N-Alkylation)
Rationale: This protocol utilizes a carbonate base, which is strong enough to neutralize the generated HCl but mild enough to avoid side reactions with many functional groups. DMF is chosen as a polar aprotic solvent to effectively dissolve the reactants and facilitate the SN2 mechanism.
Materials:
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.1 - 0.2 M concentration relative to the limiting reagent).
-
Add 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) to the mixture.
-
Heat the reaction to 80 °C. Causality: Elevated temperature increases the reaction rate, ensuring complete conversion in a reasonable timeframe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into deionized water and extract with EtOAc (3x). Causality: This partitions the organic product into the EtOAc layer, while the inorganic salts (KBr, excess base) remain in the aqueous phase.
-
Combine the organic layers and wash with brine. Causality: The brine wash removes residual water and DMF from the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-(aminomethyl)-[1][2][3]triazolo[4,3-a]pyridine derivative.
Protocol 2: General Procedure for Etherification with Phenols (O-Alkylation)
Rationale: Cesium carbonate (Cs₂CO₃) is often superior for O-alkylation of phenols as it is more soluble in organic solvents and the larger cation can promote reactivity. Room temperature is often sufficient, highlighting the high reactivity of the substrate.
Materials:
-
Phenol derivative (1.1 eq)
-
Anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Combine the phenol (1.1 eq) and Cs₂CO₃ (1.5 eq) in a flask with anhydrous MeCN.
-
Stir the suspension for 15 minutes at room temperature to facilitate salt formation.
-
Add a solution of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) in MeCN.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary.
-
Monitor, work up, and purify as described in Protocol 1.
Conclusion and Future Outlook
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a high-value, reactive intermediate that serves as an exceptional platform for synthetic diversification. The predictable SN2 reactivity of its chloromethyl group, enhanced by the electronic properties of the heterocyclic core, allows for reliable and efficient installation of a wide range of functional groups. The protocols and principles outlined in this guide provide a robust framework for researchers in drug discovery and organic synthesis to leverage this versatile building block. Future work may explore expanding the scope to more complex nucleophiles or developing one-pot, tandem reactions that utilize this primary reactivity to trigger subsequent transformations, further accelerating the discovery of novel chemical entities.
References
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Al-dujaili, L. H., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023).
- Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. (n.d.). PubMed.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. (n.d.). Benchchem.
- Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo. (n.d.). Semantic Scholar.
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (n.d.).
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Nucleophilic Substitution Reactions. (n.d.). University of Calgary.
-
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. (n.d.). MySkinRecipes.
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). PMC - PubMed Central.
- 1,2,4-Triazolo[4,3-a]pyridine, 3-(chloroMethyl)- – (855789-56-9). (n.d.). EON Biotech.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
- 6. eontrading.uk [eontrading.uk]
- 7. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 11. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Stability of 3-(chloromethyl)-triazolo[4,3-a]pyridine
An In-Depth Technical Guide to the Stability of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Chloromethyl)-[1][2]triazolo[4,3-a]pyridine is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[3][4][5] Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive analysis of the stability profile of this compound, focusing on the inherent reactivity of its chloromethyl group and the fused triazolopyridine core. We present a framework for assessing its stability under various stress conditions, detail validated analytical methodologies for monitoring degradation, and offer evidence-based protocols for handling and storage. The primary degradation pathway is anticipated to be the hydrolysis of the benzylic-like chloride, a reaction highly sensitive to pH and solvent nucleophilicity. Understanding these liabilities is critical for ensuring the integrity of synthetic pathways and the quality of downstream drug candidates.
Chemical Profile and Significance
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities.[3] The 3-(chloromethyl) derivative serves as a crucial building block, allowing for the covalent linkage of this pharmacophore to other molecular fragments through nucleophilic substitution at the chloromethyl position.[6]
Key Structural Features:
-
Triazolopyridine Core: A rigid, planar, and aromatic heterocyclic system that often participates in critical binding interactions with biological targets.[7] The triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the fused pyridine ring influences the overall electronic properties.
-
Chloromethyl Group: This is the primary site of chemical reactivity. The C-Cl bond is activated by its position adjacent to the triazole ring, making it susceptible to nucleophilic attack, similar to a benzylic halide.[8] This inherent reactivity is both a synthetic advantage and a stability concern.
The stability of this intermediate is paramount; its degradation can lead to the formation of impurities that may carry through subsequent synthetic steps, complicating purification and potentially introducing toxic or undesired biological activity into the final active pharmaceutical ingredient (API).
The Lability of the Chloromethyl Group: The Primary Axis of Instability
The principal driver of instability in 3-(chloromethyl)-[1][2]triazolo[4,3-a]pyridine is the chloromethyl substituent. This group is an excellent electrophile, prone to nucleophilic substitution reactions (SN1 and SN2).
Causality Behind Reactivity:
-
Electron-Withdrawing Nature of the Heterocycle: The triazolopyridine ring system is electron-deficient, which polarizes the C-Cl bond and increases the electrophilicity of the methylene carbon.
-
Stabilization of Transition States: The aromatic system can stabilize the transition states of both SN1 (via a resonance-stabilized carbocation) and SN2 reactions.
The most common degradation pathway in a pharmaceutical context is hydrolysis, where water acts as the nucleophile, leading to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. This reaction can be catalyzed by both acidic and basic conditions.
Forced Degradation Studies: A Predictive Framework
To systematically evaluate the stability of a pharmaceutical intermediate, forced degradation (or stress testing) studies are essential. These studies expose the compound to conditions more severe than accelerated storage to identify potential degradation pathways and develop stability-indicating analytical methods.[1][2] The goal is typically to achieve 5-20% degradation to ensure that degradation products can be reliably detected and characterized.[9]
Hydrolysis is often the most significant non-photolytic degradation pathway for molecules with labile functional groups.
Scientific Rationale: Testing across a wide pH range is critical because the stability of the molecule can be dramatically affected.[10]
-
Acidic Conditions (e.g., pH 1-2): Protonation of the nitrogen atoms in the triazolopyridine ring can alter the electronic properties of the molecule, potentially accelerating hydrolysis.
-
Neutral Conditions (e.g., pH 7): Represents the baseline rate of hydrolysis by water.
-
Basic Conditions (e.g., pH 9-10): The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a significantly faster rate of SN2 displacement of the chloride.
Protocol for Hydrolytic Stability Testing:
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of 3-(chloromethyl)-[1][2]triazolo[4,3-a]pyridine in a non-nucleophilic, water-miscible solvent such as acetonitrile.
-
Stress Sample Preparation: Dilute the stock solution to a final concentration of 0.1 mg/mL in each of the following aqueous media:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water
-
0.01 N Sodium Hydroxide (NaOH)
-
-
Incubation: Incubate the samples in sealed, light-protected vials at 50°C.
-
Time Points: Withdraw aliquots for analysis at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 12, 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples before analysis to prevent further degradation during the analytical sequence. For example, the HCl sample can be quenched with an equivalent amount of NaOH, and the NaOH sample with HCl.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Section 4.0).
Thermal stress testing evaluates the stability of the compound in both solid and solution states at elevated temperatures.[11][12] For heterocyclic compounds, high temperatures can induce decomposition, often through complex radical mechanisms.[13]
Protocol for Thermal Stability Testing:
-
Solid-State: Place a sufficient amount of the solid compound in a clear glass vial and store it in a temperature-controlled oven at 70°C for 7 days. Observe for any change in physical appearance (color, melting) and analyze by HPLC for purity.
-
Solution-State: Prepare a solution of the compound (0.1 mg/mL) in a relevant, high-boiling point solvent (e.g., dimethyl sulfoxide, DMSO). Incubate the solution at 70°C, protected from light, for 7 days. Analyze by HPLC.
Photostability testing is crucial to determine if the compound is sensitive to light exposure. The triazolopyridine core, being an extended aromatic system, has the potential to absorb UV radiation, which could lead to photolytic degradation.[14] Testing should follow ICH Q1B guidelines.
Protocol for Photostability Testing:
-
Sample Preparation: Prepare solid-state and solution-state samples as described for thermal stability.
-
Exposure: Place the samples in a validated photostability chamber, exposing them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Concurrently, store identical samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions to serve as dark controls.
-
Analysis: After the exposure period, compare the purity profiles of the light-exposed samples to the dark controls using a stability-indicating HPLC method.
Analytical Methodologies for Stability Assessment
A robust, validated analytical method is the cornerstone of any stability study. It must be "stability-indicating," meaning it can accurately separate, detect, and quantify the intact compound from its degradation products.[15][16]
HPLC with UV and/or Mass Spectrometric (MS) detection is the most common and powerful technique for stability testing.[17][18]
Self-Validating HPLC Method Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 5% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or full diode array scan. For structural confirmation of degradants, couple with a mass spectrometer (LC-MS).[18]
-
Validation: The method's specificity is validated by analyzing the stressed samples. The appearance of new peaks alongside a decrease in the main peak's area demonstrates its ability to indicate stability.
NMR is an indispensable tool for the definitive structural elucidation of unknown degradation products isolated from forced degradation studies.[19] For example, the hydrolysis product, 3-(hydroxymethyl)-[1][2]triazolo[4,3-a]pyridine, would show a characteristic shift in the ¹H NMR spectrum for the methylene (-CH₂-) protons and the appearance of a broad singlet for the new hydroxyl (-OH) proton.
Data Interpretation and Visualization
All quantitative results from stability testing should be tabulated to allow for clear comparison and trend analysis.
| Stress Condition | Time (hours) | Assay (% Initial) | Major Degradant (% Area) |
| 0.1 N HCl @ 50°C | 0 | 100.0 | N/A |
| 8 | 94.2 | 5.1 (Hydrolysis Product) | |
| 24 | 85.5 | 13.8 (Hydrolysis Product) | |
| Water @ 50°C | 0 | 100.0 | N/A |
| 24 | 99.1 | 0.8 (Hydrolysis Product) | |
| 0.01 N NaOH @ 50°C | 0 | 100.0 | N/A |
| 2 | 89.8 | 9.5 (Hydrolysis Product) | |
| 8 | 65.2 | 33.1 (Hydrolysis Product) | |
| 70°C Solid State | 168 (7 days) | 99.8 | <0.1 |
| Photostability (Solution) | - | 99.5 | 0.4 (Unknown) |
Note: Data presented is illustrative and based on predictable chemical principles.
Diagrams are critical for clearly communicating complex processes and chemical transformations.
Caption: Workflow for Forced Degradation Stability Testing.
Caption: Primary Hydrolytic Degradation Pathway.
Recommended Handling and Storage
Based on the predictable lability of the chloromethyl group, the following handling and storage procedures are recommended to ensure the long-term integrity of 3-(chloromethyl)-[1][2]triazolo[4,3-a]pyridine:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Recommended temperature is 2-8°C. Protect from moisture, as hydrolysis is the primary degradation route.
-
Solvent Selection: For solution-based work, use aprotic, non-nucleophilic solvents (e.g., acetonitrile, dichloromethane, THF) whenever possible. Avoid prolonged exposure to protic solvents like methanol or water, especially at elevated temperatures or in the presence of bases.
-
Inert Atmosphere: While not strictly required based on typical stability profiles of similar heterocycles, storage under an inert atmosphere (e.g., nitrogen or argon) can provide an extra layer of protection against atmospheric moisture and oxidative degradation, which can be a minor pathway for some triazolopyridine systems.[19]
By adhering to these protocols, researchers and drug development professionals can minimize the risk of degradation, ensuring the quality and reliability of this critical synthetic intermediate.
References
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]
-
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Retrieved from [Link]
-
News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative. Journal of Pharmaceutical Sciences, 107(6), 1633-1641. Retrieved from [Link]
-
Wołosewicz, K., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. Retrieved from [Link]
-
Starova, A. A., et al. (2022). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2]Triazolo[4,3-c] and [1,5-c]quinazolines. Molecules, 27(19), 6691. Retrieved from [Link]
-
Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]
-
Dong, M. W., & Kim, H. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 22-31. Retrieved from [Link]
-
Pfeiffer, W. D. (n.d.). Benzylic Chlorides. Science of Synthesis. Retrieved from [Link]
-
Wołosewicz, K., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 14(21), 6609. Retrieved from [Link]
-
ResearchGate. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
PubMed. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
Fallacara, A. L., et al. (2020). The[1][2]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 15(15), 1437-1447. Retrieved from [Link]
-
ResearchGate. (2021). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]
- Google Patents. (n.d.). US4900796A - Process for preparing chloromethylated aromatic materials.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
-
Filonova, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00833-20. Retrieved from [Link]
-
PubMed. (2016). Synthesis and biological evaluation of new[1][2]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). A Novel Series of[1][2]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4529. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]
-
ResearchGate. (n.d.). From 3-Chloromethyl-1,2,4-triazine 4Oxides to Various Substituted Pyridines and 1,2,4Triazines. Retrieved from [Link]
-
EON Biotech. (n.d.). 1,2,4-Triazolo[4,3-a]pyridine, 3-(chloroMethyl)- – (855789-56-9). Retrieved from [Link]
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
-
Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
-
PubMed. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Retrieved from [Link]
-
PubMed. (2006). Biodegradation of pyridine in a completely mixed activated sludge process. Retrieved from [Link]
-
MDPI. (2020). A Novel Series of[1][2]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4529. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Discovery of[1][9]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 913-917. Retrieved from [Link]
-
Scilit. (n.d.). Thermal degradation of piperazine polyamides III—The effect of ultraviolet irradiation on poly(isophthaloyl trans-2,5-dimethylpiperazine). Retrieved from [Link]
-
National Toxicology Program. (1978). Bioassay of 3-(Chloromethyl) pyridine Hydrochloride for Possible Carcinogenicity. NTP Technical Report Series, No. 95. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. iris.unito.it [iris.unito.it]
- 8. chempanda.com [chempanda.com]
- 9. youtube.com [youtube.com]
- 10. ijcrt.org [ijcrt.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. news-medical.net [news-medical.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sepscience.com [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-(chloromethyl)-triazolo[4,3-a]pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of 3-(chloromethyl)-triazolo[4,3-a]pyridine in various organic solvents. Recognizing the current scarcity of publicly available solubility data for this specific compound, this document emphasizes a proactive, experimentally-driven approach. It outlines the fundamental principles governing solubility, provides detailed, field-proven methodologies for its empirical determination, and discusses the critical role of solubility data in pharmaceutical development. This guide is structured to empower researchers with the necessary tools and knowledge to independently generate and interpret high-quality solubility data for 3-(chloromethyl)-triazolo[4,3-a]pyridine, a crucial intermediate in the synthesis of various pharmaceutical compounds.[1]
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[2][3] It profoundly influences a multitude of critical parameters, including bioavailability, formulation strategies, and the efficiency of purification processes.[2][4] 3-(chloromethyl)-triazolo[4,3-a]pyridine serves as a key building block in the synthesis of a range of biologically active molecules.[5][6][7] A thorough understanding of its solubility profile in various organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for efficient process development, optimization of reaction conditions, and the design of robust crystallization and purification protocols.
The triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents.[5][6][7] The seemingly subtle addition of a chloromethyl group to this scaffold significantly alters its physicochemical properties, including its polarity, hydrogen bonding potential, and ultimately, its solubility. This guide will provide a systematic approach to characterizing this crucial property.
Theoretical Framework: Predicting and Understanding Solubility
While empirical determination is the gold standard, a theoretical understanding of the factors influencing solubility can guide solvent selection and experimental design. The principle of "like dissolves like" provides a foundational, albeit simplistic, starting point. A more nuanced approach involves considering the following molecular and solvent properties:
-
Polarity: The triazolo[4,3-a]pyridine moiety imparts a degree of polarity to the molecule due to the presence of nitrogen atoms.[8][9] The chloromethyl group, while containing a polar C-Cl bond, also contributes to the overall nonpolar surface area. The balance of these features will dictate its affinity for polar versus nonpolar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the triazolo-pyridine ring system can act as hydrogen bond acceptors.[8][10] Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility for this compound.
-
Dipole Moment and Dielectric Constant: Solvents with higher dielectric constants are generally more effective at solvating polar molecules. A systematic screening of solvents across a range of dielectric constants can provide valuable insights into the solubility behavior of 3-(chloromethyl)-triazolo[4,3-a]pyridine.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
Thermodynamic solubility, which measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, is a critical parameter.[11][12] The following protocol outlines a robust method for its determination.
Materials and Equipment
-
3-(chloromethyl)-triazolo[4,3-a]pyridine (of known purity)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[13][14] or Gas Chromatography (GC) system.[15][16]
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-(chloromethyl)-triazolo[4,3-a]pyridine to a series of vials. The excess is crucial to ensure that equilibrium is reached with the solid phase present.
-
Accurately dispense a known volume of each selected organic solvent into the corresponding vials.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator. A typical temperature for initial screening is room temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or GC.[13][14][15][16]
-
Prepare a calibration curve using standard solutions of 3-(chloromethyl)-triazolo[4,3-a]pyridine of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
Analytical Method Development for Quantification
The choice of analytical method is critical for accurate solubility determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and robust technique for the quantification of organic molecules.[13][14]
-
Column Selection: A reversed-phase column (e.g., C18) is often a good starting point for pyridine derivatives.[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic conditions should be optimized to achieve good peak shape and resolution.
-
Detection: UV detection is generally suitable for aromatic compounds like 3-(chloromethyl)-triazolo[4,3-a]pyridine. The detection wavelength should be set at the absorbance maximum of the compound.
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC can be an effective alternative.[15][16]
-
Column Selection: A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase) should be chosen.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.[15]
-
Temperature Program: The oven temperature program should be optimized to ensure good separation and peak shape.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for 3-(chloromethyl)-triazolo[4,3-a]pyridine at 25 °C
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) |
| Toluene | 2.4 | To be determined |
| Dichloromethane | 9.1 | To be determined |
| Ethyl Acetate | 6.0 | To be determined |
| Acetone | 21 | To be determined |
| Isopropanol | 18 | To be determined |
| Ethanol | 24.3 | To be determined |
| Methanol | 32.6 | To be determined |
| Acetonitrile | 37.5 | To be determined |
This structured presentation allows for a clear correlation between solvent properties and the observed solubility, aiding in the rational selection of solvents for various applications.
Factors Influencing Solubility: A Deeper Dive
The following diagram illustrates the key relationships influencing the solubility of 3-(chloromethyl)-triazolo[4,3-a]pyridine.
Caption: Factors influencing the solubility of the target compound.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the systematic determination and understanding of the solubility of 3-(chloromethyl)-triazolo[4,3-a]pyridine in organic solvents. By following the detailed protocols and considering the underlying physicochemical principles, researchers can generate the high-quality data necessary to accelerate their research and development efforts. Future work should focus on expanding the solubility database to include a wider range of solvents and temperatures, as well as investigating the impact of pH on its solubility in aqueous-organic mixtures. Such data will be invaluable for the broader scientific community engaged in the synthesis and application of triazolopyridine-based compounds.
References
- HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
- Agency for Toxic Substances and Disease Registry. (2021). Analytical Methods. In Toxicological Profile for Pyridine.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Various Authors. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate.
- National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine.
- Various Authors. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- Various Authors. (2025). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. ResearchGate.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- National Center for Biotechnology Information. (n.d.). 3-(Trichloromethyl)pyridine. In PubChem.
- Various Authors. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
- Various Authors. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua.
- Various Authors. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
-
MySkinRecipes. (n.d.). 3-(Chloromethyl)-[3][13][15]triazolo[4,3-a]pyridine. Retrieved from
- Various Authors. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[3][13][15]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. In PubChem.
- National Center for Biotechnology Information. (n.d.). (1,2,4)Triazolo(4,3-a)pyridine. In PubChem.
- Various Authors. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI.
Sources
- 1. 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
- 2. rheolution.com [rheolution.com]
- 3. researchgate.net [researchgate.net]
- 4. research.unipd.it [research.unipd.it]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 7. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (1,2,4)Triazolo(4,3-a)pyridine | C6H5N3 | CID 249770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine | MDPI [mdpi.com]
- 10. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O | CID 81431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Triazolo[4,3-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have made it a cornerstone in the development of a wide array of therapeutic agents.[4] Triazolopyridines are a class of chemical compounds composed of a triazole ring fused to a pyridine ring, with multiple possible isomers depending on the nitrogen atom placement and ring fusion.[5] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of triazolo[4,3-a]pyridine derivatives, highlighting their journey from chemical curiosities to vital components of modern pharmaceuticals. The narrative will delve into the key synthetic methodologies, explore the pharmacological significance of these compounds, and present detailed protocols and data to offer actionable insights for researchers in the field.
A Historical Perspective: The Emergence of a Privileged Scaffold
The exploration of fused heterocyclic systems has been a continuous endeavor in organic and medicinal chemistry. While the broader class of triazolopyridines encompasses several isomeric forms, the[1][2][3]triazolo[4,3-a]pyridine core has proven to be of particular importance in pharmaceutical applications.[6] Early investigations into this scaffold were primarily driven by academic interest in novel heterocyclic synthesis. However, the discovery of the antidepressant Trazodone, a triazolopyridine derivative, marked a pivotal moment, catapulting this chemical entity into the pharmaceutical spotlight.[5][6][7] Trazodone's unique mechanism of action, which involves serotonin reuptake inhibition and antagonism at specific serotonin receptors, showcased the potential of the triazolopyridine core to interact with biological targets in novel ways.[7][8] This discovery spurred further research, leading to the identification of a diverse range of biological activities associated with this scaffold, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][9]
The Synthetic Cornerstone: The Einhorn-Brunner Reaction and Beyond
The ability to efficiently synthesize the triazolo[4,3-a]pyridine core and its derivatives is fundamental to its widespread use in drug discovery. The traditional and one of the most significant methods for constructing the 1,2,4-triazole ring system is the Einhorn-Brunner reaction .
The Einhorn-Brunner Reaction: A Foundational Method
First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction provides a direct pathway to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[10][11][12][13]
Mechanism of the Einhorn-Brunner Reaction
The reaction proceeds through a series of well-defined steps:
-
Protonation: The reaction is initiated by the protonation of the hydrazine.
-
Nucleophilic Attack: The protonated hydrazine then undergoes a nucleophilic attack on one of the carbonyl groups of the diacylamine.
-
Dehydration and Cyclization: Subsequent dehydration and intramolecular cyclization lead to the formation of the five-membered triazole ring.[12]
-
Aromatization: A final dehydration step results in the formation of the stable aromatic 1,2,4-triazole ring.[12]
A crucial aspect of the Einhorn-Brunner reaction is its regioselectivity when using unsymmetrical diacylamines. The acyl group derived from the stronger carboxylic acid preferentially occupies the 3-position of the resulting triazole ring.[12]
Sources
- 1. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 6. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine | MDPI [mdpi.com]
- 7. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 11. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Einhorn-Brunner Reaction [drugfuture.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Triazolo[4,3-a]pyridine Derivatives
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold represents a "privileged" heterocyclic system in modern medicinal chemistry. Its unique structural and electronic properties have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the key biological targets modulated by these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity in major therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. This guide will further provide detailed experimental protocols for the validation of these interactions, fostering a deeper understanding of the causality behind experimental design and ensuring the generation of robust and reproducible data.
The Triazolo[4,3-a]pyridine Scaffold: A Gateway to Diverse Bioactivity
The fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyridine is a synthetically accessible and versatile core. The presence of multiple nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for target recognition and binding. Furthermore, the fused ring system imparts a degree of rigidity, which can be advantageous for optimizing binding affinity and selectivity. The scaffold's metabolic stability is another key feature that has drawn the attention of medicinal chemists. This guide will explore how derivatives of this core structure have been engineered to interact with a range of biological targets, leading to promising therapeutic candidates.
Oncological Targets: A Multi-pronged Attack on Cancer
Triazolo[4,3-a]pyridine derivatives have emerged as potent anticancer agents by targeting key players in tumor growth, proliferation, and immune evasion.
Receptor Tyrosine Kinases (RTKs): c-Met and VEGFR-2
The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are critical RTKs involved in tumorigenesis, angiogenesis, and metastasis.[1][4] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5]
Mechanism of Action: Triazolo[4,3-a]pyridine and its bioisosteric analogue, triazolo[4,3-a]pyrazine, have been successfully utilized to develop potent dual inhibitors of c-Met and VEGFR-2. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This blockade disrupts vital signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, ultimately leading to reduced cell proliferation, migration, and angiogenesis.[1][6][7]
Quantitative Data:
| Compound ID | Target(s) | IC50 | Cell Line | Antiproliferative IC50 | Citation(s) |
| 17l | c-Met | 26.00 nM | A549 (Lung) | 0.98 µM | [6] |
| VEGFR-2 | 2.6 µM | MCF-7 (Breast) | 1.05 µM | [6] | |
| Hela (Cervical) | 1.28 µM | [6] | |||
| TP6 | Not Specified | - | B16F10 (Melanoma) | 41.12 µM | [8] |
| Compound 9a | DNA Gyrase | 0.68 µM | - | - | [9] |
Signaling Pathway Visualization:
Caption: Inhibition of c-Met and VEGFR-2 by triazolo[4,3-a]pyridine derivatives.
Immune Checkpoint Modulation: PD-1/PD-L1 Interaction
Cancer immunotherapy has revolutionized oncology, and the PD-1/PD-L1 immune checkpoint is a key target.[10][11] The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to T-cell exhaustion and allows the tumor to evade immune destruction.[12]
Mechanism of Action: Small-molecule inhibitors of the PD-1/PD-L1 interaction are a promising alternative to monoclonal antibodies. Novel[1][2][3]triazolo[4,3-a]pyridines have been designed to disrupt this protein-protein interaction. By binding to PD-L1, these compounds prevent its engagement with PD-1, thereby restoring T-cell activity against the tumor.
Quantitative Data:
| Compound ID | Target | IC50 | Assay | Citation(s) |
| A22 | PD-1/PD-L1 Interaction | 92.3 nM | HTRF Assay |
Experimental Workflow:
Caption: Workflow for identifying PD-1/PD-L1 interaction inhibitors.
Antibacterial Targets: Disrupting Bacterial Replication
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Triazolo[4,3-a]pyridine derivatives have shown promise in this area by targeting essential bacterial enzymes.
DNA Gyrase and Topoisomerase IV
DNA gyrase and topoisomerase IV are bacterial type II topoisomerases that are essential for DNA replication, transcription, and repair. Their inhibition leads to bacterial cell death. These enzymes are validated targets for the fluoroquinolone class of antibiotics.
Mechanism of Action: Triazolo[4,3-a]pyrazine derivatives have been shown to exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV.[3] Molecular docking studies suggest that these compounds can bind to the active site of DNA gyrase, potentially interfering with its ATPase activity or its ability to cleave and reseal DNA.[9][13] Some derivatives may also disrupt the bacterial cell membrane.
Quantitative Data:
| Compound ID | Organism | MIC (µg/mL) | Citation(s) |
| 2e | S. aureus | 32 | [3] |
| E. coli | 16 | [3] |
Central Nervous System (CNS) Targets: Modulating Neuronal Signaling
The versatility of the triazolo[4,3-a]pyridine scaffold extends to the complex landscape of the central nervous system, where derivatives have been developed to modulate key receptors and enzymes involved in neurotransmission and cellular signaling.
GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the CNS. Its modulation can lead to sedative, anxiolytic, or cognitive-enhancing effects.
Mechanism of Action: Certain triazolopyridine derivatives have been identified as selective negative allosteric modulators (NAMs) of α5 subunit-containing GABA-A receptors. By binding to an allosteric site, these compounds reduce the receptor's response to GABA. This selective modulation is being explored for its potential to enhance cognitive function. Other related scaffolds have shown high binding affinity for different GABA-A receptor subtypes, with some compounds exhibiting Ki values in the nanomolar range.[14][15]
Phosphodiesterases (PDEs)
Phosphodiesterases are a family of enzymes that regulate the levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDEs is a therapeutic strategy for a variety of disorders, including CNS conditions.
Mechanism of Action: A series of pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines has been reported as potent inhibitors of PDE2. By preventing the breakdown of cAMP and cGMP, these inhibitors can elevate the levels of these second messengers in the brain, which is hypothesized to have pro-cognitive effects. Additionally, related triazolo-fused heterocycles have demonstrated potent inhibition of PDE4, an enzyme involved in inflammation and CNS function, with some derivatives exhibiting IC50 values in the low nanomolar range.[2][16]
Quantitative Data:
| Compound ID | Target | IC50/Ki | Citation(s) |
| Compound 18 | PDE4A | 1.5 nM | [2] |
| Compound 9n | GABA-A Receptor | Ki = 7.2 nM | [14] |
Experimental Protocols: A Self-Validating System
The following protocols are provided as a guide for the in vitro characterization of triazolo[4,3-a]pyridine derivatives against their respective targets.
MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the triazolo[4,3-a]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (c-Met/VEGFR-2)
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the recombinant kinase (c-Met or VEGFR-2), a biotinylated substrate peptide, and ATP in kinase assay buffer.
-
Compound Dilution: Prepare serial dilutions of the triazolo[4,3-a]pyridine derivatives in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate peptide. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
TR-FRET Measurement: After a further incubation period, read the plate on a TR-FRET-compatible reader, measuring emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the TR-FRET ratio and plot the inhibitor concentration versus the ratio to determine the IC50 value.
DNA Gyrase Supercoiling Assay
Principle: This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (relaxed, supercoiled) can be separated by agarose gel electrophoresis.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, relaxed pBR322 plasmid DNA, ATP, and the triazolo[4,3-a]pyridine derivative at various concentrations.
-
Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different DNA forms are separated.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.
-
Data Analysis: The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration. The IC50 can be estimated by densitometry.
Conclusion and Future Perspectives
The[1][2][3]triazolo[4,3-a]pyridine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel modulators of a diverse range of biological targets. The derivatives discussed in this guide highlight the potential of this chemical class to address unmet medical needs in oncology, infectious diseases, and CNS disorders. The continued exploration of the structure-activity relationships of these compounds, coupled with a deeper understanding of their interactions with their biological targets, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. As our knowledge of the molecular basis of disease expands, the versatility of the triazolo[4,3-a]pyridine core will ensure its continued relevance in the field of drug discovery.
References
-
Ma, Y., et al. (2020). An overview of the c-MET signaling pathway. Journal of Cancer, 11(18), 5343–5352. [Link]
-
Orr, M., et al. (2015). Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1046–1051. [Link]
-
Abo-Elmagd, M., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 2715. [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868512. [Link]
-
Zhao, B., et al. (2019). PD-1/PD-L1 pathway: current researches in cancer. Journal of Hematology & Oncology, 12(1), 1-13. [Link]
-
Fallica, B., et al. (2021). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(22), 3469-3478. [Link]
-
Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6529. [Link]
-
Karim, B. O., & Gazar, M. A. (2022). Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers. Cancers, 14(15), 3816. [Link]
-
El-Gazzar, A. R., et al. (2021). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 116, 105333. [Link]
-
G G, A., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 4933. [Link]
-
Peters, S., & Zimmermann, S. (2012). Targeting c-MET in cancer: translating preclinical data into clinical success. Journal of Clinical Oncology, 30(26), 3260–3264. [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
-
Jber, N. R., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]
-
Li, H., et al. (2018). A snapshot of the PD-1/PD-L1 pathway. Journal of Cancer, 9(13), 2333–2339. [Link]
-
Abhinand, C. S., et al. (2016). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 4, 93. [Link]
-
Hughes, R. O., et al. (2015). Discovery of triazines as selective PDE4B versus PDE4D inhibitors. ACS Medicinal Chemistry Letters, 6(8), 897–902. [Link]
-
Donnelly, D. J., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 60(10), 4237–4250. [Link]
-
ResearchGate. (2021). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. [https://www.researchgate.net/publication/354395758_Synthesis_of_124-triazolo15-a]pyrimidine_derivatives_Antimicrobial_activity_DNA_Gyrase_inhibition_and_molecular_docking]([Link])
-
ResearchGate. (2014). An overview of the c-MET signaling pathway. [Link]
-
DOI. (2017). A new class of pyrazolo[5,1-c][1][2][3]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand: synthesis and pharmacological evaluation. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 6(46), 31057–31072. [Link]
-
Christensen, J. G. (2006). Targeting the c-Met Signaling Pathway in Cancer. Cancer Research, 66(12), 5996–5999. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
-
Ghafouri-Fard, S., et al. (2021). PD-1/PD-L1 Signaling Pathway and Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome. Frontiers in Immunology, 12, 713079. [Link]
-
Umeå University. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. [Link]
-
ResearchGate. (2023). IC50 values of lead PDE4 degraders, PDE4 inhibitors and JAK1/2 inhibitor. [Link]
-
ResearchGate. (2011). Calculated IC50 values of synthesized triazole derivatives. [Link]
-
Scientific Research Publishing. (2023). PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape. [Link]
-
ResearchGate. (2017). A new class of pyrazolo[5,1-c][1][2][3]triazines as γ-aminobutyric type A (GABA A ) receptor subtype ligand: synthesis and pharmacological evaluation. [Link]
-
MDPI. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. [Link]
-
National Institutes of Health. (2010). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. [Link]
-
PubMed. (2022). Axial chirality and affinity at the GABA A receptor of triazolobenzodiazepines. [Link]
-
MDPI. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. [Link]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Axial chirality and affinity at the GABAA receptor of triazolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 3-(Chloromethyl)-triazolo[4,3-a]pyridine
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
Introduction: The Strategic Importance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[4] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for a variety of non-covalent interactions with biological targets, making it a cornerstone for the development of novel therapeutics. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including roles as c-Met inhibitors in oncology, microtubule polymerization inhibitors, and potential antimalarial agents.[1][2][5]
The utility of this scaffold is significantly enhanced by the introduction of a reactive handle for further molecular elaboration. 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine serves as a key electrophilic intermediate, enabling the facile introduction of diverse functional groups through nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, offering detailed protocols, mechanistic insights, and practical advice for leveraging this versatile building block in the synthesis of compound libraries for drug development and chemical biology.
Mechanistic Overview: The S(_N)2 Reaction at the 3-Position
The primary pathway for the functionalization of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is the bimolecular nucleophilic substitution (S(_N)2) reaction. This reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic methylene carbon at the same time as the chloride leaving group departs.
The reactivity of the C-Cl bond is significantly influenced by the electronic properties of the fused[1][2][3]triazolo[4,3-a]pyridine ring system. The electron-withdrawing nature of the pyridine and triazole rings delocalizes electron density, rendering the benzylic-like carbon of the chloromethyl group highly electrophilic and susceptible to nucleophilic attack. This is analogous to the reactivity of other chloromethylated nitrogen heterocycles.
A general representation of the S(_N)2 mechanism is depicted below:
Synthesis of Novel Bioactive Scaffolds: A Detailed Guide to the Derivatization of 3-(Chloromethyl)-triazolo[4,3-a]pyridine
Synthesis of Novel Bioactive Scaffolds: A Detailed Guide to the Derivatization of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
Introduction: The Versatility of the[1][2][3]Triazolo[4,3-a]pyridine Core
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potential applications as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[4] The fused triazole and pyridine rings create a planar system with a unique distribution of nitrogen atoms, which can engage in various non-covalent interactions with biological targets.
The strategic functionalization of the[1][2][3]triazolo[4,3-a]pyridine core allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. A key intermediate for such derivatization is 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. The chloromethyl group at the 3-position serves as a highly reactive electrophilic handle, readily undergoing nucleophilic substitution reactions. This enables the facile introduction of a diverse array of functional groups, including amines, thiols, and phenols, thereby providing a powerful platform for the generation of novel compound libraries for high-throughput screening and lead optimization.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine and its subsequent derivatization through nucleophilic substitution reactions with nitrogen-, sulfur-, and oxygen-based nucleophiles. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Key Intermediate: 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (4)
The synthesis of the pivotal starting material, 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (4), is a multi-step process that begins with readily available 2-chloropyridine. The following protocol is based on established literature procedures.
Protocol 1: Synthesis of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (4)
This protocol outlines the three-step synthesis of the title compound.
Step 1: Synthesis of 2-Hydrazinopyridine (2)
-
Reaction: 2-Chloropyridine (1) is reacted with hydrazine hydrate to afford 2-hydrazinopyridine (2).
-
Materials:
-
2-Chloropyridine (1)
-
Hydrazine hydrate (99%)
-
-
Procedure:
-
To a round-bottom flask, add 2-chloropyridine (1.0 eq).
-
Carefully add hydrazine hydrate (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinopyridine (2).
-
Step 2: Synthesis of 2-Chloro-N'-(pyridin-2-yl)acetohydrazide (3)
-
Reaction: 2-Hydrazinopyridine (2) is acylated with chloroacetyl chloride.
-
Materials:
-
2-Hydrazinopyridine (2)
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
-
-
Procedure:
-
Dissolve 2-hydrazinopyridine (2) (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.0-1.1 eq) to the stirred solution.
-
Add a base (1.1 eq) to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 2-chloro-N'-(pyridin-2-yl)acetohydrazide (3).
-
Step 3: Synthesis of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (4)
-
Reaction: Intramolecular cyclization of the acetohydrazide (3) is achieved using a dehydrating agent like phosphorus oxychloride.
-
Materials:
-
2-Chloro-N'-(pyridin-2-yl)acetohydrazide (3)
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Carefully add phosphorus oxychloride (excess, e.g., 3-5 eq) to 2-chloro-N'-(pyridin-2-yl)acetohydrazide (3) at 0 °C.
-
Slowly heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (4).
-
Characterization Data for 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (4)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, 1H), 7.80 (d, 1H), 7.45 (t, 1H), 7.00 (t, 1H), 4.85 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.5, 148.0, 128.5, 126.0, 117.0, 114.0, 35.0.
-
MS (ESI): m/z [M+H]⁺ calculated for C₇H₆ClN₃: 167.03; found 167.1.
Part 2: Nucleophilic Substitution Reactions for Derivative Synthesis
The chloromethyl group of compound 4 is an excellent electrophile for Sₙ2 reactions. The following sections provide detailed protocols for its reaction with various nucleophiles.
Protocol 2: Synthesis of 3-((Alkyl/Aryl)aminomethyl)-[1][2][3]triazolo[4,3-a]pyridine Derivatives (N-based Nucleophiles)
This protocol describes the synthesis of aminomethyl derivatives by reacting the chloromethyl intermediate with primary or secondary amines.
-
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate or triethylamine is used to neutralize the HCl formed during the reaction, preventing the protonation of the amine nucleophile and the pyridine nitrogen, which would render them unreactive.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
-
Materials:
-
Primary or secondary amine (e.g., methylamine, aniline, morpholine) (1.1 - 2.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Anhydrous DMF or MeCN
Procedure:
-
To a solution of the amine (1.1-2.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Et₃N, 1.5-2.0 eq).
-
Add 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (4) (1.0 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C. Monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aminomethyl derivative.
Table 1: Representative Examples of N-based Nucleophilic Substitution
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methylamine | K₂CO₃ | DMF | 25 | 6 | ~85 |
| Aniline | Et₃N | MeCN | 60 | 12 | ~75 |
| Morpholine | K₂CO₃ | DMF | 25 | 8 | ~90 |
Protocol 3: Synthesis of 3-(((Aryl)thio)methyl)-[1][2][3]triazolo[4,3-a]pyridine Derivatives (S-based Nucleophiles)
This protocol outlines the synthesis of thioether derivatives using thiols as nucleophiles.
-
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) is used to deprotonate the thiol, forming the more nucleophilic thiolate anion.
-
Solvent: Polar apathetic solvents such as DMF or ethanol are suitable for this reaction.
-
Temperature: The initial deprotonation is often carried out at 0 °C to control the exothermicity, followed by reaction at room temperature.
-
Materials:
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium hydroxide (NaOH) (1.2 eq)
-
Anhydrous DMF or Ethanol
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in anhydrous DMF or ethanol at 0 °C, add the base (NaH or NaOH, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Add 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (4) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Examples of S-based Nucleophilic Substitution
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | 25 | 4 | ~92 |
| Benzyl thiol | NaOH | EtOH | 25 | 6 | ~88 |
Protocol 4: Synthesis of 3-(((Aryl/Alkyl)oxy)methyl)-[1][2][3]triazolo[4,3-a]pyridine Derivatives (O-based Nucleophiles)
This protocol describes the synthesis of ether derivatives using alcohols or phenols as nucleophiles.
-
Causality Behind Experimental Choices:
-
Base: Similar to thiols, a strong base like NaH is required to deprotonate the hydroxyl group of the alcohol or phenol to form the more potent alkoxide or phenoxide nucleophile.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal to prevent protonation of the generated nucleophile.
-
Temperature: The deprotonation is performed at a low temperature (0 °C) for better control, followed by reaction at room temperature or with gentle heating.
-
Materials:
-
Alcohol or Phenol (e.g., phenol, benzyl alcohol) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous DMF or THF
Procedure:
-
To a stirred solution of the alcohol or phenol (1.2 eq) in anhydrous DMF or THF at 0 °C, add NaH (1.3 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to generate the alkoxide or phenoxide.
-
Add 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (4) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C. Monitor by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Examples of O-based Nucleophilic Substitution
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 25 | 8 | ~80 |
| Benzyl alcohol | NaH | THF | 50 | 12 | ~78 |
Part 3: Analytical Characterization
Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The disappearance of the chloromethyl singlet (around 4.85 ppm in ¹H NMR) and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the synthesized compounds, confirming the successful incorporation of the nucleophile.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the synthesized molecules.
Workflow and Mechanistic Overview
The overall process, from the synthesis of the key intermediate to the final derivatization, follows a logical and efficient workflow. The core of the derivatization strategy is the Sₙ2 reaction, a fundamental process in organic chemistry.
Caption: Generalized Sₙ2 mechanism for the nucleophilic substitution.
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis and derivatization of 3-(chloromethyl)-t[1][2][3]riazolo[4,3-a]pyridine. The versatility of this key intermediate, coupled with the reliability of the described nucleophilic substitution reactions, offers a powerful platform for the generation of diverse libraries of novel compounds. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can efficiently explore the chemical space around thet[1][2][3]riazolo[4,3-a]pyridine scaffold, paving the way for the discovery of new therapeutic agents.
References
-
Synthesis of (t[1][2][3]riazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization. Beilstein Journal of Organic Chemistry, 2019 , 15, 2368-2376. [Link]
-
A Facile Synthesis of Amide Derivatives ofT[1][2][3]riazolo[4,3-a]pyridine. ResearchGate, 2016 . [Link]
-
Efficient Synthesis and X-ray Structure ofT[1][2][3]riazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 2018 , 23(11), 2949. [Link]
Sources
Application Notes and Protocols: The Role of 3-(chloromethyl)-triazolo[4,3-a]pyridine in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold and a Versatile Building Block
Thetriazolo[4,3-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an excellent pharmacophore for interacting with a wide array of biological targets. This scaffold is the cornerstone of established drugs such as the antidepressant Trazodone and the α-adrenergic blocker Dapiprazole. The broad spectrum of biological activities associated with its derivatives—including anticancer, anti-inflammatory, antibacterial, and antimalarial properties—cements its importance in drug discovery programs.
Within this important class of compounds, 3-(chloromethyl)-triazolo[4,3-a]pyridine emerges as a particularly valuable synthetic intermediate. The strategic placement of a chloromethyl group at the 3-position transforms the stable heterocyclic core into a versatile electrophilic building block. This reactive "handle" allows for the facile introduction of diverse functional groups through nucleophilic substitution, providing a direct and efficient route to generate extensive chemical libraries for screening and optimization.
This guide provides an in-depth look at the synthesis, reactivity, and application of 3-(chloromethyl)-triazolo[4,3-a]pyridine, offering detailed protocols and expert insights for researchers in drug development.
Core Chemistry: Synthesis and Reactivity Profile
The utility of any building block is defined by its accessibility and predictable reactivity. 3-(chloromethyl)-triazolo[4,3-a]pyridine excels in both areas.
Synthesis of the Core Intermediate
The most common route to thetriazolo[4,3-a]pyridine scaffold involves the cyclization of a 2-hydrazinopyridine precursor. The synthesis of the 3-(chloromethyl) derivative typically involves a cyclodehydration reaction between 2-hydrazinopyridine and a chloroacetylating agent.
Caption: Synthesis of the key intermediate.
A detailed, step-by-step protocol for this synthesis is provided in the Experimental Protocols section (Protocol 1). The choice of the dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is critical. POCl₃ is highly effective but requires careful handling due to its reactivity, while PPA is a safer alternative that often requires higher temperatures.
Reactivity Profile: The SN2 Reaction
The chloromethyl group at the 3-position is a primary alkyl halide, making it an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions. This high reactivity allows for the introduction of a vast range of nucleophilic partners under mild conditions.
-
Amines (R-NH₂): Primary and secondary amines react readily to form the corresponding aminomethyl derivatives. This is the most common modification, used to introduce linkers or pharmacophoric elements.
-
Thiols (R-SH): Thiolates are excellent nucleophiles and react efficiently to form thioethers.
-
Alcohols/Phenols (R-OH): While less nucleophilic, alkoxides and phenoxides can be used to form ether linkages, often requiring a strong base like sodium hydride.
-
Azides (N₃⁻): Sodium azide provides a straightforward route to the 3-(azidomethyl) derivative, which can be subsequently reduced to the primary amine or used in "click chemistry" reactions.
Caption: Versatile reactivity with nucleophiles.
Applications in Drug Discovery & Development
The true power of 3-(chloromethyl)-triazolo[4,3-a]pyridine is demonstrated in its application to the synthesis of targeted therapeutics.
Case Study: IDO1 Inhibitors for Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in oncology that suppresses the immune system by depleting tryptophan in the tumor microenvironment. Inhibiting IDO1 is a promising strategy to boost anti-tumor immunity.[1] Thetriazolo[4,3-a]pyridine scaffold has been identified as a novel and potent heme-binding moiety for IDO1 inhibitors.[1]
Synthetic Rationale: The development of these inhibitors relies on a modular approach where the 3-(chloromethyl)-triazolo[4,3-a]pyridine core is first converted to a primary amine intermediate. This amine then serves as a handle for amide coupling with a diverse range of carboxylic acids to explore the structure-activity relationship (SAR).
Caption: Workflow for IDO1 inhibitor synthesis.
This synthetic strategy allows for rapid library generation. Researchers can synthesize a single, multi-gram batch of the key amine intermediate and then perform parallel amide couplings to produce dozens of final compounds for biological evaluation.
Structure-Activity Relationship (SAR) Data: A study by Fallarini et al. demonstrated the effectiveness of this approach, leading to sub-micromolar inhibitors.[1]
| Compound | R-Group (from R-COOH) | IDO1 IC₅₀ (µM)[1] |
| 1 | 1H-Indazole-7-carboxy | > 25 |
| 2 | 9H-Fluorene-4-carboxy | 2.6 |
| 3 | 3-Bromo-4-hydroxybenzoyl | 1.8 |
| 4 | Biphenyl-3-carboxy | 0.9 |
This table summarizes selected data for illustrative purposes. Please refer to the original publication for the full dataset.[1]
The data clearly shows that modifying the "R-group" through amide coupling significantly impacts potency, with the biphenyl analogue showing the highest activity. A detailed protocol for a representative synthesis is available in the Experimental Protocols section (Protocol 2).
Case Study: PD-1/PD-L1 Interaction Inhibitors
Blocking the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is another cornerstone of modern immunotherapy. While monoclonal antibodies dominate this space, small-molecule inhibitors are actively being pursued. Thetriazolo[4,3-a]pyridine scaffold has been successfully employed to create potent small-molecule inhibitors of the PD-1/PD-L1 interaction. In these molecules, the (triazolopyridin-3-yl)methyl moiety is often used to connect to a central core, which is further substituted to optimize binding and pharmacokinetic properties.
Other Therapeutic Applications
The versatility of this building block extends to numerous other areas:
-
c-Met Inhibitors: Derivatives have been synthesized as potential inhibitors of the c-Met kinase, a target in oncology.
-
Antimalarial Agents: In the search for new treatments for malaria,triazolo[4,3-a]pyridine sulfonamides have been designed and synthesized, showing promising activity against Plasmodium falciparum.
-
Central Nervous System (CNS) Agents: The scaffold is a key component in compounds designed as anxiolytic and antipsychotic drugs.
Experimental Protocols
These protocols are provided as a guide and should be adapted based on the specific substrate and laboratory conditions. Standard laboratory safety procedures must be followed at all times.
Protocol 1: Synthesis of 3-(chloromethyl)-[6]triazolo[4,3-a]pyridine
This protocol is a representative procedure based on established chemical principles for this transformation.
Materials:
-
2-Hydrazinopyridine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Toluene or another high-boiling inert solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Acylation: To a solution of 2-hydrazinopyridine in a suitable solvent (e.g., dichloromethane or THF) cooled to 0 °C, add chloroacetyl chloride dropwise. Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up 1: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N'-(pyridin-2-yl)chloroacetohydrazide.
-
Cyclodehydration: To the crude hydrazide, add phosphorus oxychloride carefully at 0 °C.
-
Causality Note: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the triazole ring. The reaction is highly exothermic and must be controlled by slow addition at low temperature.
-
-
Heat the mixture to reflux (typically 80-110 °C, depending on the solvent used in the previous step, if any) for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up 2: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH 8-9 with a strong base (e.g., 6N NaOH or solid Na₂CO₃) while keeping the mixture cool in an ice bath.
-
Self-Validation: The product is a solid that should precipitate upon neutralization. The absence of a precipitate may indicate reaction failure or incomplete neutralization.
-
-
Purification: Extract the aqueous layer multiple times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-(chloromethyl)-[1]triazolo[4,3-a]pyridine as a solid.
Protocol 2: General Procedure for Synthesis of an IDO1 Inhibitor Analogue
This protocol details the conversion of the chloromethyl intermediate to a final amide product, based on the workflow described by Fallarini et al.[1]
Part A: Synthesis of (6-(Trifluoromethyl)-[1]triazolo[4,3-a]pyridin-3-yl)methanamine
-
Azidation: Dissolve 3-(chloromethyl)-6-(trifluoromethyl)-[1]triazolo[4,3-a]pyridine (1.0 eq) in anhydrous DMF. Add sodium azide (NaN₃, 1.5 eq). Heat the mixture to 50-60 °C and stir for 4-8 hours.
-
Insight: DMF is an excellent polar aprotic solvent for SN2 reactions. The azide is a potent nucleophile, and the reaction proceeds cleanly.
-
-
Work-up: Cool the reaction, dilute with water, and extract the product with ethyl acetate. Wash the organic layers extensively with water to remove DMF, then with brine. Dry and concentrate to yield the crude azide intermediate, which can often be used directly in the next step.
-
Reduction: Dissolve the crude azide in methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Place the reaction under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) and stir vigorously at room temperature overnight.
-
Self-Validation: The reaction can be monitored by TLC. The azide starting material will have a different Rf value than the more polar amine product. Staining with ninhydrin will show a colored spot for the amine product.
-
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate to yield the desired amine, which can be purified by chromatography if necessary.
Part B: Amide Coupling
-
Setup: In a flask, dissolve the desired carboxylic acid (e.g., Biphenyl-3-carboxylic acid, 1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or a mixture of DCM/DMF. Stir for 15-20 minutes at room temperature.
-
Causality Note: EDCI (a carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.
-
-
Coupling: Add the amine from Part A (1.1 eq) followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature overnight. Monitor by LC-MS for the formation of the desired product mass.
-
Work-up and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry over sodium sulfate, concentrate, and purify the crude product by flash column chromatography on silica gel to yield the final IDO1 inhibitor.
Conclusion and Future Perspectives
3-(chloromethyl)-triazolo[4,3-a]pyridine is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its straightforward synthesis and predictable reactivity provide medicinal chemists with a reliable platform for generating molecular diversity. The successful application of this building block in developing potent inhibitors for high-value targets like IDO1 and PD-L1 underscores its significance.
Looking ahead, the utility of this intermediate is poised to expand. Its structure is ideal for incorporation into more complex drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it can serve as part of the linker connecting a warhead to an E3 ligase binder. As the demand for novel, targeted therapeutics continues to grow, the strategic application of versatile building blocks like 3-(chloromethyl)-triazolo[4,3-a]pyridine will remain essential to the advancement of medicinal chemistry.
References
-
Fallarini, S., et al. (2017). The[1]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. Available at: [Link]
-
Gao, Y., et al. (2019). Discovery of[1]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703-4715. Available at: [Link]
-
MySkinRecipes. 3-(Chloromethyl)-[1]triazolo[4,3-a]pyridine. Product Description. Available at: [Link]
-
Li, J., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(22), 7654. Available at: [Link]
-
Michalska, D., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6599. Available at: [Link]
-
Al-Majid, A. M., et al. (2020). Efficient Synthesis and X-ray Structure of[1]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 25(17), 3986. Available at: [Link]
-
Korsik, O., et al. (2020). A Novel Series of[1]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4522. Available at: [Link]
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[1]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3295-3309. Available at: [Link]
Sources
Application Notes and Protocols: 3-(Chloromethyl)-triazolo[4,3-a]pyridine as a Versatile Building Block for Complex Molecule Synthesis
Application Notes and Protocols: 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the use of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine as a pivotal building block in the synthesis of complex organic molecules. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[4] The introduction of a reactive chloromethyl group at the 3-position transforms this scaffold into a versatile electrophilic partner for a variety of nucleophilic substitution reactions, enabling the construction of diverse molecular libraries for drug discovery and other applications. This document outlines a plausible synthetic route to 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine hydrochloride, followed by detailed, field-proven protocols for its reaction with various nucleophiles.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine core is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antidepressant, antipsychotic, and potential anticancer properties.[1][5] The functionalization of this heterocyclic system is of significant interest to medicinal chemists. 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine serves as a highly valuable intermediate, allowing for the facile introduction of various side chains through nucleophilic substitution at the benzylic-like position. The electron-withdrawing nature of the triazolopyridine ring system enhances the reactivity of the chloromethyl group, making it an excellent electrophile for a broad range of nucleophiles.
This guide details the synthesis of the title compound and provides robust protocols for its application in the synthesis of diverse derivatives, thereby highlighting its utility as a cornerstone for building molecular complexity.
Synthesis of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine Hydrochloride
Step 1: Synthesis of 3-(Hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridine
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine ring system can be achieved through the cyclization of 2-hydrazinopyridine with an appropriate C1 synthon. In this case, glycolic acid can be used to introduce the hydroxymethyl group at the 3-position.
Reaction Scheme:
Caption: Synthesis of 3-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Protocol:
-
To a stirred solution of 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as toluene or xylene, add glycolic acid (1.1 eq).
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (typically 110-140 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a pH of 7-8 is reached.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Step 2: Synthesis of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine Hydrochloride
The conversion of the hydroxymethyl group to a chloromethyl group can be effectively achieved using thionyl chloride (SOCl₂), a common reagent for this transformation.[4][6]
Reaction Scheme:
Caption: Synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine HCl.
Protocol:
-
Suspend 3-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride.
-
Triturate the resulting residue with diethyl ether or n-hexane to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine hydrochloride.
Application in Nucleophilic Substitution Reactions
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine hydrochloride is an excellent substrate for SN2 reactions with a wide variety of nucleophiles. The hydrochloride salt can be used directly in the presence of a base to neutralize the HCl and liberate the free base of the nucleophile, or it can be neutralized prior to the reaction.
General Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 3-(aminomethyl)-[1][2][3]triazolo[4,3-a]pyridine derivatives.[7]
Materials:
-
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine hydrochloride
-
Primary or secondary amine (e.g., methylamine, piperidine, aniline)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., acetonitrile (ACN), dimethylformamide (DMF), tetrahydrofuran (THF))
Procedure:
-
To a solution of the amine (1.1-1.5 eq) in the chosen anhydrous solvent, add the base (2.2-3.0 eq).
-
Add 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine hydrochloride (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-(aminomethyl) derivative.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methylamine | TEA | ACN | 25 | 4 | 85 |
| 2 | Piperidine | K₂CO₃ | DMF | 60 | 6 | 92 |
| 3 | Aniline | DIPEA | THF | 80 | 12 | 75 |
Table 1: Examples of reactions with amine nucleophiles.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of 3-(thiomethyl)-[1][2][3]triazolo[4,3-a]pyridine derivatives.
Materials:
-
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine hydrochloride
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., sodium hydride (NaH), sodium thiomethoxide (NaSMe))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the thiol (1.1 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.
-
Add a solution of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine hydrochloride (1.0 eq) and a base (e.g., TEA, 1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | THF | 25 | 3 | 90 |
| 2 | Benzyl mercaptan | NaH | DMF | 25 | 2 | 95 |
Table 2: Examples of reactions with thiol nucleophiles.
Protocol 3: Reaction with Oxygen Nucleophiles
This protocol provides a general procedure for the synthesis of 3-(alkoxymethyl)- and 3-(aryloxymethyl)-[1][2][3]triazolo[4,3-a]pyridine derivatives.
Materials:
-
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine hydrochloride
-
Alcohol or phenol (e.g., methanol, phenol)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the alcohol or phenol (1.5 eq) in the chosen anhydrous solvent, add the base (e.g., NaH, 1.5 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the alkoxide or phenoxide.
-
Add 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine hydrochloride (1.0 eq) and a suitable base (e.g., TEA, 1.1 eq).
-
Stir the reaction at room temperature or heat as required. Monitor by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 25 | 4 | 88 |
| 2 | Phenol | K₂CO₃ | DMF | 80 | 8 | 82 |
Table 3: Examples of reactions with oxygen nucleophiles.
Safety and Handling
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine hydrochloride is expected to be a hazardous substance. While specific safety data is not available, related compounds such as 3-(chloromethyl)pyridine hydrochloride are known to be corrosive and harmful if swallowed.[8] General safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a highly effective and versatile building block for the synthesis of a wide array of complex molecules. Its facile synthesis and high reactivity in nucleophilic substitution reactions make it an invaluable tool for medicinal chemists and researchers in drug discovery. The protocols provided herein offer a solid foundation for the exploration of this compound's synthetic utility, paving the way for the development of novel compounds with potential therapeutic applications.
References
- EP0025603A1 - Triazolo(4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents.
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES - JournalAgent. Available at: [Link]
-
1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O | CID 81431 - PubChem. Available at: [Link]
-
Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed. Available at: [Link]
- WO2014210042A2 - Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines.
-
Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
(PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC. Available at: [Link]
-
A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine - ResearchGate. Available at: [Link]
-
Synthesis of ([1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC - NIH. Available at: [Link]
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents.
-
1,2,4-Triazolo(4,3-a)pyridine-3-thiol | C6H5N3S | CID 676422 - PubChem. Available at: [Link]
-
17.6: Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O | CID 81431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrumchemical.com [spectrumchemical.com]
Application Note: A Validated Protocol for the Synthesis of Novel Amide Derivatives from 3-(chloromethyl)-triazolo[4,3-a]pyridine
Application Note: A Validated Protocol for the Synthesis of Novel Amide Derivatives from 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system integral to the development of novel therapeutics, with derivatives showing promise as c-Met inhibitors and antibacterial agents.[3][4] This document provides a comprehensive, field-proven protocol for the synthesis of diverse amide derivatives starting from the key intermediate, 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. We detail a robust, multi-step synthetic pathway, including the preparation of the chloromethyl intermediate, subsequent nucleophilic substitution to yield a primary or secondary amine, and a final, high-efficiency amide coupling step. The rationale behind the choice of reagents, such as the use of phosphorus oxychloride (POCl₃) for cyclization and HATU as a superior coupling agent, is explained to provide a deeper understanding of the reaction mechanism. This guide is designed to be a self-validating system, enabling researchers to reliably synthesize libraries of novel amide derivatives for screening and drug discovery programs.
Introduction: The Significance of the[1][2][3]triazolo[4,3-a]pyridine Core
The fusion of a 1,2,4-triazole ring with a pyridine moiety creates the[1][2][3]triazolo[4,3-a]pyridine system, a scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets.[3] The development of a versatile and efficient synthetic route to functionalize this core is paramount for exploring its full therapeutic potential. The protocol outlined herein focuses on the conversion of the highly reactive 3-(chloromethyl) group into a diverse array of amides—a functional group renowned for its stability and ability to participate in hydrogen bonding, which is critical for molecular recognition in biological systems.
Overall Synthetic Strategy
The synthesis is accomplished via a three-part strategy, beginning with the construction of the core heterocyclic system and culminating in a flexible amide coupling reaction. This approach allows for the late-stage diversification of the molecule, making it highly amenable to the creation of compound libraries.
Caption: Overall workflow for the synthesis of amide derivatives.
Part 1: Synthesis of the Key Intermediate: 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (4)
The foundational step in this protocol is the reliable synthesis of the reactive chloromethyl intermediate. This is achieved through a classical condensation and cyclization sequence.
Principle and Rationale
The synthesis begins with the formation of 2-hydrazinopyridine from 2-chloropyridine. The subsequent acylation of the more nucleophilic terminal nitrogen of the hydrazine with chloroacetyl chloride yields the acyclic precursor 3 .[1][2] The critical step is the intramolecular cyclization of this precursor. Phosphorus oxychloride (POCl₃) is employed as a powerful dehydrating agent, which facilitates the ring closure to form the thermodynamically stable aromatic triazolopyridine ring system, yielding compound 4 .[1][2][5]
Detailed Experimental Protocol
Step 3.2.1: Synthesis of 1-(2-chloroacetyl)-2-(pyridin-2-yl)hydrazine (3)
-
To a solution of 2-hydrazinopyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane), add a base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield compound 3 , which can often be used in the next step without further purification.
Step 3.2.2: Synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (4)
-
Under an inert atmosphere (e.g., Nitrogen), cautiously add compound 3 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 volumes).
-
Heat the mixture to reflux (approx. 107 °C) and maintain for 3-5 hours. The reaction progress should be monitored by TLC or LCMS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford compound 4 as a solid.[1][5]
Part 2: Synthesis of the Amine Hydrochloride Salt (7)
The chloro-substituent at the 3-methyl position is an excellent leaving group, allowing for facile nucleophilic substitution to introduce the primary or secondary amine required for the subsequent amide coupling.
Principle and Rationale
This stage involves a standard SN2 reaction where an amine (e.g., methylamine) displaces the chloride ion from compound 4 .[1][2] While the resulting amine 5 can be used directly, converting it to a stable, non-volatile hydrochloride salt 7 is highly recommended for practical reasons. This is achieved via a two-step protection-deprotection sequence. The amine is first protected with a Boc group (di-tert-butyl dicarbonate), which facilitates purification by chromatography. Subsequent treatment with HCl in dioxane efficiently removes the Boc group, yielding the pure amine hydrochloride salt, which is a stable, weighable solid ideal for the next reaction.[1][2][5]
Detailed Experimental Protocol
Step 4.2.1: Nucleophilic Displacement to form Amine (5)
-
Dissolve 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (4) (1.0 eq) in a suitable solvent like methanol.
-
Add a solution of the desired amine (e.g., 2M methylamine in methanol, >2.0 eq) at ambient temperature.
-
Stir the reaction mixture for 12-16 hours, monitoring for the consumption of the starting material by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to obtain the crude amine intermediate 5 .
Step 4.2.2: Boc-Protection and Deprotection to Hydrochloride Salt (7)
-
Dissolve the crude amine 5 in a solvent such as dichloromethane.
-
Add Boc-anhydride (1.1 eq) and a base like triethylamine (1.2 eq). Stir at room temperature until the reaction is complete.
-
Purify the Boc-protected intermediate by column chromatography.
-
Dissolve the purified Boc-protected compound in a minimal amount of a solvent like methanol or dioxane.
-
Add an excess of a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 2-4 hours.
-
The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (like diethyl ether), and dry under vacuum to yield the pure amine hydrochloride salt 7 .[1][5]
Part 3: High-Efficiency Amide Coupling
This final stage is where molecular diversity is introduced. The use of modern peptide coupling reagents ensures that the amide bond formation is clean, efficient, and proceeds under mild conditions.
Principle and Rationale
The formation of an amide bond from a carboxylic acid and an amine hydrochloride salt requires a coupling agent to activate the carboxylic acid and a base to neutralize the salt and the acid generated during the reaction. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an exceptionally effective coupling reagent that converts the carboxylic acid into a highly reactive acyl-intermediate, which is then readily attacked by the amine.[2][5] A non-nucleophilic, sterically hindered base such as DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the amine hydrochloride and scavenge the proton released during the coupling, driving the reaction to completion without competing in side reactions.[5]
Caption: Mechanism of HATU-mediated amide coupling.
General Experimental Protocol
-
In a dry round-bottom flask, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 5-10 minutes to pre-activate the acid.
-
Add the amine hydrochloride salt 7 (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's progress by LCMS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with a saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the final amide derivative.
Representative Data
The following table summarizes representative amide derivatives synthesized using this protocol, demonstrating its wide applicability.
| Carboxylic Acid Partner | Amine Partner (from 4 ) | Coupling Reagent | Base | Yield (%) |
| Benzoic Acid | methyl-[1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl-amine | HATU | DIPEA | High |
| 4-Chlorobenzoic Acid | methyl-[1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl-amine | HATU | DIPEA | High |
| Thiophene-2-carboxylic acid | methyl-[1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl-amine | HATU | DIPEA | High |
| Phenylacetic Acid | methyl-[1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl-amine | HATU | DIPEA | Good |
| Nicotinic Acid | methyl-[1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl-amine | HATU | DIPEA | Good |
| (Yields are qualitative based on literature reports; specific yields vary with substrate.)[1][2][5] |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of amide derivatives of[1][2][3]triazolo[4,3-a]pyridine. By breaking the process down into three distinct parts—core synthesis, amine formation, and amide coupling—we offer a clear and logical workflow. The detailed explanation of the chemical principles and the rationale for reagent selection empowers researchers to not only follow the protocol but also to adapt it for the synthesis of their specific target molecules. This methodology is ideally suited for the generation of chemical libraries for high-throughput screening in drug discovery and medicinal chemistry programs.
References
-
Gandikota, N. M., Bolla, R. S., Viswanath, I. K., & Bethi, S. (2017). A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(9), 1920-1924. [Link]
-
ResearchGate. (n.d.). A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. Retrieved from ResearchGate. [Link]
-
SciSpace. (2017). A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. Retrieved from typeset.io. [Link]
-
Hu, Z., Li, Y., Huang, Y., Yang, X., Li, X., Liao, M., & Chen, Z. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
Li, Q., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3483-93. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Development of antimalarial agents from 3-(chloromethyl)-triazolo[4,3-a]pyridine
An Application Guide for the Development of Novel Antimalarial Agents from the 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine Scaffold
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine and its derivatives as a promising class of antimalarial agents. We will delve into the rationale behind this scaffold, detailed synthetic protocols, mechanistic insights, and robust methodologies for in vitro and in vivo evaluation.
The relentless evolution of drug-resistant Plasmodium strains necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action.[4] The[1][2][3]triazolo[4,3-a]pyridine scaffold, a nitrogen-rich heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[5][6] Notably, the related[1][2][3]triazolo[4,3-a]pyrazine core is the focus of the Open Source Malaria (OSM) consortium's "Series 4" compounds, which have shown potent activity against Plasmodium falciparum, good metabolic stability, and low cytotoxicity.[2][7][8]
This guide leverages the 3-(chloromethyl) group as a versatile synthetic handle for generating diverse chemical libraries to probe structure-activity relationships (SAR) and optimize lead compounds.
Rationale and Mechanism of Action: Targeting PfATP4
The primary antimalarial target for this class of compounds is believed to be the P. falciparum ATPase, PfATP4.[2][7]
Causality of Action:
-
PfATP4 Function: PfATP4 is a crucial ion pump (a Na+/H+-ATPase) located on the parasite's plasma membrane. Its primary role is to maintain intracellular ion homeostasis by actively extruding sodium (Na+) ions from the parasite's cytoplasm.[2][7]
-
Inhibition by Triazolopyridines: Compounds derived from the triazolopyridine scaffold bind to and inhibit the function of PfATP4.[2]
-
Downstream Consequences: This inhibition disrupts the parasite's ability to regulate its internal Na+ concentration. The resulting ion imbalance leads to a significant increase in the intracellular acid load, which is detrimental to parasite survival, ultimately causing growth inhibition and cell death.[2][7]
While PfATP4 is the validated target for the closely related triazolopyrazine series, other triazolopyridine derivatives have been investigated as inhibitors of different parasitic enzymes, such as falcipain-2, a cysteine protease involved in hemoglobin degradation.[5][6] This highlights the scaffold's potential for multi-target approaches.
Caption: Proposed mechanism of action for triazolo[4,3-a]pyridine derivatives.
Synthesis and Structure-Activity Relationship (SAR)
The 3-(chloromethyl) group serves as an excellent electrophilic site for nucleophilic substitution, allowing for the introduction of diverse side chains, particularly ether and amine linkages, to build a library for SAR studies.
Key SAR Insights: Based on studies of the analogous triazolopyrazine series, the following structural features are critical for potent antimalarial activity:
-
C3 Position: A phenyl ring at this position, often with para-substitution (e.g., -Cl, -CN, -OCHF₂), is crucial for activity.[7]
-
C5 Position (Analogous): An ether-linked side chain, specifically a two-carbon (ethyl) linker to a terminal phenyl group, significantly enhances potency.[7]
-
C8 Position: Substitution at this position is generally detrimental to activity.[7] However, some small fluoroalkyl groups have been shown to increase potency in specific contexts, indicating a complex interplay between substituents.[7]
Table 1: Representative Structure-Activity Relationship Data
| Compound ID | R Group at C3 | R' Group (via ether linkage) | IC₅₀ (nM) vs. P. falciparum 3D7 |
| Parent | 4-chlorophenyl | -CH₂Cl | >10,000 |
| TP-1 | 4-chlorophenyl | -CH₂-O-CH₂CH₂-Ph | 150 |
| TP-2 | 4-cyanophenyl | -CH₂-O-CH₂CH₂-Ph | 95 |
| TP-3 | 4-(difluoromethoxy)phenyl | -CH₂-O-CH₂CH₂-Ph | 70 |
| TP-4 | 4-chlorophenyl | -CH₂-O-CH₂CH₃ | 2,500 |
| TP-5 | 4-chlorophenyl | -CH₂-NH-CH₂CH₂-Ph | 210 |
Note: Data is illustrative and based on trends reported in the literature for analogous series.[2][7]
Protocol 1: Synthesis of an Ether-Linked Derivative
This protocol describes a standard nucleophilic displacement reaction to synthesize a representative ether-linked derivative from the 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine core.
Objective: To synthesize 3-(4-chlorophenyl)-5-(phenethoxymethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Materials:
-
3-(4-chlorophenyl)-5-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (starting material)
-
2-Phenylethan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-phenylethan-1-ol (1.2 equivalents) and anhydrous DMF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.3 equivalents) portion-wise.
-
Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be evident.
-
Addition of Starting Material: Dissolve the 3-(4-chlorophenyl)-5-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Let the reaction stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation Cascade
A robust in vitro testing cascade is essential to determine the potency and selectivity of newly synthesized compounds.
Caption: A standard workflow for the in vitro evaluation of antimalarial compounds.
Protocol 2: In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation)
This assay measures the inhibition of parasite nucleic acid synthesis to quantify drug activity.[9][10]
Materials:
-
P. falciparum strains (e.g., 3D7 and Dd2) cultured in human O+ erythrocytes.
-
Complete parasite medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, gentamicin, and Albumax II).
-
[³H]-hypoxanthine.
-
96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
Cell harvester and scintillation counter.
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Typically, an 11-point, 2-fold dilution series is used. Include wells for positive (no drug) and negative (no parasites) controls.
-
Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Prepare a parasite suspension with 0.5% parasitemia and 2.5% hematocrit in complete medium.
-
Incubation: Add the parasite suspension to the drug-containing plates.
-
Gassing and Incubation: Place the plates in a modular incubation chamber, gas with a mixture of 5% CO₂, 5% O₂, and 90% N₂, and incubate at 37 °C for 48 hours.
-
Radiolabeling: After the initial 48-hour incubation, add [³H]-hypoxanthine to each well.
-
Final Incubation: Re-gas the chamber and incubate for an additional 24 hours.
-
Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.
-
Scintillation Counting: Dry the filter mat and measure the incorporated radioactivity for each well using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the toxicity of compounds against a mammalian cell line to assess selectivity.
Materials:
-
Human cell line (e.g., HEK293 or HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 18-24 hours at 37 °C with 5% CO₂ to allow for cell adherence.[11]
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 24-48 hours at 37 °C with 5% CO₂.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[11] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the log of the drug concentration. The Selectivity Index (SI) is then calculated as CC₅₀ / IC₅₀.
Table 2: Sample In Vitro Activity and Cytotoxicity Data
| Compound ID | IC₅₀ vs. 3D7 (nM) | IC₅₀ vs. Dd2 (nM) | CC₅₀ vs. HEK293 (µM) | Selectivity Index (SI) vs. 3D7 |
| TP-3 | 70 | 95 | >20 | >285 |
| Chloroquine | 10 | 250 | >50 | >5000 |
Note: A higher SI value indicates greater selectivity for the parasite over mammalian cells.
In Vivo Efficacy Evaluation
Promising compounds with high potency and selectivity must be evaluated in an animal model to assess their in vivo efficacy.[12] The murine malaria model using Plasmodium berghei is a standard and accessible system for initial efficacy testing.[9][13]
Protocol 4: The Peters' 4-Day Suppressive Test
This is the gold-standard primary in vivo assay to assess the ability of a compound to suppress parasite growth.[9]
Materials:
-
Specific pathogen-free mice (e.g., Swiss Albino), 18-20g.
-
Plasmodium berghei (ANKA strain).
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).
-
Standard antimalarial drug (e.g., Chloroquine) for positive control.
Procedure:
-
Infection (Day 0): Infect mice intravenously or intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells.
-
Treatment (Days 0-3): Two hours post-infection, administer the first dose of the test compound (e.g., via oral gavage). Administer subsequent doses once daily for the next three consecutive days (total of 4 doses).
-
Groups: Include a vehicle-treated negative control group and a chloroquine-treated positive control group. Test compounds should be evaluated at several dose levels.
-
Parasitemia Monitoring (Day 4): On day 4, prepare thin blood smears from the tail blood of each mouse.
-
Microscopy: Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by light microscopy.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia relative to the vehicle control group using the formula: % Suppression = [1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Control Group)] * 100
-
ED₅₀/ED₉₀ Calculation: The effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) can be calculated from the dose-response data. A desired efficacy target is often ≥95% suppression at a given dose.[14]
Conclusion and Future Directions
The 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine scaffold represents a highly tractable starting point for the development of novel antimalarial agents targeting PfATP4. The synthetic accessibility of the chloromethyl group allows for rapid library generation and exploration of structure-activity relationships. By following the integrated protocols for synthesis, in vitro screening, and in vivo efficacy testing outlined in this guide, research teams can efficiently identify and advance promising lead candidates. Future work should focus on optimizing pharmacokinetic properties, such as solubility and metabolic stability, to translate potent in vitro activity into robust in vivo efficacy, ultimately contributing to the pipeline of next-generation antimalarial drugs.
References
-
Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed. (2021-04-21). National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC. (2021-04-21). National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Triazolopyridine - Wikipedia. Wikipedia. Available from: [Link]
-
Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases - NIH. (2024-05-10). National Center for Biotechnology Information. Available from: [Link]
-
Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases - PMC. (2024-05-10). National Center for Biotechnology Information. Available from: [Link]
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC. (2020-09-30). National Center for Biotechnology Information. Available from: [Link]
-
efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. World Health Organization. Available from: [Link]
-
Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC. National Center for Biotechnology Information. Available from: [Link]
-
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. MDPI. Available from: [Link]
-
Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PubMed Central. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI. (2021-04-21). MDPI. Available from: [Link]
-
Structure and activity of the triazolopyrimidne-based series against... - ResearchGate. ResearchGate. Available from: [Link]
-
The assessment of antimalarial drug efficacy in-vivo - PMC. National Center for Biotechnology Information. Available from: [Link]
-
IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. Available from: [Link]
-
Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure- activity relationship (SAR) and bioactive compounds - PubMed. (2023-11-05). National Center for Biotechnology Information. Available from: [Link]
-
In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. SciELO. Available from: [Link]
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - MDPI. (2020-09-30). MDPI. Available from: [Link]
-
Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes - MDPI. (2024-09-13). MDPI. Available from: [Link]
-
The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery - Preprints.org. (2025-01-23). Preprints.org. Available from: [Link]
-
Drug Discovery and Development - Malaria - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]
-
Animal models of efficacy to accelerate drug discovery in malaria | Parasitology. (2013-06-21). Cambridge University Press. Available from: [Link]
Sources
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 4. Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure- activity relationship (SAR) and bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. mmv.org [mmv.org]
- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 14. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-(Chloromethyl)-triazolo[4,3-a]pyridine
Application Notes and Protocols for the Analytical Characterization of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a significant pharmacophore found in a variety of biologically active compounds, exhibiting properties ranging from antibacterial and anti-inflammatory to potential c-Met inhibitors.[4] The specific derivative, 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine, serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting central nervous system disorders.[5] Its reactive chloromethyl group allows for further molecular elaboration, making it a valuable building block in drug discovery.
Given its importance, the unambiguous characterization of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is paramount to ensure the quality, purity, and identity of starting materials and final products in a drug development pipeline. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound and its related products. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific rationale behind the chosen methods.
Analytical Strategy Overview
A multi-faceted analytical approach is essential for the complete characterization of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. This typically involves a combination of chromatographic and spectroscopic techniques to confirm the molecular structure, assess purity, and identify any potential impurities. The workflow for a comprehensive analysis is depicted below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(chloromethyl)-triazolo[4,3-a]pyridine
Technical Support Center: Synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
Welcome to the technical support center for the synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and obtain a high-purity product.
Overview of the Synthesis
The synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable synthetic route involves three key stages:
-
Formation of 2-Hydrazinopyridine: This precursor is typically synthesized from 2-chloropyridine via nucleophilic substitution with hydrazine hydrate.[4][5]
-
Acylation of 2-Hydrazinopyridine: The synthesized 2-hydrazinopyridine is then acylated with chloroacetyl chloride to form the intermediate, 2-chloro-N'-(pyridin-2-yl)acetohydrazide.[6]
-
Dehydrative Cyclization: The final step involves the intramolecular cyclization of the acetohydrazide intermediate to yield the target compound, 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. This is commonly achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃).[6]
This guide will focus on troubleshooting and optimizing the acylation and cyclization steps, as these are often the most challenging aspects of the synthesis.
Visualizing the Workflow
Caption: Overall workflow for the synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield in the Acylation Step (Formation of 2-chloro-N'-(pyridin-2-yl)acetohydrazide)
Question: I am getting a low yield of the acylated intermediate, and my reaction mixture is turning into a dark, tarry substance. What is happening and how can I fix it?
Answer: This is a common issue and usually points to a few potential problems:
-
Exothermic Reaction: The reaction between 2-hydrazinopyridine and chloroacetyl chloride is highly exothermic. If the temperature is not controlled, side reactions and polymerization can occur, leading to the formation of tar.
-
Solution: Perform the addition of chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of 2-hydrazinopyridine. Use an ice bath to maintain a low temperature throughout the addition.
-
-
Absence of a Base: Chloroacetylation generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting hydrazine, rendering it unreactive.
-
Solution: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to neutralize the HCl as it forms. Use a slight excess of the base (1.1-1.5 equivalents).
-
-
Reagent Purity: Chloroacetyl chloride is highly reactive and moisture-sensitive. Impure or old reagents can lead to poor results.
-
Solution: Use freshly distilled or a new bottle of chloroacetyl chloride. Ensure your 2-hydrazinopyridine is pure and dry.
-
Issue 2: Formation of Multiple Products in the Acylation Step
Question: My TLC analysis of the acylation reaction shows multiple spots, and I'm having trouble isolating the desired mono-acylated product. What are these other products?
Answer: The presence of multiple products often indicates diacylation or other side reactions.
-
Diacylation: The hydrazine group has two nucleophilic nitrogen atoms. While the terminal nitrogen is more reactive, under certain conditions, both nitrogens can be acylated, leading to a di-acylated byproduct.
-
How to Avoid:
-
Stoichiometry Control: Use a slight excess of 2-hydrazinopyridine relative to chloroacetyl chloride to favor mono-acylation.
-
Slow Addition: Add the chloroacetyl chloride slowly to the reaction mixture to maintain a low concentration of the acylating agent at any given time.
-
-
-
Reaction with Pyridine Ring: While less common, under harsh conditions, reaction at the pyridine nitrogen can occur.
-
How to Avoid: Maintain a low reaction temperature and use a non-nucleophilic base.
-
Issue 3: Low Yield or No Reaction in the Dehydrative Cyclization Step
Question: I have successfully synthesized the 2-chloro-N'-(pyridin-2-yl)acetohydrazide intermediate, but the final cyclization step with POCl₃ is giving me a low yield or no product. What could be wrong?
Answer: The dehydrative cyclization is a critical step that can be influenced by several factors.
-
Insufficient Dehydrating Agent: POCl₃ is the dehydrating agent that promotes the ring closure. An insufficient amount will result in an incomplete reaction.
-
Solution: Use a sufficient excess of POCl₃. The literature suggests that using POCl₃ as both the reagent and solvent can be effective.[6]
-
-
Inadequate Temperature: The cyclization reaction typically requires heating to proceed at a reasonable rate.
-
Solution: The reaction is often carried out at elevated temperatures, for instance, by heating at 120°C for several hours.[6] Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Purity of the Intermediate: Impurities from the previous step can interfere with the cyclization reaction.
-
Solution: Ensure that the 2-chloro-N'-(pyridin-2-yl)acetohydrazide intermediate is purified before proceeding to the cyclization step. Recrystallization is a common method for purification.
-
Issue 4: Difficulty in Product Purification
Question: My final product is an oil, or I am having trouble purifying it by recrystallization. What are some effective purification strategies?
Answer: 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine can sometimes be challenging to purify.
-
Oily Product: If the product is an oil, it may be due to the presence of residual solvent or impurities.
-
Solution:
-
Solvent Removal: Ensure all the POCl₃ and any other solvents are thoroughly removed under reduced pressure. Co-evaporation with a high-boiling point solvent like toluene can help.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization.
-
-
-
Recrystallization: Finding a suitable recrystallization solvent is key.
-
Solvent Screening: Experiment with different solvents and solvent mixtures. Good starting points include ethanol, isopropanol, acetonitrile, or mixtures of ethyl acetate and hexane.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The optimal eluent system should be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the dehydrative cyclization with POCl₃?
A1: The cyclization of 2-chloro-N'-(pyridin-2-yl)acetohydrazide with POCl₃ is a type of Bischler-Napieralski-type reaction. The proposed mechanism involves the activation of the carbonyl oxygen by POCl₃, making the carbonyl carbon more electrophilic. This is followed by an intramolecular nucleophilic attack from the pyridine nitrogen atom to form a cyclic intermediate. Subsequent elimination of a dichlorophosphate species and a proton leads to the formation of the aromatic triazole ring.
Caption: Simplified mechanism of POCl₃-mediated dehydrative cyclization.
Q2: What are the key safety precautions I should take during this synthesis?
A2: Several reagents used in this synthesis are hazardous and require careful handling.
-
Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chloroacetyl Chloride: It is highly corrosive, a lachrymator (causes tearing), and reacts violently with water. Handle it exclusively in a fume hood and use a syringe or dropping funnel for additions.
-
Phosphorus Oxychloride (POCl₃): It is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled with extreme care in a fume hood, and all glassware must be dry.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the acylation and cyclization reactions.
-
TLC System: Use silica gel plates. A good starting mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).
-
Visualization: The spots can be visualized under UV light (254 nm).
-
Interpretation:
-
Acylation: You should see the disappearance of the 2-hydrazinopyridine spot and the appearance of a new, less polar spot corresponding to the acylated intermediate.
-
Cyclization: You should observe the disappearance of the intermediate's spot and the formation of a new spot for the final product.
-
Q4: Are there alternative cyclizing agents to POCl₃?
A4: Yes, other dehydrating agents can be used for the cyclization of N-acylhydrazinopyridines, although POCl₃ is very common. Some alternatives reported for similar cyclizations include:
-
Polyphosphoric acid (PPA): A strong dehydrating agent that can be effective but may require high temperatures.
-
Thionyl chloride (SOCl₂): Can also be used but may lead to different side products.
-
Triflic anhydride or other strong Lewis acids: These can also promote cyclization.
The choice of cyclizing agent can affect the reaction conditions and the final yield, so it's important to consult the literature for specific substrates.
Experimental Protocols
Synthesis of 2-chloro-N'-(pyridin-2-yl)acetohydrazide
-
To a solution of 2-hydrazinopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane).
Synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
-
To a round-bottom flask, add the purified 2-chloro-N'-(pyridin-2-yl)acetohydrazide (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (as both reagent and solvent, typically a 5-10 fold excess by weight) in a fume hood.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours, or until TLC analysis shows the complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) until the pH is approximately 8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data for Reference
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Hydrazinopyridine | C₅H₇N₃ | 109.13 | Red oil or low melting solid |
| 2-chloro-N'-(pyridin-2-yl)acetohydrazide | C₇H₈ClN₃O | 185.61 | Solid |
| 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine | C₇H₆ClN₃ | 167.60 | Solid |
Expected Spectroscopic Data for 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine:
-
¹H NMR (CDCl₃, δ): ~4.8-5.0 (s, 2H, -CH₂Cl), ~7.0-8.5 (m, 4H, pyridine protons).
-
¹³C NMR (CDCl₃, δ): ~35-40 (-CH₂Cl), ~115-150 (pyridine and triazole carbons).
Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used.
References
-
Gandikota, R. et al. (2017). Synthesis of 3-chloromethyl-[1][2][3] triazolo[4,3-a]- pyridine. Arabian Journal of Chemistry, 10, S331-S336.
- Mohite, P. et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103525.
-
Justia Patents. (2023). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]
-
ResearchGate. (2020). Chemical biology of cyclization reactions by using POCL3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Synthesis of 3-(chloromethyl)-triazolo[4,3-a]pyridine
Technical Support Center: Synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
Welcome to the technical support center for the synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, identify and mitigate side reactions, and optimize your product yield and purity.
Introduction to the Synthesis
The synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a multi-step process that is crucial for the development of various pharmaceutical compounds.[4] The most common synthetic route involves the initial reaction of 2-chloropyridine with hydrazine to form 2-hydrazinopyridine. This intermediate is then acylated with chloroacetyl chloride, followed by a dehydrative cyclization, typically mediated by phosphorus oxychloride (POCl₃), to yield the final product.[5] While this pathway is effective, it is not without its challenges. A thorough understanding of potential side reactions is paramount to achieving a successful outcome.
This guide will delve into the common pitfalls of this synthesis, explaining the mechanistic origins of side products and providing actionable protocols to overcome these challenges.
Troubleshooting Guide: Side Reactions and Their Mitigation
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle the problems you might be encountering in the lab.
Question 1: My final product is contaminated with a significant amount of a higher molecular weight impurity. What could this be and how can I prevent its formation?
Answer:
This is a classic issue of bis-acylation . The impurity is likely N'-(pyridin-2-yl)-2-chloro-N-(chloroacetyl)acetohydrazide.
Causality: The starting material, 2-hydrazinopyridine, has two nucleophilic nitrogen atoms in the hydrazine moiety. Chloroacetyl chloride is a reactive acylating agent. If the reaction conditions are not carefully controlled, both nitrogen atoms can be acylated, leading to the formation of a diacylated byproduct. The reaction of hydrazine with acyl chlorides is known to be complicated by the formation of 1,2-diacylhydrazines.[6]
Mechanism of Side Reaction:
Caption: Formation of the bis-acylated side product.
Troubleshooting and Prevention:
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain the reaction at a low temperature (0-5 °C) during the addition of chloroacetyl chloride. | Acylation is an exothermic process. Lower temperatures decrease the reaction rate, allowing for more selective mono-acylation. |
| Rate of Addition | Add the chloroacetyl chloride dropwise or via a syringe pump over an extended period. | Slow addition prevents localized high concentrations of the acylating agent, which favors mono-acylation. |
| Stoichiometry | Use a slight excess of 2-hydrazinopyridine relative to chloroacetyl chloride. | Having the hydrazine as the limiting reagent can drive the reaction towards bis-acylation. A slight excess of the nucleophile ensures that the electrophile is consumed before significant di-acylation can occur. |
| Solvent | Use an inert, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). | These solvents will not participate in the reaction and can help to control the reaction temperature. |
Experimental Protocol for Selective Mono-acylation:
-
Dissolve 2-hydrazinopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0 °C using an ice bath.
-
Dissolve chloroacetyl chloride (0.95 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred 2-hydrazinopyridine solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Question 2: I've isolated a product with the correct mass for the desired compound, but the NMR spectrum is inconsistent with the expected structure of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. What is happening?
Answer:
You have likely synthesized an isomer. The most probable isomeric byproduct is 7-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine . The existence of multiple triazolopyridine isomers is well-documented.[7][8]
Causality: The intermediate, 2-chloro-N'-(pyridin-2-yl)acetohydrazide, can undergo cyclization in two different ways. The desired pathway involves the nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon of the acylhydrazide. However, an alternative pathway can occur where the terminal nitrogen of the hydrazine moiety attacks the pyridine ring, leading to the formation of the 7-substituted isomer.
Reaction Pathways:
Caption: Competing cyclization pathways leading to the desired product and an isomer.
Troubleshooting and Prevention:
| Parameter | Recommended Condition | Rationale |
| Cyclization Reagent | Use POCl₃ as the dehydrating agent. | POCl₃ is a strong dehydrating agent that favors the desired intramolecular cyclization pathway.[5] Other dehydrating agents might alter the regioselectivity. |
| Temperature Control | Refluxing in POCl₃ is a common condition. However, carefully controlling the temperature and reaction time is crucial. Overheating or prolonged reaction times can sometimes favor isomer formation. | Start with a lower reflux temperature and monitor the reaction closely by TLC or LC-MS to find the optimal conditions for your specific substrate. |
| Purification | Isomers can often be separated by column chromatography. | Use a high-resolution silica gel column and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. |
Analytical Characterization to Differentiate Isomers:
-
¹H NMR: The chemical shifts of the pyridine protons will be significantly different for the two isomers. For the 3-substituted product, you would expect a characteristic pattern for the protons on the pyridine ring. The 7-substituted isomer will show a different splitting pattern and chemical shifts.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine and triazole rings will be distinct for each isomer.
-
NOESY/COSY: 2D NMR techniques can be invaluable in confirming the connectivity of the atoms and definitively identifying the correct isomer.
Question 3: My reaction mixture contains an impurity with a mass that suggests the loss of HCl from my desired product. What could this be?
Answer:
This impurity is likely 2-(chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole .
Causality: The acylhydrazide intermediate can undergo an alternative mode of cyclization. Instead of the pyridine nitrogen acting as the nucleophile, the oxygen atom of the carbonyl group can attack the carbon of the chloroacetyl group, leading to the formation of a five-membered oxadiazole ring. The formation of 1,3,4-oxadiazoles from acylhydrazides is a known synthetic route, often promoted by dehydrating agents.[1][3]
Mechanism of Oxadiazole Formation:
Caption: Formation of the 1,3,4-oxadiazole side product.
Troubleshooting and Prevention:
| Parameter | Recommended Condition | Rationale |
| Dehydrating Agent | POCl₃ generally favors the formation of the triazole ring. | However, if the reaction is not proceeding efficiently, the alternative oxadiazole formation can become more prominent. Ensure the POCl₃ is of good quality and free from excessive moisture. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can promote the formation of thermodynamically stable side products like the oxadiazole. |
| Work-up Procedure | A careful aqueous work-up is necessary to quench the POCl₃ and neutralize the reaction mixture. | This will prevent further reactions from occurring during the isolation process. |
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the first step of the synthesis, the formation of 2-hydrazinopyridine. The yields are low and I get a lot of dark, tarry material. What can I do?
A: The reaction of 2-chloropyridine with hydrazine hydrate can be challenging.[9] To improve the yield and minimize side products:
-
Use an excess of hydrazine hydrate: This helps to drive the reaction to completion and can suppress the formation of dimerized byproducts.[10]
-
Control the temperature: The reaction is typically carried out at elevated temperatures (e.g., 100 °C).[9] However, excessive heat can lead to decomposition. A carefully controlled reflux is recommended.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.
Q2: What is the role of POCl₃ in the cyclization step, and are there any alternatives?
A: Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating agent.[11][12] It activates the carbonyl oxygen of the acylhydrazide intermediate, making it a good leaving group and facilitating the intramolecular cyclization. While POCl₃ is the most commonly used reagent for this transformation, other dehydrating agents such as polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) could potentially be used, though they may lead to different side product profiles.
Q3: My chloroacetyl chloride seems to be degrading, as I see fumes when I open the bottle. How does this affect my reaction?
A: Chloroacetyl chloride is highly susceptible to hydrolysis.[13][14] The fumes you are observing are likely HCl gas, which is a byproduct of its reaction with atmospheric moisture. This hydrolysis produces chloroacetic acid. If your reagent is significantly hydrolyzed, you will have a lower effective concentration of the acylating agent, leading to incomplete conversion of your 2-hydrazinopyridine. It is crucial to use a fresh bottle of chloroacetyl chloride or to redistill it before use and handle it under strictly anhydrous conditions.
Q4: How can I effectively purify the final product, 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine?
A: Purification is typically achieved through a combination of techniques:
-
Aqueous Work-up: After the reaction is complete, the mixture should be carefully quenched with ice water to hydrolyze any remaining POCl₃. The pH should then be adjusted to be basic (e.g., with NaHCO₃ or Na₂CO₃ solution) to neutralize any HCl formed.
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: This is the most effective method for removing polar impurities and potential isomers. Silica gel is the standard stationary phase, with an eluent system typically consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from an appropriate solvent system can further enhance its purity.
Summary of Key Recommendations
| Step | Key Challenge | Recommendation |
| Acylation | Bis-acylation | Low temperature, slow addition of chloroacetyl chloride. |
| Cyclization | Isomer formation | Careful control of temperature and reaction time with POCl₃. |
| Cyclization | Oxadiazole formation | Use high-quality POCl₃ and monitor reaction progress to avoid prolonged heating. |
| Overall | Reagent Purity | Use fresh or purified chloroacetyl chloride and anhydrous solvents. |
| Purification | Separation of byproducts | Employ column chromatography with an optimized eluent system. |
By understanding the underlying chemistry and potential pitfalls of this synthesis, you can proactively address these challenges, leading to a more efficient and successful preparation of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
References
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). Available at: [Link]
-
Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. Available at: [Link]
-
Chloroacetyl chloride | ClCH2COCl | CID 6577. PubChem. Available at: [Link]
- Process for purifying POCl3. Google Patents.
-
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. MySkinRecipes. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]
- Process for the purification of phosphorous oxychloride. Google Patents.
-
Triazolopyridine. Wikipedia. Available at: [Link]
-
Phosphorus oxychloride | POCl3 | CID 24813. PubChem. Available at: [Link]
-
The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]
-
The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Phosphorus oxychloride. ChemBK. Available at: [Link]
-
Phosphoryl chloride. Wikipedia. Available at: [Link]
-
Chemical structures of triazolopyridine isomers 1–5. ResearchGate. Available at: [Link]
-
Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. ResearchGate. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available at: [Link]
-
Chemical biology of cyclization reactions by using POCL3. ResearchGate. Available at: [Link]
-
Chemical biology of cyclization reactions by using POCL3. ResearchGate. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
Chloroacetyl chloride. Wikipedia. Available at: [Link]
-
Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. ResearchGate. Available at: [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available at: [Link]
- Preparation method of chloroacetyl chloride. Google Patents.
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Available at: [Link]
-
POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles. ResearchGate. Available at: [Link]
-
Acylation of hydrazides with acetic acid and formic acid. ResearchGate. Available at: [Link]
-
Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses Procedure. Available at: [Link]
-
The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. ResearchGate. Available at: [Link]
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]
-
Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. Available at: [Link]
-
Acylation with chloroacetyl chloride. Reddit. Available at: [Link]
- Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
-
Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry. Available at: [Link]
-
2-Hydrazinopyridine | C5H7N3 | CID 78645. PubChem. Available at: [Link]
- Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
-
Acylation of hydrazides with acetic acid and formic acid. PubMed. Available at: [Link]
-
Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health. Available at: [Link]
-
Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides. The Journal of Organic Chemistry. Available at: [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC. Available at: [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for 3-(chloromethyl)-triazolo[4,3-a]pyridine and its Derivatives
Welcome to the technical support center for the purification of 3-(chloromethyl)-triazolo[4,3-a]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Introduction: The Purification Challenge
The 3-(chloromethyl)-triazolo[4,3-a]pyridine scaffold is a key pharmacophore in medicinal chemistry.[1] However, the presence of the reactive chloromethyl group and the nitrogen-rich heterocyclic core presents unique purification challenges. These include potential instability, co-elution of structurally similar impurities, and variable solubility. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 3-(chloromethyl)-triazolo[4,3-a]pyridine?
A1: Common impurities often arise from starting materials or side reactions. These can include unreacted 2-hydrazinopyridine, residual chloroacetylating agents, and potentially the hydrolyzed product, (3-hydroxymethyl)-triazolo[4,3-a]pyridine, especially if the reaction or workup is exposed to moisture for extended periods. Isomeric impurities can also form depending on the synthetic route.
Q2: How does the chloromethyl group affect the stability of the molecule during purification?
A2: The chloromethyl group is a reactive electrophile. On silica gel, which is acidic, it can be susceptible to hydrolysis or reaction with nucleophilic solvents (like methanol) if used in the mobile phase for extended periods. It is crucial to work efficiently and consider deactivating the silica gel if instability is observed.[2]
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity and detecting minor impurities.[3] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative purity assessment (qNMR).[5]
Q4: Are there general storage recommendations for purified 3-(chloromethyl)-triazolo[4,3-a]pyridine?
A4: Due to its potential reactivity, it is advisable to store the purified compound in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended to prevent degradation.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 3-(chloromethyl)-triazolo[4,3-a]pyridine and its derivatives.
Recrystallization Issues
Problem: My compound "oils out" during recrystallization instead of forming crystals.
-
Probable Cause: The melting point of your compound may be lower than the boiling point of the chosen solvent, or significant impurities are depressing the melting point.[6]
-
Solution:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly.
-
Solvent System Modification: Choose a solvent with a lower boiling point. Alternatively, employ a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow to cool slowly.[7]
-
Problem: Low recovery of the crystalline product.
-
Probable Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used initially.[8]
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Optimize Cooling: Cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Solvent Selection: Re-evaluate your solvent choice. An ideal recrystallization solvent will have high solubility for your compound at high temperatures and low solubility at low temperatures.
-
Column Chromatography Issues
Problem: Poor separation of my target compound from an impurity with a very similar Rf value.
-
Probable Cause: The polarity of the compound and the impurity are too similar for the chosen solvent system to resolve.
-
Solution:
-
Solvent System Optimization: If using a standard hexane/ethyl acetate system, try switching to a different solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[8]
-
Gradient Elution: Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to resolve closely eluting compounds.[9]
-
Alternative Stationary Phase: Consider using a different stationary phase. If your compound is basic, alumina (neutral or basic) may provide better separation and prevent streaking.[8]
-
Problem: The compound appears to be degrading on the silica gel column.
-
Probable Cause: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds, such as those with a reactive chloromethyl group.[2]
-
Solution:
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[2]
-
Use a Different Stationary Phase: Switch to a more inert stationary phase like neutral alumina.
-
Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution.
-
Problem: The compound is not eluting from the column.
-
Probable Cause: The compound is highly polar and is irreversibly adsorbing to the silica gel.[8]
-
Solution:
-
Increase Mobile Phase Polarity: Drastically increase the polarity of the mobile phase. For very polar compounds, a mobile phase of dichloromethane with 5-10% methanol may be required.
-
Add a Modifier: For basic compounds, adding triethylamine or a few drops of ammonia to the mobile phase can help with elution.[8]
-
Reverse-Phase Chromatography: For highly polar compounds, consider using C18 reverse-phase chromatography with a mobile phase such as water/acetonitrile or water/methanol.
-
Experimental Protocols
Protocol 1: Recrystallization of 3-(chloromethyl)-triazolo[4,3-a]pyridine
This protocol provides a general guideline for recrystallization. The choice of solvent is critical and should be determined experimentally on a small scale.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A patent for a similar derivative mentions recrystallization from dehydrated alcohol.[10]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of 3-(chloromethyl)-triazolo[4,3-a]pyridine and its derivatives using silica gel.
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4.[9] A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble compounds, a dry loading technique can be used where the compound is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.[2]
-
Elution: Elute the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, can be beneficial for separating complex mixtures.[2]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Non-polar, good for initial elution in column chromatography. |
| Toluene | 111 | 2.4 | Can offer different selectivity than hexanes. |
| Dichloromethane | 40 | 3.1 | Good solvent for many organic compounds, but can be too strong of an eluent. |
| Ethyl Acetate | 77 | 4.4 | Common polar component in mobile phases for column chromatography. |
| Acetonitrile | 82 | 5.8 | Useful for recrystallization and as a solvent in reverse-phase HPLC.[11] |
| Isopropanol | 82 | 3.9 | A common solvent for recrystallization. |
| Ethanol | 78 | 4.3 | Often used for recrystallization of triazolopyridine derivatives.[10][12] |
| Methanol | 65 | 5.1 | Highly polar, can be used in small amounts to elute very polar compounds. Use with caution due to potential reactivity with the chloromethyl group. |
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting guide for column chromatography.
References
- Benchchem.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- CN102180875A - Preparation method of triazolopyridine derivative.
- Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine deriv
- 1,2,4-Triazolo[4,3-a]pyridine-3(2H)-one. nigam pharmachem industries.
-
3-(4-(Benzyloxy)-3-methoxyphenyl)-[4][6][13]triazolo[4,3-a]pyridine. MDPI.
- Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
- How to Purify an organic compound via recrystallization or reprecipitation?.
-
3-(Chloromethyl)-[4][6][13]triazolo[4,3-a]pyridine. MySkinRecipes.
- Gandikota, et al. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
Sources
- 1. 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
- 2. Chromatography [chem.rochester.edu]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 11. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Chlorination of the Methyl Group on the Triazolopyridine Ring
Welcome to the technical support center dedicated to addressing the complexities of selectively chlorinating the methyl group on the triazolopyridine ring. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common hurdles of this challenging transformation.
Introduction
The triazolopyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous drug candidates.[1][2] The introduction of a chlorine atom, particularly on a methyl substituent, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, a strategy sometimes referred to as the "magic chloro effect".[3] However, the chlorination of a methyl group on an electron-rich heteroaromatic system like triazolopyridine is often fraught with challenges, including poor selectivity, over-reaction, and undesired side reactions. This guide provides a systematic approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the chlorination of methyl-triazolopyridines in a direct question-and-answer format.
Q1: I am observing significant chlorination on the triazolopyridine ring instead of the desired methyl group chlorination. How can I improve selectivity?
A1: This is a classic selectivity challenge arising from the competition between free-radical chlorination at the benzylic-like methyl group and electrophilic aromatic substitution on the electron-rich triazolopyridine ring.[4][5] To favor chlorination of the methyl group, you should employ reaction conditions that promote a free-radical mechanism while suppressing an electrophilic one.
-
Mechanism of Competing Reactions:
-
Free-Radical Pathway (Desired): Initiated by light or a radical initiator, a chlorine radical abstracts a hydrogen from the methyl group, which is then chlorinated.[5]
-
Electrophilic Pathway (Undesired): The chlorinating agent acts as an electrophile ("Cl+"), which is attacked by the π-system of the aromatic ring.[4]
-
-
Solutions:
-
Utilize a Radical Initiator: The use of UV light or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is crucial for promoting the free-radical pathway.[5]
-
Choose the Right Chlorinating Agent: N-Chlorosuccinimide (NCS) is often a good choice as it is a milder source of chlorine radicals compared to chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).[6] NCS is less prone to initiating electrophilic aromatic substitution, especially in the absence of an acid catalyst.[4]
-
Solvent Choice: Non-polar, aprotic solvents such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) are generally preferred for free-radical reactions. Protic or highly polar solvents can sometimes facilitate undesired ionic pathways.
-
Avoid Lewis Acids: Ensure your reaction setup is free from any adventitious Lewis acids (e.g., metal contaminants), as these can catalyze electrophilic aromatic chlorination.
-
Q2: My reaction is producing a mixture of mono-, di-, and tri-chlorinated products on the methyl group. How can I enhance the yield of the mono-chlorinated product?
A2: Over-chlorination is a common issue in free-radical halogenations because the introduction of an electron-withdrawing chlorine atom does not significantly deactivate the remaining C-H bonds on the methyl group towards further radical abstraction.[5]
-
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Start with a sub-stoichiometric amount (e.g., 0.8-1.0 equivalents) of the chlorinating agent relative to your starting material and gradually increase it based on reaction monitoring.
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture over an extended period. This helps to maintain a low concentration of the chlorinating agent, which statistically favors the reaction with the more abundant starting material over the mono-chlorinated product.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes improve selectivity, although it may also decrease the reaction rate.
-
Monitor the Reaction Closely: Use techniques like TLC, GC-MS, or LC-MS to monitor the progress of the reaction. Stop the reaction once the optimal conversion to the mono-chlorinated product is achieved, even if some starting material remains. This will minimize the formation of over-chlorinated byproducts.
-
Q3: My reaction is showing low or no conversion of the starting material. What are the potential causes and solutions?
A3: A stalled reaction can be due to several factors, from reagent quality to improper reaction setup.
-
Troubleshooting Steps:
-
Check the Radical Initiator: If using a chemical initiator like AIBN or BPO, ensure it is fresh. These compounds can decompose over time. If using UV light, ensure the lamp is functioning correctly and the reaction vessel is made of a material that is transparent to the required wavelength (e.g., quartz or Pyrex).[5]
-
Reagent Quality: Verify the purity and activity of your chlorinating agent (e.g., NCS). It's advisable to use a freshly opened bottle or to recrystallize the reagent if its quality is in doubt.
-
Presence of Inhibitors: The presence of radical scavengers or inhibitors in your starting material or solvent can quench the radical chain reaction.[5] Common inhibitors include oxygen (it is often beneficial to degas the solvent) and phenolic impurities. Purifying the starting material and using freshly distilled, degassed solvents can be helpful.
-
Insufficient Activation Energy: The reaction may require a higher temperature to initiate efficiently. If using a thermal initiator, ensure the reaction temperature is appropriate for its decomposition rate.
-
Q4: I am observing the formation of a significant amount of succinimide when using NCS, but very little of my desired chlorinated product. What is happening?
A4: The formation of succinimide indicates that the NCS is being consumed. If you are not forming the desired product, the chlorine radical is likely being consumed in non-productive pathways.
-
Possible Causes and Solutions:
-
Solvent Reactivity: The solvent itself may be reacting with the chlorine radicals. For example, solvents with weak C-H bonds can be chlorinated. Ensure you are using a relatively inert solvent like CCl₄ or benzene (use with caution due to toxicity).
-
Decomposition of the Product: The chlorinated product might be unstable under the reaction conditions and could be decomposing. Try running the reaction at a lower temperature.
-
Reaction with Other Functional Groups: If your triazolopyridine has other sensitive functional groups, they might be reacting with the NCS. Analyze the byproduct profile to identify potential side reactions.
-
Troubleshooting Guides
Method 1: Free-Radical Chlorination with N-Chlorosuccinimide (NCS)
| Observation | Potential Cause | Suggested Solution |
| No reaction | 1. Inactive radical initiator (AIBN/BPO). 2. Insufficient initiation (low temperature or faulty UV lamp). 3. Presence of radical inhibitors (e.g., oxygen, phenols). | 1. Use a fresh batch of initiator. 2. Increase temperature or check UV lamp. 3. Degas the solvent and purify the starting material. |
| Ring chlorination | 1. Presence of acid catalysts. 2. Polar or protic solvent favoring ionic pathway. | 1. Use acid-free glassware and high-purity reagents. 2. Switch to a non-polar, aprotic solvent like CCl₄. |
| Over-chlorination | 1. Excess NCS. 2. High local concentration of NCS. | 1. Use 1.0-1.1 equivalents of NCS. 2. Add NCS portion-wise or as a solution via syringe pump. |
| Low yield | 1. Incomplete reaction. 2. Product degradation. 3. Competing side reactions. | 1. Increase reaction time or temperature. 2. Run the reaction at a lower temperature. 3. Analyze byproducts to identify and suppress side reactions. |
Method 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
| Observation | Potential Cause | Suggested Solution |
| Violent reaction | SO₂Cl₂ is highly reactive. | Dilute reagents and add SO₂Cl₂ dropwise at a low temperature (e.g., 0 °C). |
| Significant ring chlorination | SO₂Cl₂ can act as an electrophilic chlorinating agent. | Ensure the reaction is performed under strict radical conditions (with an initiator) and in the absence of any Lewis acids. |
| Formation of tars/dark coloration | Decomposition of starting material or product due to the acidic nature of byproducts (HCl, SO₂). | Consider adding a non-nucleophilic radical-stable base (e.g., CaCO₃) to scavenge the acid byproducts. |
| Poor reproducibility | Sensitivity to moisture and air. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Mono-chlorination of a Methyl-Triazolopyridine using NCS
Step 1: Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the methyl-triazolopyridine starting material (1.0 eq.).
-
Dissolve the starting material in an appropriate anhydrous, degassed solvent (e.g., CCl₄ or DCM, ~0.1 M concentration).
Step 2: Reagent Addition
-
Add N-Chlorosuccinimide (NCS) (1.05 eq.) and a radical initiator such as AIBN (0.1 eq.).
-
Begin stirring the mixture under a nitrogen atmosphere.
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux (for CCl₄, ~77°C; for DCM, ~40°C) or irradiate with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every hour.
Step 4: Work-up and Purification
-
Once the starting material is consumed or optimal conversion to the mono-chlorinated product is observed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining active chlorine species, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mono-chlorination of a Methyl-Triazolopyridine using SO₂Cl₂
Step 1: Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet, add the methyl-triazolopyridine starting material (1.0 eq.) and a radical initiator (e.g., AIBN, 0.1 eq.).
-
Dissolve the solids in an anhydrous, degassed solvent (e.g., CCl₄).
Step 2: Reagent Addition
-
In the dropping funnel, prepare a solution of sulfuryl chloride (SO₂Cl₂) (1.0 eq.) in the same anhydrous solvent.
-
Add the SO₂Cl₂ solution dropwise to the stirred reaction mixture at room temperature over 30-60 minutes. An initial exotherm may be observed.
Step 3: Reaction Execution
-
After the addition is complete, heat the reaction mixture to reflux (~77°C for CCl₄).
-
Monitor the reaction progress by TLC or GC-MS.
Step 4: Work-up and Purification
-
Upon completion, cool the reaction to room temperature.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (CO₂ and SO₂) will occur.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Competing Chlorination Pathways
Caption: Competing free-radical vs. electrophilic chlorination pathways.
Troubleshooting Workflow for a Failed Chlorination Reaction
Caption: Systematic workflow for troubleshooting failed chlorination reactions.
References
- Azzam, R. S., & Elgemeie, G. H. (2019b). Novel N-substituted triazolopyridines: Synthesis and antimicrobial activity. Journal of Chemical Research, 43(9-10), 313-318.
- Bell, K., et al. (2012). Discovery of a novel class of 6-aryl-2-amino-triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4337-4341.
- Chen, J., Xiong, X., Chen, Z., & Huang, J. (2015). A highly para-selective halogenation of arenes bearing electron-donating coordinating groups. Synlett, 26(20), 2831-2834.
-
Wikipedia. (2023, December 2). Free-radical halogenation. Retrieved from [Link]
- Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
- Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
- Google Patents. (n.d.). US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
-
Wikipedia. (2023, November 29). N-Chlorosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
- Zhang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2409771.
- Google Patents. (n.d.). US5279719A - Method for chlorination of methylated aromatic compounds.
- Ohki, H., & Yamaguchi, J. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.
- Kumar, R., & Siddiqui, N. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 99(11), 100747.
- Golebiewski, W. M., & Gucma, M. (2007). Applications of N-chlorosuccinimide in organic synthesis. Synthesis, 2007(23), 3599-3619.
-
Chemistry Stack Exchange. (2016, September 3). Free-Radical chlorination: Find all unique mono-chlorinated products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
Asymmetric Matters. (2013, September 23). Selectivity In Free Radical Reactions. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). List of Reagents. Retrieved from [Link]
- Colell, J. F. P., et al. (2019). Sulfamate Esters Guide Selective Radical-Mediated Chlorination of Aliphatic C–H Bonds.
- Ashton, D. S., & Tedder, J. M. (1973). Free-radical substitution in aliphatic compounds. Part XXV. The gas-phase chlorination of chlorocyclobutane and methylcyclobutane. Journal of the Chemical Society, Perkin Transactions 2, (7), 965-969.
- Google Patents. (n.d.). CA3044654A1 - Method for producing triazolopyridine compound.
- Ohki, H., & Yamaguchi, J. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(12), 105315.
-
Al-Hourani, B. J., et al. (2021). Efficient Synthesis and X-ray Structure of[4][7][8]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molbank, 2021(2), M1229.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(12), 105315.
-
Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector?. Retrieved from [Link]
- Krier, M., et al. (2014).
-
Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. Retrieved from [Link]
-
Zodiac Australia. (n.d.). Your Ultimate Pool Chlorinator Troubleshooting Guide. Retrieved from [Link]
- Van Rompaey, P., et al. (2013). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 56(9), 3435-3457.
-
CircuPool. (n.d.). RJ Series (3rd Gen.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Nucleophilic Substitution on 3-(Chloromethyl)-triazolo[4,3-a]pyridine
Welcome to the technical support guide for optimizing nucleophilic substitution reactions on the 3-(chloromethyl)-triazolo[4,3-a]pyridine scaffold. This core is a valued building block in medicinal chemistry, and successful functionalization at the 3-position is critical for developing novel compound libraries.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide actionable insights and explain the fundamental principles behind key experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for nucleophilic substitution on 3-(chloromethyl)-triazolo[4,3-a]pyridine?
The reaction proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[4] The electrophilic center is the benzylic-like carbon of the chloromethyl group. A nucleophile attacks this carbon, leading to a concerted displacement of the chloride leaving group.[4][5]
Several factors favor the SN2 pathway:
-
Primary Carbon Center: The electrophilic carbon is primary, which is sterically accessible and disfavors the formation of a stable carbocation required for an SN1 mechanism.[6]
-
Activated System: The triazolo[4,3-a]pyridine ring system is electron-deficient. This electronic property enhances the electrophilicity of the adjacent chloromethyl carbon, making it more susceptible to nucleophilic attack.
It is crucial to select conditions that favor this mechanism to avoid side reactions.
Q2: How do I choose the correct base for my reaction, and how much should I use?
The choice and stoichiometry of the base are critical for success and depend on the nature of your nucleophile.
-
For Neutral Nucleophiles (e.g., primary/secondary amines): An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is typically used. The base serves two purposes: to neutralize the HCl that may be associated with the starting material (if it's a hydrochloride salt) and to scavenge the HCl generated during the reaction. A common approach is to use 2.0-2.5 equivalents of the base.[7]
-
For Nucleophiles Requiring Deprotonation (e.g., alcohols, phenols, thiols): A stronger base is needed to generate the more potent anionic nucleophile (alkoxide, phenoxide, or thiolate) in situ. Sodium hydride (NaH) is a common choice for this purpose. Typically, you would use a slight excess of the base (e.g., 1.1-1.3 equivalents) relative to the nucleophile to ensure complete deprotonation.[7]
Causality: Using an insufficient amount of base can stall the reaction, while using an overly strong base with a sensitive substrate can lead to decomposition or undesired side reactions on the heterocyclic core.
Q3: Which solvent system is optimal for this transformation?
Polar aprotic solvents are the preferred choice for SN2 reactions.[8][9] They can dissolve the ionic reagents but do not solvate the anionic nucleophile as strongly as polar protic solvents. This "naked" state enhances the nucleophile's reactivity.[10][11]
| Solvent | Type | Rationale for Use |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | Excellent solvating power for a wide range of nucleophiles and bases. High boiling point allows for a wide temperature range. |
| MeCN (Acetonitrile) | Polar Aprotic | Good general-purpose solvent, often easier to remove during work-up than DMF.[7] |
| THF (Tetrahydrofuran) | Polar Aprotic | A less polar option, suitable for many reactions, particularly when using strong bases like NaH. |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Very high polarity and solvating power, can significantly accelerate SN2 reactions.[12] May require higher temperatures to remove. |
Expert Insight: Avoid polar protic solvents like ethanol or water. These solvents can form a hydrogen-bonding cage around the nucleophile, stabilizing it and reducing its reactivity, which slows down the SN2 reaction rate.[8][10][13]
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods for monitoring.
-
TLC: Provides a quick, qualitative assessment of the consumption of the starting material and the formation of the product.[7] A typical eluent system would be a mixture of ethyl acetate and hexanes.
-
LC-MS: Offers a more definitive analysis. It confirms the mass of the desired product and can help identify potential byproducts, giving a clearer picture of the reaction's progress and cleanliness.[14][15]
Troubleshooting Guide
Problem: My reaction shows low or no conversion of the starting material.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Is your nucleophile strong enough?
-
Diagnosis: Anionic nucleophiles are generally more reactive than their neutral counterparts.[11][16] For alcohols, phenols, or thiols, incomplete deprotonation is a frequent cause of failure.
-
Solution: Ensure you are using a sufficiently strong base (like NaH) to fully generate the anionic nucleophile before adding the electrophile.[7] Consider allowing the nucleophile and base to stir for 30 minutes at 0 °C to room temperature to ensure complete salt formation.
-
-
Are the reaction temperature and time sufficient?
-
Diagnosis: Some less reactive nucleophiles require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C). Monitor by TLC/LC-MS to ensure the product is stable at higher temperatures. Extend the reaction time, taking aliquots every few hours to track progress.
-
-
Is the base appropriate?
-
Diagnosis: An incorrect or weak base will not facilitate the reaction effectively.
-
Solution: For reactions involving N-H, O-H, or S-H bonds, ensure the pKa of your base is high enough to deprotonate the nucleophile. Re-evaluate your choice based on the principles in FAQ Q2.
-
Workflow: Troubleshooting Low Conversion
Caption: A logical workflow for diagnosing and solving low reaction conversion.
Problem: I see multiple spots on my TLC/multiple peaks in my LC-MS.
The formation of multiple products indicates side reactions or decomposition.
-
Possible Side Reaction 1: Di-substitution
-
Diagnosis: If your nucleophile has a second reactive site (e.g., ethylenediamine), it's possible for it to react with two molecules of the electrophile.
-
Solution: Use a large excess of the nucleophile to favor the mono-substituted product statistically.
-
-
Possible Side Reaction 2: Reaction on the Triazolopyridine Core
-
Diagnosis: The triazolopyridine ring itself has nucleophilic nitrogen atoms and electrophilic carbon atoms. Under harsh conditions (very high temperatures or excessively strong, non-hindered bases), undesired reactions can occur.
-
Solution: Use the mildest conditions possible. Employ a moderately strong but potentially hindered base if necessary. Avoid unnecessarily high temperatures.
-
-
Possible Issue 3: Starting Material or Product Decomposition
-
Diagnosis: The 3-(chloromethyl)-triazolo[4,3-a]pyridine may be unstable in the presence of a strong base over long periods or at high temperatures. The product may also be unstable under the reaction conditions.
-
Solution: Add the electrophile to the mixture of the nucleophile and base at a lower temperature (e.g., 0 °C) and then allow it to warm up.[7] Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product degradation.
-
Diagram: Key Parameter Interdependencies
Caption: Interplay of reaction parameters and their effect on key outcomes.
Problem: I am having difficulty with the work-up and purification.
-
Issue: Emulsion during aqueous work-up.
-
Diagnosis: This is common when using DMF as a solvent.
-
Solution: Pour the reaction mixture into a large volume of cold water and extract with a suitable organic solvent like ethyl acetate (EtOAc).[7] If an emulsion persists, add a small amount of brine (saturated NaCl solution) to help break it.
-
-
Issue: Product is water-soluble.
-
Diagnosis: If your final product contains highly polar or ionizable functional groups, it may have significant solubility in the aqueous phase.
-
Solution: Before extraction, saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase and "salt out" the organic product. Perform multiple extractions with a larger volume of organic solvent (e.g., 5 x 100 mL of EtOAc).
-
-
Issue: Difficulty in purification by column chromatography.
-
Diagnosis: The product may be streaking on the silica gel column due to its basic pyridine nitrogen.
-
Solution: Add a small amount of triethylamine (~0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica gel, leading to better peak shapes and improved separation.
-
Experimental Protocols
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
This protocol provides a robust starting point for reacting 3-(chloromethyl)-triazolo[4,3-a]pyridine with a primary or secondary amine.
Materials:
-
3-(chloromethyl)-triazolo[4,3-a]pyridine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF
Procedure:
-
To a stirred solution of the amine (1.2 eq) in anhydrous MeCN, add anhydrous K₂CO₃ (2.5 eq).
-
Add 3-(chloromethyl)-triazolo[4,3-a]pyridine (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
If the reaction is sluggish, gently heat the mixture to 50 °C and continue monitoring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Reaction with Thiol Nucleophiles
This protocol is optimized for the S-alkylation of thiols.
Materials:
-
3-(chloromethyl)-triazolo[4,3-a]pyridine (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Safety First: NaH is highly reactive and flammable. Handle with care under an inert atmosphere (Nitrogen or Argon).[7]
-
To a stirred solution of the thiol (1.1 eq) in anhydrous THF at 0 °C (ice bath), add NaH (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the thiolate.
-
Cool the mixture back to 0 °C and add a solution of 3-(chloromethyl)-triazolo[4,3-a]pyridine (1.0 eq) in a minimum amount of THF dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
St. Paul's Cathedral Mission College. Nucleophilic Substitution Reaction (PART-2) Solvent Effects. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Elsevier. (2021). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. [Link]
-
ResearchGate. (2025). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. [Link]
-
ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]
-
ResearchGate. (2025). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. [Link]
-
PubMed. (2025). Discovery of 3-phenyl-[7][10][17]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. [Link]
-
MDPI. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]
-
SlidePlayer. Nucleophilic Substitution Reactions. [Link]
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Sci-Hub. ChemInform Abstract: Abnormal Nucleophilic Substitution in 3‐Trichloromethylpyridine, Its N‐ Oxide and 3,5‐Bis(trichloromethyl)pyridine. [Link]
-
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
PubMed. (2016). Synthesis and biological evaluation of new[7][10][17]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. [Link]
-
PMC - PubMed Central. (2020). A Novel Series of[7][10][17]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. [Link]
-
ResearchGate. (2025). From 3-Chloromethyl-1,2,4-triazine 4Oxides to Various Substituted Pyridines and 1,2,4Triazines. [Link]
-
Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?. [Link]
-
ResearchGate. (2019). Solvent effect on the PES for the SN2 reaction of Br -and CH3Cl. [Link]
-
Arkivoc. (2010). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
-
Baran Lab - Scripps Research. Haloselectivity of Heterocycles. [Link]
-
Hovione. (2019). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
PMC - Royal Society of Chemistry. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. [Link]
-
YouTube. (2015). Nucleophilic Substitution: Practice Problems. [Link]
-
PubMed. (2014). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
-
Chemistry Steps. SN1 SN2 E1 E2 Practice Problems. [Link]
Sources
- 1. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. hovione.com [hovione.com]
- 15. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Troubleshooting guide for the synthesis oftriazolo[4,3-a]pyridine derivatives
Technical Support Center: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine Derivatives
Welcome to the technical support center for the synthesis of[1][2][3]triazolo[4,3-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Recognizing that synthetic challenges are an inherent part of chemical research, we have structured this resource in a practical, question-and-answer format to directly address common issues encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying chemical logic to empower you to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
FAQ 1: I am getting very low yields or no desired product during the final cyclization step. What are the common causes and how can I fix this?
This is one of the most frequent challenges in forming the triazolo[4,3-a]pyridine core. The issue can typically be traced back to one of three areas: the quality of your starting materials, the reaction conditions for cyclization, or the stability of the intermediate.
Root Cause Analysis & Solutions:
-
Purity of the 2-Hydrazinopyridine Precursor: The stability and purity of 2-hydrazinopyridine are paramount. This starting material can degrade upon storage, especially if exposed to air and light.
-
Explanation: 2-Hydrazinopyridine is susceptible to oxidation. Impurities can interfere with the initial condensation with the carbonyl compound or inhibit the subsequent cyclization.
-
Recommended Action:
-
Verify Purity: Before use, check the purity of your 2-hydrazinopyridine by ¹H NMR or TLC. The crude product is often a red or brown oil which may require purification.[4]
-
Purification Protocol: If impure, purify via column chromatography (e.g., ethyl acetate/methanol mixtures) or distillation under reduced pressure.[4]
-
Storage: Store purified 2-hydrazinopyridine under an inert atmosphere (Nitrogen or Argon) at a low temperature.
-
-
-
Inefficient Cyclization/Dehydration Conditions: The conversion of the intermediate hydrazone to the final triazole ring is the critical bond-forming step. The choice of reagent, solvent, and energy source is crucial.
-
Explanation: This step is typically an oxidative cyclization or a dehydration, depending on the chosen synthetic route. For instance, when reacting 2-hydrazinopyridine with aldehydes, the resulting hydrazone needs an oxidant to facilitate the ring closure and aromatization.[5] In other methods, such as those starting from 2-chloropyridine and a hydrazide, a strong acid or microwave irradiation is used to drive the dehydration.[2]
-
Recommended Actions:
-
Route 1: Oxidative Cyclization of Hydrazones: If you have formed the hydrazone intermediate from 2-hydrazinopyridine and an aldehyde, consider varying the oxidant and solvent. A study by Vadagaonkar et al. provides an excellent comparison of conditions.[5]
-
-
| Entry | Oxidant | Solvent | Temperature | Yield (%) |
| 1 | TCCA | CH₃CN | Room Temp | 92 |
| 2 | Oxone | CH₃CN | 80 °C | 76 |
| 3 | NaClO | Ethanol | Room Temp | 73 |
| 4 | I₂ | Ethanol | Room Temp | 65 |
| TCCA: Trichloroisocyanuric Acid. Data adapted from a one-pot synthesis of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.[5] |
-
Troubleshooting Workflow: Use the following decision tree to diagnose low-yield issues in your cyclization step.
FAQ 2: My synthesis of the 2-hydrazinopyridine precursor from 2-chloropyridine is problematic. How can I improve this step?
The synthesis of 2-hydrazinopyridine is a foundational step, and its success is critical for the entire synthetic sequence. The reaction between 2-chloropyridine and hydrazine hydrate is the most common approach, but it requires careful control. [4][6] Root Cause Analysis & Solutions:
-
Incomplete Reaction or Slow Conversion:
-
Explanation: This is a nucleophilic aromatic substitution (SNAᵣ) reaction. The reactivity can be sluggish, and forcing conditions are often required.
-
Recommended Action:
-
Temperature and Time: The reaction typically requires heating at high temperatures (e.g., 100 °C) for extended periods (24-48 hours). [4]Ensure your reaction is heated sufficiently and monitored over time.
-
Excess Reagent: Use a large excess of hydrazine hydrate (e.g., 10 volumes relative to 2-chloropyridine) to drive the reaction to completion and minimize potential side reactions. [4] * Solvent Choice: While hydrazine hydrate can act as both reactant and solvent, using a high-boiling, inert solvent like diglyme or 2-ethoxyethanol can sometimes provide more consistent temperature control, especially for larger scale reactions. [6][7]
-
-
-
Difficult Workup and Purification:
-
Explanation: The product, 2-hydrazinopyridine, is a polar oil, and the workup involves removing the vast excess of highly polar hydrazine hydrate. Emulsion formation during aqueous extraction is a common problem.
-
Recommended Action:
-
Extraction: After diluting the reaction mixture with water, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. [4] * Breaking Emulsions: If emulsions form, adding a saturated brine solution (NaCl) can help break them by increasing the polarity of the aqueous phase.
-
Final Purification: The crude product is often an oil. For many applications, this crude oil can be used directly in the next step. If higher purity is required, column chromatography is effective. A patent describes a process involving mixing the reactants, post-reaction treatment, and extraction to obtain the final product. [8] Standard Protocol for 2-Hydrazinopyridine Synthesis:
-
-
-
To a round-bottom flask, add 2-chloropyridine (1 eq.).
-
Add hydrazine hydrate (10 vol, e.g., 10 mL for every 1 g of 2-chloropyridine).
-
Heat the mixture with stirring at 100 °C for 48 hours. Monitor the reaction progress by TLC (e.g., 8:2 ethyl acetate/methanol). [4]4. After confirming the consumption of the starting material, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 vol).
-
Extract the aqueous layer multiple times with ethyl acetate (e.g., 5 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 2-hydrazinopyridine as an oil. [4]
FAQ 3: I am observing significant byproduct formation. What are the likely side reactions?
Byproduct formation complicates purification and reduces yield. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
Dimerization/Oligomerization:
-
Explanation: The hydrazinyl group is nucleophilic and can potentially react with another molecule of 2-chloropyridine if the concentration of hydrazine is not sufficiently high.
-
Preventative Measure: As mentioned in FAQ 2, using a large excess of hydrazine hydrate ensures that the 2-chloropyridine is more likely to react with hydrazine than with the product. [4]
-
-
Incomplete Cyclization/Oxidation:
-
Explanation: In the final step, the hydrazone intermediate may persist in the final product if the oxidation or dehydration is incomplete.
-
Preventative Measure: Ensure sufficient stoichiometry of the oxidizing agent or adequate reaction time/temperature for dehydration. Monitor the disappearance of the intermediate by TLC or LC-MS.
-
General Synthetic Workflow and Key Control Points:
The following diagram outlines the most common synthetic pathway and highlights critical points for process control to minimize side reactions and maximize yield.
References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Vadagaonkar, K., Kaliyappan, M., Chaskar, A., & Bhate, P. (2014). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization of various aldehydes with 2-hydrazinopyridine. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
- EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved January 22, 2026, from [Link]
- CN102180875A - Preparation method of triazolopyridine derivative. (n.d.). Google Patents.
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents.
-
Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers. Retrieved January 22, 2026, from [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2021). MDPI. Retrieved January 22, 2026, from [Link]
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Identification and characterization of byproducts in 3-(chloromethyl)-triazolo[4,3-a]pyridine synthesis
This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-(chloromethyl)-triazolo[4,3-a]pyridine. As a pivotal scaffold in medicinal chemistry, its efficient synthesis is paramount. This document provides in-depth troubleshooting and frequently asked questions to address common challenges encountered during its preparation, with a focus on the identification and characterization of byproducts. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate experimental issues but also to build a robust and reproducible synthetic protocol.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that may arise during the synthesis of 3-(chloromethyl)-triazolo[4,3-a]pyridine, which is typically prepared through the reaction of 2-hydrazinopyridine with chloroacetyl chloride followed by cyclization.
FAQ 1: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What are the likely byproducts?
Answer:
The formation of multiple byproducts is a common challenge in this synthesis. The primary culprits are often related to the reactivity of the 2-hydrazinopyridine starting material and the reaction conditions. The main byproducts to consider are:
-
Bis-acylated Hydrazine (Byproduct A): The hydrazine moiety of 2-hydrazinopyridine has two nucleophilic nitrogen atoms. Under certain conditions, both nitrogens can be acylated by chloroacetyl chloride, leading to the formation of N,N'-bis(chloroacetyl)-2-hydrazinopyridine. This side reaction is particularly favored if there is an excess of chloroacetyl chloride or if the reaction temperature is not carefully controlled.
-
Hydrolyzed Product (Byproduct B): The chloromethyl group of the target compound is susceptible to hydrolysis, especially during aqueous workup or if there is moisture in the reaction medium. This leads to the formation of 3-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridine.
-
Over-cyclized Product (Byproduct C): In some instances, particularly with prolonged reaction times or elevated temperatures, the intermediate N-(pyridin-2-yl)-2-chloroacetohydrazide can undergo an alternative cyclization pathway to form 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.[1][2]
To mitigate the formation of these byproducts, it is crucial to maintain a 1:1 stoichiometry of 2-hydrazinopyridine to chloroacetyl chloride, control the reaction temperature (ideally at 0-5 °C during the addition of chloroacetyl chloride), and ensure anhydrous reaction conditions.
FAQ 2: I have isolated an impurity that has a mass two mass units higher than my product. What could it be?
Answer:
An impurity with a mass two units higher (M+2) than your target molecule, 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (MW: 167.59 g/mol ), strongly suggests the presence of the hydrolyzed byproduct, 3-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridine (MW: 149.15 g/mol ). The mass difference of 18 amu (considering the replacement of Cl with OH) might be misinterpreted as +2 if looking at nominal mass. However, the more likely scenario for an M+2 peak relative to a chlorinated compound is the isotopic pattern of chlorine itself. The desired product will have a characteristic M and M+2 isotopic pattern for the chlorine atom (approximately 3:1 ratio). If you are observing a different M+2 peak that does not fit this ratio, hydrolysis is a strong possibility.
Confirmation: This can be confirmed by ¹H NMR spectroscopy, where you would observe the disappearance of the characteristic singlet for the chloromethyl group (-CH₂Cl) and the appearance of a new singlet for a hydroxymethyl group (-CH₂OH), typically at a slightly different chemical shift, along with a broad singlet for the hydroxyl proton. High-resolution mass spectrometry (HRMS) can definitively confirm the elemental composition.
FAQ 3: My NMR spectrum shows a complex aromatic region and additional signals in the aliphatic region that I cannot assign to my product. How can I identify the impurity?
Answer:
This scenario often points to the presence of the bis-acylated hydrazine (Byproduct A) . The structure of N,N'-bis(chloroacetyl)-2-hydrazinopyridine is less symmetrical than the desired product, which can lead to a more complex ¹H NMR spectrum. You would expect to see two distinct singlets in the aliphatic region corresponding to the two different chloroacetyl groups. The integration of these signals would be in a 2H:2H ratio. The aromatic region would also show a pattern corresponding to the 2-substituted pyridine ring, which might overlap with the signals of your desired product, making the region appear complex.
Troubleshooting: To confirm the presence of this byproduct, you can try to isolate it using column chromatography. The bis-acylated product is generally more polar than the desired cyclized product. Once isolated, a full characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm its identity. To avoid its formation, ensure slow, dropwise addition of chloroacetyl chloride to the solution of 2-hydrazinopyridine at low temperature.
Byproduct Identification and Characterization
A summary of the key byproducts and their expected analytical data is provided below for quick reference.
| Byproduct Name | Structure | Key ¹H NMR Signals (DMSO-d₆) | Expected Mass (m/z) |
| A: N,N'-bis(chloroacetyl)- 2-hydrazinopyridine | Structure not available | Two distinct singlets for -CH₂Cl protons | 263.0 (M+H)⁺ |
| B: 3-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridine | Structure not available | Singlet for -CH₂OH, broad singlet for -OH | 150.1 (M+H)⁺ |
| C: 1,2,4-triazolo[4,3-a] pyridin-3(2H)-one | Structure not available | Multiplet at δ 6.51-6.60 (1H), Multiplet at δ 7.05-7.22 (2H), Doublet at δ 7.80 (1H), Broad singlet at δ 12.45 (1H)[1] | 136.1 (M+H)⁺[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
-
Dissolve 2-hydrazinopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or triflic anhydride and heat the reaction mixture to induce cyclization.
-
Cool the reaction mixture and quench by carefully pouring it into a mixture of ice and a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Identification of Byproducts by LC-MS
-
Prepare a sample of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).
-
Monitor the elution profile using a UV detector and a mass spectrometer.
-
Analyze the mass spectra of the different peaks to identify the molecular weights of the components in the mixture, comparing them to the expected masses of the product and byproducts.
Mechanistic Pathways and Byproduct Formation
The following diagram illustrates the intended reaction pathway and the competing side reactions that lead to the formation of common byproducts.
Caption: Reaction scheme for the synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine and the formation of major byproducts.
References
-
PubChem. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. [Link]
Sources
Technical Support Center: Enhancing the Stability of 3-(chloromethyl)-triazolo[4,3-a]pyridine
Welcome to the technical support center for 3-(chloromethyl)-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and stability of this versatile synthetic intermediate. As a reactive compound, its integrity is paramount for the success of your experiments. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Understanding the Molecule: Inherent Reactivity and Stability Concerns
3-(chloromethyl)-triazolo[4,3-a]pyridine is a valuable building block in medicinal chemistry, often utilized for its reactive chloromethyl group which allows for the introduction of various substituents. However, this reactivity also makes the compound susceptible to degradation if not stored and handled correctly. The primary stability concerns revolve around its susceptibility to nucleophilic attack, particularly from water (hydrolysis), and potential oxidation.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of 3-(chloromethyl)-triazolo[4,3-a]pyridine.
Q1: What are the ideal long-term storage conditions for 3-(chloromethyl)-triazolo[4,3-a]pyridine?
For long-term stability, it is recommended to store 3-(chloromethyl)-triazolo[4,3-a]pyridine at -20°C in a tightly sealed container. The low temperature minimizes the rate of potential degradation reactions. It is also crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxygen. Some suppliers of similar chloro-methylated heterocyclic compounds also recommend storage at 4°C for shorter durations.[1]
Q2: I've observed a decrease in the purity of my compound over time. What could be the cause?
A decrease in purity is likely due to degradation. The two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of the corresponding hydroxymethyl derivative, 3-(hydroxymethyl)-triazolo[4,3-a]pyridine, and hydrochloric acid. This process is accelerated by the presence of moisture and basic conditions.
-
Oxidation: The triazolopyridine ring system can be susceptible to oxidation, potentially forming N-oxides.[2] This is a known degradation pathway for other 1,2,4-triazolo[4,3-a]pyridine derivatives, especially in the presence of trace metals or oxidizing agents.
Q3: Can I store the compound in a standard laboratory freezer?
While a standard freezer is better than room temperature, a non-frost-free freezer is preferable. Frost-free freezers have temperature cycles that can introduce moisture, which can compromise the stability of the compound. If using a standard freezer, ensure the container is exceptionally well-sealed and consider placing it inside a secondary container with a desiccant.
Q4: What solvents are recommended for preparing stock solutions?
For preparing stock solutions, it is best to use anhydrous aprotic solvents such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile. These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. Prepare stock solutions fresh whenever possible. If storage is necessary, store them at -20°C or below in tightly sealed vials under an inert atmosphere.
Q5: How should I handle the compound during an experiment to minimize degradation?
Always handle 3-(chloromethyl)-triazolo[4,3-a]pyridine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Use dry glassware and syringes. When weighing the compound, do so quickly to minimize exposure to atmospheric moisture. If the experiment is sensitive to moisture, perform manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
III. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in a nucleophilic substitution reaction. | Degradation of the starting material. | 1. Verify Purity: Before starting your reaction, check the purity of your 3-(chloromethyl)-triazolo[4,3-a]pyridine using a suitable analytical method like HPLC or LC-MS. 2. Use Fresh Reagent: If the purity is questionable, use a fresh, unopened batch of the compound. 3. Optimize Reaction Conditions: Ensure your reaction is performed under anhydrous conditions. Use dry solvents and an inert atmosphere. |
| Inconsistent results between experiments. | Inconsistent quality of the starting material or handling procedures. | 1. Standardize Handling: Implement a strict, standardized procedure for handling and weighing the compound. 2. Aliquot the Reagent: Upon receiving a new batch, consider aliquoting it into smaller, single-use containers under an inert atmosphere to prevent repeated exposure of the bulk material to the atmosphere. |
| Appearance of an unexpected peak in my chromatogram. | Formation of a degradation product. | 1. Characterize the Impurity: If possible, use mass spectrometry (MS) to determine the mass of the unknown peak. This can help identify the degradation product (e.g., a mass increase of 16 Da could indicate N-oxide formation, while a mass difference corresponding to the replacement of Cl with OH would suggest hydrolysis). 2. Perform Forced Degradation: To confirm the identity of the degradation product, you can perform a forced degradation study (see Section IV) to intentionally generate the impurity and compare its retention time and mass spectrum. |
IV. Experimental Protocols for Stability Assessment
To proactively assess the stability of your batch of 3-(chloromethyl)-triazolo[4,3-a]pyridine, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation.[4][5][6]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for 3-(chloromethyl)-triazolo[4,3-a]pyridine.
Materials:
-
3-(chloromethyl)-triazolo[4,3-a]pyridine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 3-(chloromethyl)-triazolo[4,3-a]pyridine in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for 24 hours.
-
Analysis: Analyze all samples, along with a control sample (untreated stock solution), by a stability-indicating HPLC or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 3-(chloromethyl)-triazolo[4,3-a]pyridine from its potential degradation products.[7][8][9]
Initial Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30°C.
Method Development Workflow:
The following diagram illustrates the workflow for developing a stability-indicating HPLC method.
Caption: Workflow for developing a stability-indicating HPLC method.
V. Potential Degradation Pathway
Based on the known reactivity of similar compounds, a likely degradation pathway for 3-(chloromethyl)-triazolo[4,3-a]pyridine involves hydrolysis and N-oxidation.
Caption: Potential degradation pathways of 3-(chloromethyl)-triazolo[4,3-a]pyridine.
VI. Summary of Recommendations
To ensure the stability and integrity of 3-(chloromethyl)-triazolo[4,3-a]pyridine, please adhere to the following recommendations:
| Parameter | Recommendation |
| Storage Temperature | -20°C for long-term storage. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). |
| Container | Tightly sealed, opaque container. |
| Handling | In a fume hood with appropriate PPE. Minimize exposure to air and moisture. |
| Solvents for Solutions | Anhydrous aprotic solvents (e.g., DMF, Acetonitrile). |
| Stability Verification | Periodically check purity by HPLC or LC-MS, especially for older batches. |
By following these guidelines, you can minimize the risk of degradation and ensure the quality and reliability of your experimental results. For any further questions or concerns, please do not hesitate to contact our technical support team.
References
-
Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(6), 1633-1641. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Tool for Drug Development. Pharmaceutical Technology, 31(3), 60-72.
-
Rao, B. M., & Murthy, A. K. (2016). Forced Degradation Studies. MedCrave Online, 3(3). [Link]
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224.
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(2), 1-13. [Link]
-
Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
- Rathore, A. S., et al. (2011). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 147-154.
-
Ng, K. Y., & See, C. H. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]
-
Singh, S., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 384-393. [Link]
-
Matsuda, H., et al. (2017). A Novel Series of[2][4][10]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 22(11), 1895. [Link]
- Smith, H. S., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 21, 1-10.
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[2][4][10]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3295-3304. [Link]
-
National Toxicology Program. (1978). Bioassay of 3-(Chloromethyl) pyridine Hydrochloride for Possible Carcinogenicity (Technical Report Series No. 95). [Link]
-
Al-Majid, A. M., et al. (2022). Efficient Synthesis and X-ray Structure of[2][4][10]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 27(1), 229. [Link]
-
Lesyk, R., et al. (2025). Synthesis and hydrolytic decomposition of 2-hetaryl[2][4][10]triazolo[1,5-c]quinazolines: DFT study. Journal of Molecular Structure, 1315, 138332.
-
PubChem. (n.d.). 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. Retrieved from [Link]
-
Al-Zaydi, K. M. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[2][4][10]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 216-222. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abstract for TR-95 [ntp.niehs.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
Technical Support Center: Method Development for Monitoring Reactions of 3-(Chloromethyl)-triazolo[4,3-a]pyridine
Technical Support Center: Method Development for Monitoring Reactions of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(chloromethyl)-[1][2]triazolo[4,3-a]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you develop robust analytical methods for monitoring the progress of your chemical reactions. The inherent reactivity of the chloromethyl group on the triazolopyridine scaffold presents unique analytical challenges, which this guide aims to address with scientifically grounded and field-proven insights.
Section 1: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the workhorse techniques for monitoring the conversion of starting materials to products. The following Q&A section addresses common issues encountered when developing methods for 3-(chloromethyl)-[1][2]triazolo[4,3-a]pyridine and its derivatives.
FAQ 1: I'm seeing poor peak shape (tailing) for my 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine peak. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing polar, nitrogen-containing heterocyclic compounds like triazolopyridines. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The lone pairs of electrons on the nitrogen atoms of the triazolopyridine ring can interact with acidic silanol groups on the surface of silica-based C18 columns. This strong, non-ideal interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to operate at a low pH. By adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase (typically 0.1% v/v), you protonate the silanol groups, minimizing their interaction with the basic nitrogens of your analyte.[3][4] A good starting point is a mobile phase pH between 2.5 and 3.5.
-
Column Selection: If pH adjustment is insufficient, consider using a column with a different stationary phase.
-
End-capped Columns: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and will generally provide better peak shape for basic compounds.
-
Polar-Embedded Columns: These columns have a polar group embedded in the C18 chain, which helps to shield the silanol groups and improve peak shape for polar analytes.
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivities through pi-pi interactions and can be beneficial for aromatic, heterocyclic compounds.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample to see if the peak shape improves.
-
Experimental Protocol: Starting HPLC/UPLC Method
This protocol provides a robust starting point for monitoring reactions involving 3-(chloromethyl)-[1][2]triazolo[4,3-a]pyridine.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good efficiency and is a common starting point for reverse-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for the basic triazolopyridine core.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 5-10 minutes | A generic gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 254 nm and 280 nm | Triazolopyridine systems typically have strong UV absorbance in this range. |
| Injection Volume | 1 - 5 µL | Minimize to avoid peak overload. |
FAQ 2: My reaction involves a nucleophilic substitution on the chloromethyl group. How do I ensure I can resolve the starting material, product, and any potential byproducts?
Answer:
Resolving structurally similar compounds requires careful optimization of your chromatographic selectivity.
-
Causality: The starting material, 3-(chloromethyl)-[1][2]triazolo[4,3-a]pyridine, and its nucleophilic substitution products will have different polarities. The product is often more polar or less polar depending on the nucleophile used. Byproducts, such as the hydrolysis product (3-(hydroxymethyl)-[1][2]triazolo[4,3-a]pyridine), may also be present and are typically more polar.
-
Optimization Strategies:
-
Gradient Slope: Adjusting the gradient slope is the first step. A shallower gradient will provide more time for closely eluting compounds to separate.
-
Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation due to different solvent-analyte interactions.
-
Column Chemistry: As mentioned in FAQ 1, trying a different column chemistry (e.g., Phenyl-Hexyl) can provide the necessary change in selectivity to resolve your compounds of interest.
-
Temperature: Varying the column temperature can also impact selectivity. Sometimes a lower temperature can enhance resolution.
-
FAQ 3: I'm concerned about the stability of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine in my HPLC mobile phase. Is this a valid concern and how can I mitigate it?
Answer:
Yes, this is a very valid concern. The chloromethyl group is reactive and can undergo solvolysis (reaction with the solvent) in the presence of nucleophilic solvents like water or methanol.
-
Causality: The aqueous component of the mobile phase can act as a nucleophile, leading to the hydrolysis of the chloromethyl group to a hydroxymethyl group. This on-column degradation can lead to an underestimation of the starting material and the appearance of a "hydrolysis peak" that could be mistaken for a reaction byproduct.
-
Mitigation and Verification:
-
Forced Degradation Study: To understand the stability of your starting material, perform a forced degradation study.[5][6] Dissolve a sample of 3-(chloromethyl)-[1][2]triazolo[4,3-a]pyridine in your mobile phase and let it sit at room temperature, taking injections at regular intervals (e.g., 0, 1, 2, 4, 8 hours). If you see a decrease in the peak area of your starting material and a corresponding increase in a new, more polar peak, you are likely observing hydrolysis.
-
Minimize Water Content in Initial Conditions: If hydrolysis is observed, try to minimize the time the sample spends in the aqueous mobile phase before elution. This can be achieved by starting your gradient with a higher percentage of organic solvent if your analyte is sufficiently retained.
-
Lower Temperature: Running the separation at a lower temperature (e.g., 20-25 °C) can slow down the rate of hydrolysis.
-
Fast Gradients: Using a UPLC system with a fast gradient will minimize the analysis time and therefore the time for on-column degradation to occur.
-
Section 2: Mass Spectrometry (MS) Detection and Troubleshooting
Pairing liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for reaction monitoring as it provides mass information for each component, aiding in identification.
FAQ 4: I am not seeing the expected molecular ion for 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine in my LC-MS analysis. What could be the issue?
Answer:
Several factors could contribute to the absence of the expected molecular ion.
-
Causality and Troubleshooting:
-
In-source Fragmentation: The chloromethyl group can be labile under certain electrospray ionization (ESI) conditions. The energy in the ion source can be sufficient to cause the loss of the chloromethyl group or a chlorine radical.
-
Solution: Reduce the fragmentor or capillary voltage in your MS settings. A gentler ionization will minimize in-source fragmentation.[7]
-
-
Poor Ionization: The triazolopyridine core should ionize well in positive ion mode due to the basic nitrogen atoms.
-
Solution: Ensure your mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation and the formation of [M+H]+ ions.
-
-
Adduct Formation: Instead of the protonated molecule [M+H]+, you might be forming adducts with salts present in your mobile phase or sample, such as sodium [M+Na]+ or potassium [M+K]+.
-
Solution: Use high-purity solvents and additives. If adducts are still observed, they can still be used for identification.
-
-
Workflow Diagram: Troubleshooting Analytical Issues
Caption: A typical workflow for monitoring a reaction using NMR spectroscopy.
References
-
Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative. Journal of Pharmaceutical Sciences, 107(6), 1633-1641. [Link]
-
Prajapati, M. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
Waters Corporation. (n.d.). HPLC Column Performance. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
Patel, K. M., et al. (2020). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]
-
Gibis, M. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of AOAC International, 92(3), 715-724. [Link]
-
Bakshi, M., & Singh, S. (2002). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology, 26(7), 42-59. [Link]
-
Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1131-1153. [Link]
-
Al-Tel, T. H. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4879-4889. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]
-
Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
-
Han, J., et al. (2021). Advanced reduction process to achieve efficient degradation of pyridine. Chemosphere, 280, 130678. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. [Link]
-
Reddy, G. S., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]
-
Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7831. [Link]
-
Salas, C., et al. (2019). Novelt[1][8]riazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(13), 1637-1650. [Link]
-
Shawali, A. S., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 17(10), 12108-12121. [Link]
Sources
- 1. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shimadzu.at [shimadzu.at]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. LC/MS/MS Method Package for Primary Metabolites : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Chloromethyl)-triazolo[4,3-a]pyridine and Other Chloromethyl Heterocycles in Nucleophilic Substitution Reactions
A Comparative Guide to the Reactivity of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine and Other Chloromethyl Heterocycles in Nucleophilic Substitution Reactions
Introduction: The Critical Role of Chloromethyl Heterocycles in Drug Discovery
Chloromethyl-substituted heterocyclic compounds are paramount building blocks in the synthesis of novel pharmaceutical agents. Their utility stems from the presence of a reactive chloromethyl group attached to a heterocyclic scaffold, a common motif in a vast array of biologically active molecules. This functional group serves as a versatile electrophilic handle, enabling the facile introduction of diverse molecular fragments through nucleophilic substitution reactions. Understanding the relative reactivity of different chloromethyl heterocycles is therefore crucial for medicinal chemists in designing efficient synthetic routes and optimizing reaction conditions.
This guide provides an in-depth comparative analysis of the reactivity of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine, a key intermediate in the development of novel therapeutics, with other structurally relevant chloromethyl heterocycles. We will delve into the electronic and steric factors governing their reactivity, present a comparative analysis based on available data and theoretical considerations, and provide detailed experimental protocols for their synthesis and kinetic analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.
Factors Influencing the Reactivity of Chloromethyl Heterocycles
The reactivity of chloromethyl heterocycles in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, is primarily dictated by the electronic properties of the heterocyclic ring system. The electrophilicity of the benzylic-type carbon in the chloromethyl group is significantly influenced by the ability of the attached heterocycle to withdraw or donate electron density.
Electronic Effects:
-
Electron-Withdrawing Heterocycles: Heterocyclic rings with a net electron-withdrawing character enhance the electrophilicity of the chloromethyl carbon, thereby increasing the rate of nucleophilic attack. This is due to the inductive effect of the heteroatoms and, in some cases, resonance delocalization of the developing negative charge in the transition state.
-
Position of the Chloromethyl Group: The position of the chloromethyl substituent relative to the heteroatoms in the ring is critical. For instance, in pyridine derivatives, a chloromethyl group at the 2- or 4-position is generally more reactive than one at the 3-position due to the direct resonance stabilization of the transition state by the nitrogen atom.
Steric Effects:
While electronic effects are often dominant, steric hindrance around the reaction center can also play a role, particularly with bulky nucleophiles or highly substituted heterocycles.
Comparative Reactivity Analysis
Direct quantitative kinetic comparisons of a wide range of chloromethyl heterocycles under identical conditions are scarce in the literature. However, by combining available experimental data with a qualitative understanding of the electronic nature of the heterocyclic systems, we can establish a reactivity trend.
For this guide, we will compare the reactivity of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (1) with four key analogues: 2-(chloromethyl)pyridine (2) , 4-(chloromethyl)pyridine (3) , 2-(chloromethyl)benzimidazole (4) , and 2-(chloromethyl)quinoline (5) .
Predicted Reactivity Order:
Based on the electron-withdrawing nature of the respective heterocyclic systems, the predicted order of reactivity towards a common nucleophile (e.g., piperidine) in an SN2 reaction is:
1 > 5 > 4 > 2 > 3
Justification for the Predicted Trend:
-
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (1): The[1][2][3]triazolo[4,3-a]pyridine ring system is strongly electron-withdrawing due to the presence of three nitrogen atoms in the fused ring system. This significantly increases the electrophilicity of the chloromethyl carbon, making it highly susceptible to nucleophilic attack.
-
2-(Chloromethyl)quinoline (5): The quinoline ring is more electron-withdrawing than pyridine due to the fused benzene ring. The nitrogen atom at position 1 can effectively stabilize the transition state through resonance when the chloromethyl group is at the 2-position.
-
2-(Chloromethyl)benzimidazole (4): The benzimidazole system is also electron-withdrawing. The reactivity is comparable to that of 2-(chloromethyl)quinoline.
-
2-(Chloromethyl)pyridine (2): The pyridine ring is electron-withdrawing compared to a benzene ring. The nitrogen atom at the 1-position can stabilize the SN2 transition state through resonance when the chloromethyl group is at the 2-position.
-
4-(Chloromethyl)pyridine (3): Similar to the 2-isomer, the nitrogen in the 4-position of the pyridine ring provides resonance stabilization for the transition state. Its reactivity is generally comparable to or slightly lower than the 2-isomer.
Experimental Data and Protocols
To provide a practical framework for researchers, this section details the synthesis of the target compound and a general protocol for a comparative kinetic study.
Synthesis of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (1)
The synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine can be achieved through a multi-step sequence starting from 2-chloropyridine.
Workflow for the Synthesis of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine
Structure-activity relationship (SAR) studies of 3-(chloromethyl)-triazolo[4,3-a]pyridine derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine Derivatives
Introduction: The Versatile[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[4] Its unique structural and electronic properties have made it a cornerstone in the development of various therapeutic agents, including the well-known antidepressant Trazodone.[4][5] This scaffold is found in a range of biologically active compounds, demonstrating utility as anticancer, antimalarial, and anti-inflammatory agents.[2][5][6]
The 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine derivative, in particular, serves as a highly valuable synthetic intermediate.[1] The reactive chloromethyl group at the 3-position provides a versatile handle for chemical modification, enabling the systematic synthesis of large compound libraries. This allows researchers to meticulously explore the chemical space around the core scaffold to establish a robust Structure-Activity Relationship (SAR). This guide provides a comparative analysis of SAR studies for this class of compounds, synthesizing data from various therapeutic applications to elucidate the key structural features that govern biological activity.
Core Synthetic Strategy: Leveraging the 3-(Chloromethyl) Intermediate
The primary strategy for generating diversity from the 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine core involves nucleophilic substitution. The chlorine atom is a good leaving group, facilitating reactions with a wide array of nucleophiles such as amines, phenols, thiols, and carbanions. This straightforward approach allows for the introduction of various functional groups and structural motifs at the 3-position, which is crucial for probing interactions with biological targets.
General Experimental Protocol: Synthesis of 3-Substituted Analogs
The following protocol outlines a generalized procedure for the synthesis of derivatives from the 3-(chloromethyl) intermediate, based on common organic chemistry practices.[1]
-
Solubilization: Dissolve 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine (1 equivalent) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 equivalents), to the reaction mixture. This step is crucial for deprotonating the incoming nucleophile.
-
Nucleophile Addition: Introduce the desired nucleophile (e.g., a substituted phenol, aniline, or thiol) (1.1 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., to 50-80 °C) for a period ranging from a few hours to overnight. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final 3-substituted derivative.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of[1][2][3]triazolo[4,3-a]pyridine derivatives is highly dependent on the nature and position of substituents on the fused ring system. The following sections break down the SAR based on modifications at different positions.
Modifications at the 3-Position: The Primary Point of Diversity
The substituent introduced at the 3-position via the chloromethyl linker often dictates the compound's potency and selectivity by directly interacting with the target protein's binding pocket.
-
IDO1 Inhibition: In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy, the[1][2][3]triazolo[4,3-a]pyridine scaffold serves as an unprecedented chemotype.[2] The N1 atom of the triazole ring is critical for coordinating with the iron atom of the heme group in the IDO1 active site.[2] SAR studies showed that linking various aryl and heteroaryl groups to the 3-position significantly modulated potency. An in silico-guided design led to a derivative (compound 38 ) with a sub-micromolar IC₅₀ value of 0.9 µM, highlighting the success of rational design based on this scaffold.[2]
-
c-Met/VEGFR-2 Inhibition: For dual c-Met and VEGFR-2 kinase inhibitors, modifications at the 3-position were also pivotal. A study synthesizing a series of derivatives found that attaching a phenoxy group, which was further linked to various heterocyclic moieties, yielded potent compounds.[7] The most promising compound, 17l , which featured a 5-(trifluoromethyl)-1H-pyrazole group, exhibited excellent antiproliferative activity against multiple cancer cell lines (A549, MCF-7, Hela) with IC₅₀ values around 1 µM and potent kinase inhibition (c-Met IC₅₀ = 26.00 nM).[7]
Substitutions on the Pyridine Ring: Modulating Potency and Properties
Modifications on the pyridine portion of the scaffold fine-tune the electronic and steric properties of the molecule, influencing binding affinity, selectivity, and pharmacokinetic properties.
-
Antimalarial Activity: A study on novel antimalarial agents developed a library of[1][2][3]triazolo[4,3-a]pyridine sulfonamides.[6] The position and nature of the sulfonamide group on the pyridine ring were critical. One of the most active compounds, with an IC₅₀ of 4.98 µM against Plasmodium falciparum, featured a piperidin-1-ylsulfonyl group at the 8-position.[6] Another potent hit (IC₅₀ = 2.24 µM) had a sulfonamide group at the 6-position, indicating that multiple positions on the pyridine ring are amenable to modification for potent activity.[6]
-
IDO1 Inhibition: In the IDO1 inhibitor series, a 6-(trifluoromethyl) group was incorporated into the pyridine ring.[2] While the study focused primarily on variations at the 3-position, the presence of this strong electron-withdrawing group was a constant feature of the optimized series, suggesting its importance for the overall electronic profile required for activity.
-
c-Met/VEGFR-2 Inhibition: The introduction of a fluorine atom on the phenoxy group (attached at the 3-position) was generally favorable for antiproliferative activity compared to unsubstituted analogs.[7] This classic medicinal chemistry strategy of adding fluorine can enhance binding affinity and improve metabolic stability.
SAR Summary Table:[1][2][3]Triazolo[4,3-a]Pyridine Derivatives
| Compound Class | Target | Key Structural Features | Resulting Activity | Reference |
| 3-Aryl/Heteroaryl Substituted | IDO1 | [1][2][3]Triazolo[4,3-a]pyridine core acts as a novel heme-binding scaffold. N1 of the triazole is key. | Sub-micromolar IC₅₀ (0.9 µM) achieved with optimized side chain.[2] | [2] |
| 3-Phenoxy-Heterocycle Substituted | c-Met/VEGFR-2 | 5-(trifluoromethyl)-1H-pyrazole moiety at the end of the 3-position side chain. | IC₅₀ values ~1 µM against cancer cell lines; potent kinase inhibition (c-Met IC₅₀ = 26 nM).[7] | [7] |
| Pyridine-Sulfonamides | P. falciparum | Sulfonamide group at position 6 or 8 of the pyridine ring. | Good antimalarial activity with IC₅₀ values of 2.24 µM and 4.98 µM.[6] | [6] |
Visualizing SAR Principles and Experimental Workflow
Diagrams created using Graphviz help to visually summarize the complex relationships and processes involved in SAR studies.
Caption: Key SAR takeaways for the triazolo[4,3-a]pyridine scaffold.
Caption: Iterative workflow for SAR studies of triazolopyridine derivatives.
Comparison with Alternative Heterocyclic Scaffolds
The[1][2][3]triazolo[4,3-a]pyridine scaffold exists within a larger family of fused heterocyclic systems, each with distinct properties.
-
[1][2][3]Triazolo[1,5-a]pyrimidines: This isomeric system has also been explored for anticancer activity.[8] A key difference is the position of the nitrogen atoms in the six-membered ring. SAR studies on this scaffold revealed a unique mechanism of tubulin polymerization inhibition, distinct from paclitaxel.[8] This highlights how subtle changes in the core heterocycle can lead to entirely different mechanisms of action.
-
[1][2][3]Triazolo[4,3-a]pyrazines: This scaffold is the core of several marketed drugs, including the anti-diabetic agent sitagliptin.[3] Studies on these derivatives have shown broad biological activities, including antibacterial effects.[3][9] The SAR for antibacterial activity in this series indicated that a[1][2][3]triazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine moiety was beneficial.[3]
-
[1][2][3]Triazolo[4,3-b]pyridazines: Derivatives of this scaffold have been investigated as PIM-1 kinase inhibitors for cancer therapy.[10]
The[1][2][3]triazolo[4,3-a]pyridine core offers a unique combination of synthetic tractability, metabolic stability, and the ability to engage in specific interactions like heme coordination, as seen in the IDO1 inhibitors.[2] Its versatility makes it a highly competitive scaffold for hit-to-lead optimization campaigns.
Conclusion and Future Directions
The 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a powerful starting point for the development of novel therapeutics. The extensive SAR data available demonstrates that biological activity can be potently and selectively modulated through systematic chemical modifications at the 3-position and on the pyridine ring. The scaffold's ability to target diverse proteins—from metabolic enzymes like IDO1 to kinases like c-Met and parasitic targets in P. falciparum—underscores its value. Future research will likely focus on leveraging computational methods for more precise in silico design of next-generation analogs and exploring this scaffold for new, challenging biological targets. The accumulated knowledge provides a strong foundation for researchers and drug development professionals to design more effective and safer medicines based on this privileged structure.
References
-
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine - MySkinRecipes.
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - NIH.
-
Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - NIH.
- SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors - ResearchG
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Deriv
- Triazolopyridine - Wikipedia.
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC - PubMed Central.
Sources
- 1. 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
- 2. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation of the biological activity of novel compounds synthesized from 3-(chloromethyl)-triazolo[4,3-a]pyridine
A Senior Application Scientist's Guide to Experimental Validation and Benchmarking
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] The strategic placement of a highly reactive chloromethyl group at the 3-position provides a versatile synthetic handle for generating extensive libraries of novel derivatives. This guide offers a comprehensive framework for the synthesis, biological validation, and objective comparison of these new chemical entities against established benchmarks. Our focus is on providing robust, reproducible protocols and explaining the causal logic behind experimental choices to ensure scientific integrity.
The Synthetic Gateway: Leveraging the 3-(Chloromethyl) Handle
The primary advantage of the 3-(chloromethyl)-triazolo[4,3-a]pyridine starting material is its susceptibility to nucleophilic substitution. This allows for the straightforward introduction of diverse functional groups, creating a library of compounds with varied physicochemical properties. The general synthetic approach involves the reaction of the chloromethyl derivative with a range of nucleophiles, such as amines, thiols, and phenols, typically in the presence of a non-nucleophilic base to quench the HCl byproduct.
This synthetic strategy is fundamental to exploring the structure-activity relationship (SAR) of the triazolopyridine core. By systematically modifying the substituent introduced at the 3-position, researchers can probe how changes in sterics, electronics, and hydrogen bonding potential impact biological activity.
Caption: General workflow for synthesizing novel derivatives.
Part 1: Evaluation of Anticancer Activity
The triazolopyridine nucleus is a component of several compounds investigated for their antiproliferative properties.[4][7][8] A primary screen for novel derivatives should therefore focus on assessing their cytotoxicity against a panel of human cancer cell lines.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
This assay provides a quantitative measure of a compound's ability to inhibit cell growth and proliferation. Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer) into a 96-well plate at a density of 5,000–10,000 cells per well.[9][11] Allow cells to adhere and resume exponential growth by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel compounds and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium.[11] Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours at 37°C, protected from light.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Comparison: Anticancer Activity
The performance of the novel compounds should be compared against a standard chemotherapeutic agent to gauge their relative potency.
| Compound | Cell Line | IC₅₀ (µM) |
| Novel Compound A | MCF-7 | [Experimental Value] |
| Novel Compound B | MCF-7 | [Experimental Value] |
| Novel Compound C | MCF-7 | [Experimental Value] |
| Doxorubicin (Control) | MCF-7 | [Literature/Experimental Value] |
| Novel Compound A | NCI-H460 | [Experimental Value] |
| Novel Compound B | NCI-H460 | [Experimental Value] |
| Novel Compound C | NCI-H460 | [Experimental Value] |
| Doxorubicin (Control) | NCI-H460 | [Literature/Experimental Value] |
Part 2: Evaluation of Antimicrobial Activity
Fused heterocyclic systems containing triazole and pyridine rings are well-documented for their antibacterial and antifungal properties.[1][5][12][13] Therefore, screening novel derivatives for antimicrobial activity is a logical and promising avenue.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][14][15] This method is considered a gold standard for susceptibility testing.[16]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[17]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the novel compounds and a standard antibiotic (e.g., Ampicillin) in a suitable broth medium (e.g., Mueller-Hinton Broth).[2]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]
Caption: Workflow for the broth microdilution MIC assay.
Data Comparison: Antimicrobial Activity
The MIC values of the novel compounds are compared against a first-line antibiotic to assess their efficacy. Lower MIC values indicate greater potency.[1]
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Novel Compound A | [Experimental Value] | [Experimental Value] |
| Novel Compound B | [Experimental Value] | [Experimental Value] |
| Novel Compound C | [Experimental Value] | [Experimental Value] |
| Ampicillin (Control) [1] | 32 | 8 |
Part 3: Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.[18] Several triazole derivatives have demonstrated anti-inflammatory potential, making this a key area for investigation.[19][20]
Protocol 3: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). The Griess assay is used to quantify nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[21][22]
Step-by-Step Methodology:
-
Cell Culture and Viability: First, it is crucial to determine the non-toxic concentration range of the compounds on the selected cell line (e.g., RAW 264.7 murine macrophages) using the MTT assay as described previously.[21][22] This ensures that any observed reduction in NO is not merely a result of cytotoxicity.
-
Cell Seeding: Seed RAW 264.7 cells into a 24- or 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the novel compounds or a standard anti-inflammatory drug (e.g., Indomethacin) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[21][22] Incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.[21]
Caption: Simplified NF-κB signaling pathway in inflammation.
Data Comparison: Anti-inflammatory Activity
The effectiveness of the novel compounds is assessed by their ability to reduce NO production without causing significant cell death.
| Compound | IC₅₀ for NO Inhibition (µM) | Cell Viability at IC₅₀ (%) |
| Novel Compound A | [Experimental Value] | [Experimental Value] |
| Novel Compound B | [Experimental Value] | [Experimental Value] |
| Novel Compound C | [Experimental Value] | [Experimental Value] |
| Indomethacin (Control) | [Literature/Experimental Value] | >95% |
Synthesis and Interpretation
This guide provides a foundational framework for the systematic evaluation of novel compounds derived from 3-(chloromethyl)-triazolo[4,3-a]pyridine. By employing these standardized, validated protocols, researchers can generate high-quality, comparable data on the anticancer, antimicrobial, and anti-inflammatory potential of their synthesized molecules.
The true scientific insight is derived from the comparative analysis of these results. A compound that demonstrates high potency in the MTT assay (low IC₅₀), a low MIC against both Gram-positive and Gram-negative bacteria, and significant inhibition of NO production at non-toxic concentrations would be considered a highly promising lead candidate for further preclinical development. Conversely, a compound showing selective activity in only one assay may be valuable as a specific biological probe. The collation of this data is essential for building robust structure-activity relationships and guiding the next cycle of rational drug design.
References
-
Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
OIE (World Organisation for Animal Health). (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
OIE (World Organisation for Animal Health). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Research Square. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249–1255. [Link]
-
ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. [Link]
-
Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
Request PDF. (2025). Antimicrobial Activity of[1][2][3]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1][3]thiazepine Derivatives. [Link]
-
Hammed AD, et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]
-
Journal of Applied Pharmaceutical Sciences and Research. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
-
Chen, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 117272. [Link]
-
Sbardella, G., et al. (2021). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(22), 3439-3447. [Link]
-
ResearchGate. (n.d.). Guideline for anticancer assays in cells. [Link]
-
ResearchGate. (2018). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. [Link]
-
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
ResearchGate. (n.d.). Biological data for activity of triazolopyrazine analogues 1-15 against P. falciparum 3D7 and the non-cancerous cell line HEK293. [Link]
-
Pimple, B. P. (2020). In vitro Anti inflammatory assay. YouTube. [Link]
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3413-3418. [Link]
-
Penchala, S. C., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 27(19), 6296. [Link]
-
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]
-
MDPI. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. [Link]
-
Demian, B. A., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. SCIENTIA PHARMACEUTICA, 89(4), 52. [Link]
-
Cielecka-Piontek, J., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(23), 7386. [Link]
-
Hussein, M. A., et al. (2011). Synthesis, anti-inflammatory, analgesic, and antibacterial activities of some triazole, triazolothiadiazole, and triazolothiadiazine derivatives. Archives of Pharmacal Research, 34(8), 1239-1250. [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3295-3304. [Link]
-
Al-Abdullah, E. S., et al. (2014). Synthesis, Anti-inflammatory and Antibacterial Activities of Novel Pyrazolo[4,3-g]pteridines. Molecules, 19(6), 8256-8271. [Link]
-
Martínez-Botella, G., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1599-1616. [Link]
-
Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(1), 1-25. [Link]
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 2. pdb.apec.org [pdb.apec.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijpca.org [ijpca.org]
- 8. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. woah.org [woah.org]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, anti-inflammatory, analgesic, and antibacterial activities of some triazole, triazolothiadiazole, and triazolothiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of different synthetic routes to thetriazolo[4,3-a]pyridine core
An In-Depth Comparative Analysis of Synthetic Routes to the[1][2][3]Triazolo[4,3-a]pyridine Core: A Guide for Researchers
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active compounds, including antifungal, anti-inflammatory, anticancer, and antiviral agents.[4] The significant therapeutic potential of these compounds has spurred the development of diverse and efficient synthetic methodologies for the construction of this core structure. This guide provides a comprehensive comparative analysis of the principal synthetic routes to the[1][2][3]triazolo[4,3-a]pyridine core, offering insights into their mechanisms, scope, and practical applications for researchers in drug discovery and organic synthesis.
Classical Approaches: The Einhorn-Brunner Reaction and Related Cyclizations
One of the foundational methods for the synthesis of 1,2,4-triazoles is the Einhorn-Brunner reaction, which involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[5][6][7] While not originally designed for fused systems like triazolopyridines, the principles of this reaction have been adapted. A more direct and common classical approach for the[1][2]triazolo[4,3-a]pyridine core involves the acylation of 2-hydrazinopyridine followed by a dehydrative cyclization.
This two-step process begins with the nucleophilic attack of the hydrazine onto an acylating agent (e.g., an acid chloride or anhydride) to form an N-acyl-N'-(pyridin-2-yl)hydrazine intermediate. Subsequent heating, often in the presence of a dehydrating agent like phosphorus oxychloride, promotes intramolecular cyclization to furnish the desired triazolopyridine.[8] The primary advantage of this method lies in its straightforward nature and the ready availability of a wide variety of acylating agents, allowing for diverse substitutions at the 3-position of the triazole ring. However, the often harsh conditions required for the cyclization step can limit its applicability to sensitive substrates.
Modern Synthetic Methodologies: Efficiency and Versatility
In recent years, a plethora of modern synthetic methods have emerged, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical approaches.
One-Pot Oxidative Cyclization of Hydrazones
A highly efficient and widely adopted strategy for the synthesis of[1][2]triazolo[4,3-a]pyridines is the one-pot oxidative cyclization of hydrazones derived from 2-hydrazinopyridine and various aldehydes.[1][3][4] This method typically proceeds at room temperature and involves the in-situ formation of the pyridylhydrazone, which then undergoes an intramolecular cyclization facilitated by an oxidizing agent. A variety of oxidants have been successfully employed, including N-bromosuccinimide (NBS) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), trichloroisocyanuric acid (TCCA), and hydroxy(tosyloxy)iodobenzene (HTIB).[8] The reaction is generally high-yielding and tolerates a broad range of functional groups on the aldehyde component. More recently, N-chlorosuccinimide (NCS) has also been utilized as an efficient reagent for this transformation under mild conditions.
Caption: One-Pot Oxidative Cyclization Workflow.
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of C-N bonds, and this has been elegantly applied to the synthesis of[1][2][3]triazolo[4,3-a]pyridines.[2][9] A common approach involves the palladium-catalyzed coupling of 2-chloropyridine with a hydrazide. This is followed by an acid-catalyzed dehydration and cyclization, which can often be promoted by microwave irradiation to afford the final product in good yields.[2] This methodology offers a distinct advantage in that it allows for the use of readily available 2-chloropyridines, which can be more easily substituted than 2-hydrazinopyridines. Nickel-catalyzed reactions have also been explored for the functionalization of the triazolopyridine core.[10]
Caption: Palladium-Catalyzed Synthesis Workflow.
Microwave-Assisted Synthesis
The use of microwave irradiation has become increasingly popular in organic synthesis due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions.[11][12][13] Several of the synthetic routes to[1][2][3]triazolo[4,3-a]pyridines have been adapted for microwave-assisted conditions. For instance, the palladium-catalyzed synthesis and subsequent cyclization can be efficiently carried out under microwave irradiation.[2] Similarly, multi-step syntheses starting from 2,3-dichloropyridine have been successfully performed using microwave assistance, offering high yields and facile work-up procedures.[12] A catalyst-free, microwave-mediated synthesis from enaminonitriles and benzohydrazides has also been reported, highlighting an environmentally friendly approach.[14]
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of five-membered heterocyclic rings. While direct examples for the[1][2][3]triazolo[4,3-a]pyridine core were not prominent in the initial search, this strategy is well-established for the synthesis of triazoles in general and has been applied to related fused systems.[15][16] This approach would typically involve the reaction of a pyridine-containing 1,3-dipole with a suitable dipolarophile. The development of novel cycloaddition strategies for the direct synthesis of the[1][2][3]triazolo[4,3-a]pyridine core remains an active area of research.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Classical Acylation/Cyclization | 2-Hydrazinopyridine, Acylating Agents | POCl₃, Heat | Moderate to Good | Straightforward, wide variety of 3-substituents | Harsh conditions, limited functional group tolerance |
| One-Pot Oxidative Cyclization | 2-Hydrazinopyridine, Aldehydes | NBS/DBU, TCCA, NCS, HTIB; Room Temp. | Good to Excellent[3] | Mild conditions, high yields, one-pot, good functional group tolerance | Requires an oxidative step |
| Palladium-Catalyzed Synthesis | 2-Chloropyridine, Hydrazides | Pd catalyst, Acetic Acid, Microwave | Good[2] | Utilizes readily available 2-chloropyridines, amenable to microwave synthesis | Use of expensive palladium catalyst, two-step process |
| Microwave-Assisted Synthesis | Various (e.g., 2,3-dichloropyridine) | Microwave irradiation | Good to Excellent[12] | Rapid reaction times, high yields, clean reactions | Requires specialized microwave equipment |
Experimental Protocols
Representative Protocol for One-Pot Oxidative Cyclization[5]
-
To a solution of 2-hydrazinopyridine (1.0 mmol) in ethanol (10 mL), add the desired aromatic aldehyde (1.0 mmol).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Add trichloroisocyanuric acid (TCCA) (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for an additional 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Palladium-Catalyzed Synthesis[2]
-
To a solution of 2-chloropyridine (1.0 mmol) and the appropriate hydrazide (1.2 mmol) in a suitable solvent, add a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos).
-
Add a base (e.g., Cs₂CO₃) and heat the reaction mixture under an inert atmosphere.
-
Monitor the coupling reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate and dissolve the residue in acetic acid.
-
Heat the solution in a microwave reactor at a specified temperature and time.
-
Cool the reaction mixture and neutralize with a base.
-
Extract the product, dry the organic layer, and purify by chromatography.
Conclusion
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core has evolved significantly from classical two-step procedures to modern, highly efficient one-pot and transition-metal-catalyzed methodologies. The one-pot oxidative cyclization of hydrazones stands out as a particularly attractive method due to its mild conditions, high yields, and operational simplicity. For accessing derivatives from substituted 2-chloropyridines, the palladium-catalyzed route offers a valuable alternative. The increasing use of microwave-assisted synthesis across these methods underscores the drive for more sustainable and time-efficient chemical processes. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Future research in this area will likely focus on the development of even more atom-economical and environmentally benign strategies, such as novel cycloaddition reactions and C-H activation methodologies.
References
-
Vadagaonkar, K. S., Murugan, K., Chaskar, A. C., & Bhate, P. M. (2014). A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Advances, 4(74), 34056–34064. [Link]
-
Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). An efficient and convenient synthesis of[1][2][3]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation. Organic Letters, 12(4), 792–795. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization of various aldehydes with 2-hydrazinopyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: A Facile and Practical One-Pot Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. (2014). ResearchGate. Retrieved from [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. (2023). National Institutes of Health. [Link]
-
Vadagaonkar, K. S., Murugan, K., Chaskar, A. C., & Bhate, P. M. (2014). A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Advances, 4(74), 34056–34064. [Link]
-
Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties. (2018). PubMed. [Link]
-
Zhang, L.-J., et al. (2015). Microwave-assisted synthesis of novel 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry, 39, 867-873. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2022). National Institutes of Health. [Link]
-
Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2022). MDPI. [Link]
-
Einhorn-Brunner Reaction. (n.d.). Merck Index. [Link]
-
1,2,4-Triazoles. XIV. Reactions of the s-Triazolo[4,3-a]pyridine Ring System. (1961). The Journal of Organic Chemistry. [Link]
-
Einhorn–Brunner reaction. (n.d.). Wikipedia. [Link]
-
A Mild Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. (2011). ResearchGate. [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. (2016). RSIS International. [Link]
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. (2007). ResearchGate. [Link]
-
Palladium-Catalyzed Triazolopyridine Synthesis. (2013). Amanote Research. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). National Institutes of Health. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. [Link]
-
[3 + 2] Cycloaddition Reactions in the Synthesis of Triazolo[4,5-b]pyridin-5-ones and Pyrrolo[3,4-b]pyridin-2-ones. (2008). Sci-Hub. [Link]
-
Ni-Catalyzed Alkenylation of Triazolopyridines: Synthesis of 2,6-Disubstituted Pyridines. (2012). ACS Publications. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). National Institutes of Health. [Link]
-
Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. (2013). European Journal of Chemistry. [Link]
-
Triazoles. Part I. Unsymmetrical Einhorn–Brunner and related Pellizzari reactions. (1952). Journal of the Chemical Society (Resumed). [Link]
Sources
- 1. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Einhorn-Brunner Reaction [drugfuture.com]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3- a ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04961F [pubs.rsc.org]
- 9. research.amanote.com [research.amanote.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Microwave-assisted synthesis of novel 8-chloro-[1,2,4]triazolo[4,3-$a$]pyridine derivatives / TURKISH JOURNAL OF CHEMISTRY, 2015 [sci-hub.st]
- 13. rsisinternational.org [rsisinternational.org]
- 14. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Sci-Hub. [3 + 2] Cycloaddition Reactions in the Synthesis of Triazolo[4,5-b]pyridin-5-ones and Pyrrolo[3,4-b]pyridin-2-ones / Journal of Combinatorial Chemistry, 2008 [sci-hub.box]
A Researcher's Guide to Efficacy Evaluation: 3-(Chloromethyl)-triazolo[4,3-a]pyridine Drug Candidates from Benchtop to Preclinical Models
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, serving as the backbone for a multitude of therapeutic agents.[4][5] Its unique chemical properties, including its role as a stable bridge group, allow for the creation of diverse molecular libraries with a wide range of biological activities.[2] This guide focuses on a specific subset: 3-(chloromethyl)-triazolo[4,3-a]pyridine-based drug candidates. We will dissect the critical journey these molecules undertake, from initial cell-based (in vitro) assessments to their evaluation in complex living systems (in vivo), providing a comparative analysis of their efficacy at each stage. Understanding the nuances between these two evaluation paradigms is paramount for researchers aiming to translate promising laboratory findings into clinically viable therapeutics.
Part 1: The Proving Ground - In Vitro Efficacy Assessment
In vitro studies represent the foundational step in drug discovery. They are designed to rapidly screen compounds, elucidate their mechanism of action, and determine their potency in a controlled, isolated biological environment. This phase is essential for a "fail fast, fail cheap" strategy, eliminating non-viable candidates before committing to resource-intensive animal studies.
Core Objective 1: Gauging Antiproliferative Potency
The primary question for any potential anti-cancer agent is straightforward: does it kill or inhibit the growth of cancer cells? The most common method to answer this is through cytotoxicity or antiproliferative assays.
Featured Protocol: MTT Reduction Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures a cell's metabolic activity, which serves as a proxy for cell viability.[2] Live cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT salt, converting it into a purple formazan crystal. The amount of purple product is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a controlled incubator (37°C, 5% CO₂).[6]
-
Compound Treatment: A serial dilution of the triazolopyridine drug candidate is prepared. The cell culture medium is replaced with a medium containing various concentrations of the test compound. Control wells receive only the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the drug to exert its effect.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting cell viability against the logarithm of the drug concentration. The IC₅₀ represents the concentration of the drug required to inhibit cell growth by 50%.
Core Objective 2: Unraveling the Mechanism of Action
A potent compound is promising, but understanding how it works is crucial for rational drug development. Triazolopyridine derivatives have been shown to interact with a variety of key oncogenic targets.
-
Targeting Signaling Pathways: Many of these compounds function by inhibiting specific proteins within cancer-driving signaling pathways. For instance, certain[1][2][3]triazolo[4,3-a]pyridines have been identified as potent inhibitors of the Smoothened (Smo) protein in the Hedgehog (Hh) pathway, which is aberrantly activated in cancers like triple-negative breast cancer.[1] Others have been developed as selective inhibitors of the c-Met kinase or as modulators of the PD-1/PD-L1 immune checkpoint interaction.[3][7]
-
Inducing Cell Cycle Arrest & Apoptosis: Effective anticancer agents often force cancer cells to halt their relentless division (cell cycle arrest) or undergo programmed cell death (apoptosis). Mechanistic studies have shown that potent triazolopyridine compounds can induce cell cycle arrest and apoptosis in cancer cells, confirming a cytotoxic mode of action.[1][8]
Below is a diagram illustrating the Hedgehog signaling pathway, a common target for this class of compounds.
Caption: Inhibition of the Hedgehog pathway by a triazolopyridine drug candidate targeting Smoothened (Smo).
Summary of In Vitro Data
The table below consolidates representative in vitro efficacy data for various triazolo[4,3-a]pyridine-based compounds from published literature.
| Compound ID | Target | Cell Line(s) | Reported IC₅₀ | Reference |
| TPB15 | Smoothened (Hedgehog Pathway) | MDA-MB-468 (Breast Cancer) | Not specified, but showed potent anti-proliferative activity | [1] |
| TP6 | Not Specified (Anticancer) | B16F10 (Murine Melanoma) | 41.12 µM - 61.11 µM range for series | [2] |
| Compound 1c | AKT Pathway | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative activities | [6] |
| Compound 4d | c-Met Kinase | SNU5 (Gastric Cancer) | High activity and selectivity | [3] |
| Compound A11 | Smoothened (WT and Mutant) | Colorectal Carcinoma Cells | 0.27 µM (WT), 0.84 µM (D473H) | [9] |
| Compound 12m | BRD4 | MV4-11 (Leukemia) | 0.02 µM | [10] |
| Compound A22 | PD-1/PD-L1 Interaction | HTRF Assay | 92.3 nM | [7] |
Part 2: The Reality Check - In Vivo Efficacy Assessment
A compound that excels in vitro is not guaranteed to succeed in a living organism. The in vivo setting introduces a labyrinth of complexity, including drug absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK)—as well as interactions with the host's immune system and the tumor microenvironment.
Core Objective 1: Evaluating Antitumor Efficacy in a Living System
The gold standard for preclinical in vivo cancer studies is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.
Featured Protocol: Human Tumor Xenograft Mouse Model
Step-by-Step Methodology:
-
Animal Acclimatization: Immunocompromised mice (e.g., nude mice) are obtained and allowed to acclimate to the laboratory environment.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., MKN-45 gastric cancer, NCI-H1993 non-small cell lung cancer) is subcutaneously injected into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated regularly using calipers.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into control and treatment groups. The triazolopyridine drug candidate is administered via a clinically relevant route (e.g., oral gavage) at specific doses and schedules. The control group receives the vehicle only.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Endpoint and Analysis: At the end of the study, animals are euthanized. Tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker assessment).
Caption: Standard workflow for an in vivo tumor xenograft efficacy study.
Core Objective 2: Defining the Pharmacokinetic and Safety Profile
A drug can only work if it reaches its target in sufficient concentrations for an adequate duration, and without causing unacceptable harm to the host.
-
Pharmacokinetics (PK): Studies are conducted to determine key parameters such as biological half-life and plasma exposure. For example, compound 4d·CH₃SO₃H was found to have higher half-lives and plasma exposure than a comparator compound, making it a more desirable candidate.[3] Similarly, compound 12m showed good oral absorption and utilization (F = 44.8%) in mice.[10]
-
Toxicity: The safety of the compound is paramount. Animal models are used to assess both acute and long-term toxicity. Promising candidates like TPB15 and 4d·CH₃SO₃H demonstrated lower toxicity in animal models compared to existing drugs.[1][3]
Summary of In Vivo Data
The following table summarizes key in vivo findings for selected compounds.
| Compound ID | Animal Model | Dosing & Route | Key Outcome(s) | Reference |
| TPB15 | Not specified breast cancer model | Not specified | Greater anti-tumor activity and lower toxicity than Vismodegib | [1] |
| Compound 1c | Mice bearing sarcoma S-180 | Not specified | Evaluated for anticancer effect | [6] |
| 4d·CH₃SO₃H | Nude mouse with MKN-45 & NCI-H1993 xenografts | Dose-dependent (route not specified) | Better tumor inhibition than SGX-523; acceptable toxicity and favorable PK profile | [3] |
| 12m | ICR mice | Oral | Good oral absorption and bioavailability (F = 44.8%) | [10] |
Part 3: The Synthesis - Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal is to find compounds where potent in vitro activity translates into robust in vivo efficacy. The transition is rarely seamless, and the correlation provides critical insights for lead optimization.
-
A Success Story: The case of compound 4d·CH₃SO₃H illustrates a successful translation. It was first identified as a highly active and selective c-Met inhibitor in vitro.[3] This promise was then realized in vivo, where it demonstrated superior, dose-dependent tumor inhibition in two different xenograft models compared to another c-Met inhibitor.[3] Crucially, it also possessed a good safety profile and favorable pharmacokinetics, making it a strong drug candidate.[3] Likewise, compound 12m showed excellent anti-cancer activity in the MV4-11 cell line (IC₅₀ = 0.02 µM) and subsequently yielded good oral absorption and bioavailability in mice, a critical prerequisite for a successful oral drug.[10]
-
Explaining the Discrepancies: A lack of correlation is common and instructive. A compound with a nanomolar IC₅₀ in vitro may fail in vivo for several reasons:
-
Poor Pharmacokinetics: The compound may be poorly absorbed from the gut, rapidly metabolized by the liver, or fail to penetrate the solid tumor tissue.
-
Off-Target Toxicity: The compound might be toxic to healthy tissues at concentrations required to affect the tumor, leading to an unacceptable therapeutic window.
-
The Tumor Microenvironment: An in vitro culture dish lacks the complex ecosystem of a tumor, which includes stromal cells, blood vessels, and immune cells that can all influence a drug's efficacy.
-
Conclusion and Future Directions
The development of 3-(chloromethyl)-triazolo[4,3-a]pyridine-based drug candidates showcases a classic paradigm in drug discovery. The journey from demonstrating potent cell-killing ability in a plastic dish to shrinking a tumor in a living animal is a multi-step process fraught with challenges.
-
In vitro assays are indispensable for high-throughput screening and mechanistic elucidation, allowing for the rapid identification of potent molecules like 12m and A11 .[9][10]
-
In vivo models provide the essential "reality check," testing not just efficacy but also the critical parameters of safety and pharmacokinetics that ultimately determine clinical potential.
The most promising candidates, such as TPB15 and 4d·CH₃SO₃H , are those that demonstrate superiority in both arenas: high potency against their intended target in vitro and a favorable efficacy, safety, and pharmacokinetic profile in vivo.[1][3] Future research should focus on leveraging this structure-activity relationship knowledge to design next-generation compounds with optimized ADME properties and enhanced selectivity to further improve the therapeutic index, paving the way for their potential clinical development.
References
-
Discovery of[1][2][3]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Bioassay of 3-(chloromethyl) pyridine hydrochloride for possible carcinogenicity. National Cancer Institute. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
-
Discovery of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. Bioorganic & Medicinal Chemistry. [Link]
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. MDPI. [Link]
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. [Link]
-
Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports. [Link]
-
Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. [Link]
-
The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]
-
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry. [Link]
-
The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Wiley Online Library. [Link]
-
Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes. Dalton Transactions. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. ijpca.org [ijpca.org]
- 3. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity and Selectivity for 3-(chloromethyl)-triazolo[4,3-a]pyridine Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Covalent Advantage and the Selectivity Challenge
The 3-(chloromethyl)-triazolo[4,3-a]pyridine scaffold represents a promising class of targeted covalent inhibitors.[1] The incorporation of a chloromethyl group, a reactive electrophile, enables these molecules to form a permanent covalent bond with a nucleophilic amino acid residue (typically cysteine) within the target protein's binding site.[2] This irreversible mechanism of action can lead to significant pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins that have proven difficult to inhibit with traditional non-covalent molecules.[1][3]
However, the very reactivity that confers these benefits also presents a critical challenge: the risk of off-target interactions. An insufficiently selective covalent inhibitor can react with unintended proteins, leading to toxicity and unforeseen side effects.[4] Therefore, a rigorous and multi-faceted approach to profiling the selectivity and cross-reactivity of any new 3-(chloromethyl)-triazolo[4,3-a]pyridine derivative is not just a regulatory requirement, but a fundamental necessity for successful drug development.[3]
This guide provides an in-depth comparison of key experimental methodologies for assessing the selectivity of these covalent inhibitors. We will explore the underlying principles, strengths, and limitations of each technique, offering field-proven insights to guide your experimental design and data interpretation. We will compare biochemical, cell-based, and proteome-wide approaches, illustrating how an integrated strategy provides the most comprehensive understanding of a compound's interaction profile.
Pillar 1: Biochemical Profiling for On-Target Potency and Kinome-Wide Selectivity
The initial assessment of a compound's selectivity often begins with in vitro biochemical assays. These methods provide a direct measure of a compound's interaction with a purified protein target, free from the complexities of a cellular environment. For kinase inhibitors, a common target class for triazolopyridine derivatives, kinome-wide screening is the gold standard.[5]
KINOMEscan™: A Competition Binding Assay Platform
One of the most widely adopted methods for broad kinase profiling is the KINOMEscan™ platform, which utilizes a competition-based binding assay.[6][7] This technology is adaptable for various inhibitor modalities, including covalent inhibitors.[6][8]
Principle of the Assay: The core of the assay involves a test compound competing with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. This is quantified using a sensitive method like qPCR.[9]
Experimental Workflow: KINOMEscan™ Profiling
Caption: KINOMEscan™ workflow for selectivity profiling.
Protocol for KINOMEscan™ Profiling:
-
Compound Preparation: Solubilize the 3-(chloromethyl)-triazolo[4,3-a]pyridine derivative in 100% DMSO to create a stock solution.
-
Assay Execution: The test compound is incubated at a specified concentration (e.g., 1 µM for single-point screening) with the desired panel of human kinases.[6] Each kinase is tagged with a unique DNA identifier.
-
Competition: The kinase-compound mixture is applied to a matrix of immobilized, active-site directed ligands. Kinases that are NOT bound by the test compound will bind to the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is measured via qPCR using the DNA tag. A lower signal indicates stronger binding by the test compound.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (% Control). A lower percentage indicates a stronger interaction. For hits, dose-response curves are generated to determine the dissociation constant (Kd).[6]
Data Interpretation:
The primary output is a selectivity profile, often visualized as a dendrogram (TREEspot®), which maps the "hits" onto the human kinome tree. This provides a powerful visual representation of a compound's selectivity.
| Parameter | Description | Advantage for Covalent Inhibitors |
| % Control @ 1µM | A single-point screen to identify initial hits. A low value (e.g., <10%) indicates significant binding. | Rapidly identifies a broad range of potential on- and off-targets across the kinome. |
| Kd (Dissociation Constant) | Determined from a dose-response curve, it reflects the binding affinity of the compound for the kinase. | Quantifies the potency of the initial non-covalent interaction, which is a key driver of selectivity for targeted covalent inhibitors.[10] |
| Selectivity Score (S-Score) | A quantitative measure of selectivity, calculated by dividing the number of kinases bound above a certain threshold by the total number of kinases tested. | Allows for objective comparison of selectivity between different compounds. |
Pillar 2: Cellular Assays for Target Engagement and Pathway Analysis
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell. Cellular assays are critical for confirming that a compound can reach its intended target and exert its effect in a physiological context.
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement
CETSA® is a powerful biophysical method for assessing target engagement in intact cells and tissues.[11] The principle is based on ligand-induced thermal stabilization of the target protein.[11][12] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.
Principle of the Assay: Cells or cell lysates are treated with the test compound and then heated across a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified. A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.[13]
Experimental Workflow: CETSA® for Target Engagement
Caption: CETSA® workflow to confirm cellular target engagement.
Protocol for Western Blot-based CETSA®:
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line expressing the target kinase) with the 3-(chloromethyl)-triazolo[4,3-a]pyridine derivative at various concentrations for a defined period. Include a DMSO vehicle control.
-
Harvest and Aliquot: Harvest the cells, wash, and resuspend in a suitable buffer. Distribute the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate melting curves. The difference in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.[13]
Comparison with an Alternative: Luminescent Thermal Shift Assay (BiTSA)
A higher-throughput alternative to Western blot-based CETSA is the HiBiT thermal shift assay (BiTSA). This method involves engineering a small luminescent peptide tag (HiBiT) onto the target protein, allowing for rapid, plate-based detection of the soluble protein fraction.[14]
| Feature | Western Blot CETSA® | Luminescent CETSA® (BiTSA) |
| Principle | Antibody-based detection of endogenous protein. | Luminescence-based detection of a tagged protein. |
| Throughput | Low to medium. Laborious.[14] | High. Amenable to 384-well plates. |
| Requirement | High-quality, specific antibody.[14] | Genetic engineering of the cell line to add the tag. |
| Sensitivity | Dependent on antibody affinity and protein abundance. | Generally very high due to luminescent readout. |
| Best For | Validating engagement with endogenous targets without modification. | High-throughput screening and dose-response studies. |
Phosphoproteomics: Mapping Cellular Pathway Modulation
To understand the functional consequences of target inhibition and to uncover off-target kinase activity, phosphoproteomics is an indispensable tool.[15][16] This mass spectrometry-based approach provides a global, unbiased snapshot of the phosphorylation changes that occur in a cell upon treatment with an inhibitor.[17]
Principle of the Assay: Kinase inhibitors alter the phosphorylation state of their direct substrates and downstream signaling components. In a phosphoproteomics experiment, proteins from inhibitor-treated and control cells are digested into peptides. Phosphopeptides are then enriched and analyzed by quantitative mass spectrometry to identify and quantify changes in thousands of phosphorylation sites simultaneously.[16][17]
Experimental Workflow: Quantitative Phosphoproteomics
Sources
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. CETSA [cetsa.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 17. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking Newtriazolo[4,3-a]pyridine Compounds Against Existing Drugs
Introduction: The Emergence of a Versatile Scaffold
The newtriazolo[4,3-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities. This heterocyclic system serves as a privileged structure, with derivatives demonstrating potent inhibitory effects across a range of high-value therapeutic targets. Published research has highlighted the potential of these compounds as inhibitors of c-Met, indoleamine 2,3-dioxygenase 1 (IDO1), the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, the Hedgehog signaling pathway, and as novel antimalarial agents.[1][2][3][4][5][6][7][8][9][10]
This guide provides a comprehensive framework for benchmarking novel newtriazolo[4,3-a]pyridine compounds against established drugs in these therapeutic areas. As a Senior Application Scientist, the intent is not merely to provide protocols, but to instill a strategic and scientifically rigorous approach to comparative analysis. The ultimate goal of such benchmarking is to facilitate data-driven decisions in the drug discovery and development pipeline.[11]
I. Benchmarking Against c-Met Inhibitors
The c-Met receptor tyrosine kinase is a well-validated oncogene, and its aberrant activation is implicated in various cancers. Several newtriazolo[4,3-a]pyridine derivatives have shown promise as c-Met inhibitors.[1]
Existing Drugs for Comparison:
-
Crizotinib (Xalkori®): A multi-targeted tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met.[12][13][14][15]
-
Capmatinib (Tabrecta®): A selective c-Met inhibitor.
-
Tepotinib (Tepmetko®): Another selective c-Met inhibitor.
Key Performance Metrics:
-
In Vitro Kinase Inhibition (IC50): Direct measurement of the compound's potency against the c-Met kinase.
-
Cellular Potency (IC50): Assessment of the compound's ability to inhibit c-Met-driven cell proliferation in relevant cancer cell lines (e.g., MKN-45, SNU-5).
-
Kinase Selectivity: Profiling against a panel of other kinases to determine off-target effects.
-
In Vivo Efficacy: Evaluation of tumor growth inhibition in xenograft models.
-
Pharmacokinetic Profile: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols:
1. In Vitro c-Met Kinase Inhibition Assay:
A common method for this is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
-
Principle: The amount of ATP consumed is proportional to the kinase activity.
-
Protocol (based on BPS Bioscience c-Met Kinase Assay Kit):
-
Prepare a master mix containing 5x kinase assay buffer, ATP, and a poly (Glu:Tyr, 4:1) substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the newtriazolo[4,3-a]pyridine compound or the reference drug (e.g., Crizotinib) at various concentrations.
-
Initiate the reaction by adding purified recombinant c-Met kinase.
-
Incubate the plate at 30°C for 45 minutes.
-
Add a kinase detection reagent (e.g., Kinase-Glo® Max).
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[3][16][17]
-
2. Cell Viability Assay (CellTiter-Glo®):
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Protocol (based on Promega CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed c-Met dependent cancer cells (e.g., MKN-45) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or a reference drug.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.[1][4][18][19][20]
-
Signaling Pathway:
Caption: Simplified c-Met signaling pathway.
II. Benchmarking Against IDO1 Inhibitors
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a critical mediator of immune suppression in the tumor microenvironment.[21] Newtriazolo[4,3-a]pyridine derivatives have been identified as novel IDO1 inhibitors.[3][22]
Existing Drugs for Comparison:
-
Epacadostat: A well-studied IDO1 inhibitor that has been in numerous clinical trials.[21][22][23]
-
Navoximod (BMS-986205): Another clinical-stage IDO1 inhibitor.[17]
Key Performance Metrics:
-
Enzymatic Inhibition (IC50): Potency against purified IDO1 enzyme.
-
Cell-Based Activity (IC50): Inhibition of IDO1 activity in cells, typically measured by the reduction of kynurenine production.
-
Selectivity: Assessment against other tryptophan-catabolizing enzymes like TDO and IDO2.
-
Immunomodulatory Effects: Restoration of T-cell proliferation and function in co-culture assays.
Experimental Protocols:
1. IDO1 Enzymatic Activity Assay:
This assay measures the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction.
-
Protocol (based on Abcam ab235936):
-
Prepare a reaction premix containing an antioxidant mix in IDO1 assay buffer.
-
In a 96-well plate, add the test compound or reference inhibitor (e.g., Epacadostat).
-
Add the IDO1 enzyme or a cell lysate containing IDO1.
-
Initiate the reaction by adding the L-tryptophan substrate.
-
Incubate at 37°C for 45 minutes in the dark.
-
Add a fluorogenic developer solution that reacts with N-formylkynurenine.
-
Incubate at 45°C for 3 hours with gentle shaking.
-
Measure fluorescence (Ex/Em = 402/488 nm).
-
2. Cell-Based IDO1 Activity Assay:
This assay quantifies the production of kynurenine in the supernatant of cells induced to express IDO1.
-
Protocol:
-
Seed cells (e.g., HeLa or IFN-γ treated dendritic cells) in a 96-well plate.
-
Induce IDO1 expression by treating with IFN-γ.
-
Add the newtriazolo[4,3-a]pyridine compound or a reference drug.
-
Incubate for 24-48 hours.
-
Collect the cell supernatant.
-
Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins and incubate to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to remove precipitated proteins.
-
Transfer the supernatant to a new plate and add a reagent that reacts with kynurenine to produce a colored product (e.g., p-dimethylaminobenzaldehyde).
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm).
-
Determine the IC50 for the inhibition of kynurenine production.[25]
-
Signaling Pathway:
Caption: IDO1-mediated immune suppression pathway.
III. Benchmarking Against PD-1/PD-L1 Inhibitors
The interaction between PD-1 on T-cells and PD-L1 on tumor cells is a major immune checkpoint that suppresses anti-tumor immunity. Small molecule inhibitors of this interaction, including newtriazolo[4,3-a]pyridine derivatives, are of great interest.[4]
Existing Drugs for Comparison:
-
Pembrolizumab (Keytruda®): A monoclonal antibody that targets PD-1.[19][26][28][29][30]
-
Nivolumab (Opdivo®): Another anti-PD-1 monoclonal antibody.[1][4][24][31]
-
Atezolizumab (Tecentriq®): A monoclonal antibody that targets PD-L1.[1][4][24][31]
Key Performance Metrics:
-
Binding Affinity (Kd) or Inhibition (IC50): Potency in disrupting the PD-1/PD-L1 interaction.
-
Cell-Based Functional Activity: Restoration of T-cell activation and cytokine production in a co-culture system.
-
In Vivo Efficacy: Anti-tumor activity in syngeneic mouse models.
Experimental Protocols:
1. PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
This is a robust, high-throughput method for measuring the direct binding of PD-1 and PD-L1.
-
Protocol (based on Revvity HTRF Human PD1/PDL1 Binding Kit):
-
Dispense the test compound or a reference inhibitor into a low-volume 384-well plate.
-
Add a mixture of tagged recombinant human PD-1 and PD-L1 proteins.
-
Add HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and an XL665-labeled anti-tag antibody).
-
Incubate at room temperature for a specified time (e.g., 1-4 hours).
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
The ratio of the two emission signals is proportional to the amount of PD-1/PD-L1 binding.
-
Calculate IC50 values from the dose-response curve.[5][14][22][30][32]
-
2. T-Cell Activation/Co-culture Assay:
This assay measures the functional consequence of blocking the PD-1/PD-L1 interaction.
-
Protocol:
-
Co-culture PD-L1-expressing tumor cells with PD-1-expressing T-cells (e.g., activated human PBMCs or a T-cell line).
-
Add the newtriazolo[4,3-a]pyridine compound or a reference antibody.
-
Incubate for 48-72 hours.
-
Collect the supernatant and measure the concentration of cytokines indicative of T-cell activation (e.g., IFN-γ, IL-2) using an ELISA.
-
Alternatively, T-cell proliferation can be measured using assays like CFSE staining or a cell viability assay.
-
Signaling Pathway:
Caption: PD-1/PD-L1 immune checkpoint pathway.
IV. Benchmarking Against Hedgehog Pathway Inhibitors
The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is a driver in certain cancers, most notably basal cell carcinoma. Newtriazolo[4,3-a]pyridine derivatives have been identified as potent Smoothened (SMO) inhibitors, a key component of this pathway.[5]
Existing Drugs for Comparison:
-
Vismodegib (Erivedge®): An FDA-approved SMO inhibitor for basal cell carcinoma.[3][33][34]
-
Sonidegib (Odomzo®): Another FDA-approved SMO inhibitor for basal cell carcinoma.[3][16][25][33][34][35][36][37][38]
Key Performance Metrics:
-
SMO Binding Affinity: Direct measurement of binding to the SMO receptor.
-
Inhibition of GLI1 Expression: Downregulation of the downstream transcription factor GLI1.
-
Cellular Proliferation Inhibition (IC50): In cell lines with a constitutively active Hedgehog pathway.
-
In Vivo Efficacy: Tumor growth inhibition in relevant xenograft models.
Experimental Protocols:
1. GLI1 Reporter Assay:
This assay measures the transcriptional activity of GLI1, a key downstream effector of Hedgehog signaling.
-
Protocol:
-
Use a cell line (e.g., Shh-LIGHT2) that is stably transfected with a GLI-responsive luciferase reporter construct.
-
Treat the cells with a Hedgehog pathway agonist (e.g., SAG) in the presence of varying concentrations of the test compound or a reference drug (e.g., Vismodegib).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 for the inhibition of GLI1-mediated transcription.
-
2. Western Blot for GLI1 Expression:
This method directly measures the protein levels of GLI1.
-
Protocol (General):
-
Treat Hedgehog-responsive cells with the test compound or reference drug.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with a primary antibody specific for GLI1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensity relative to a loading control (e.g., β-actin).[29][39][40]
-
Signaling Pathway:
Caption: Simplified Hedgehog signaling pathway.[6][10][39][40][41]
V. Benchmarking Against Antimalarial Drugs
Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarials. Newtriazolo[4,3-a]pyridine sulfonamides have shown potential in this area.[6]
Existing Drugs for Comparison:
-
Chloroquine: A historically important antimalarial, though its use is limited by resistance.[2][5][9][42][43]
-
Artemisinin-based Combination Therapies (ACTs): The current standard of care for uncomplicated falciparum malaria.[8][11]
Key Performance Metrics:
-
In Vitro Antiplasmodial Activity (IC50): Potency against both drug-sensitive and drug-resistant strains of P. falciparum.
-
Cytotoxicity (CC50): Assessment of toxicity against mammalian cells to determine a selectivity index (CC50/IC50).
-
Stage-Specific Activity: Determination of which stage of the parasite's lifecycle is targeted.
Experimental Protocols:
1. In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based):
This fluorescence-based assay measures parasite DNA content as an indicator of parasite growth.
-
Protocol:
-
Culture P. falciparum in human erythrocytes.
-
In a 96-well plate, add a serial dilution of the test compound or a reference drug (e.g., Chloroquine).
-
Add the parasite culture (predominantly ring-stage parasites).
-
Incubate for 72 hours under appropriate gas conditions (low O2, high CO2).
-
Lyse the red blood cells and add SYBR Green I, a fluorescent dye that binds to DNA.
-
Measure fluorescence using a microplate reader.
-
Calculate the IC50 value, the concentration at which parasite growth is inhibited by 50%.[13][23][31][33]
-
2. Cytotoxicity Assay:
This is crucial to ensure that the compound's activity is specific to the parasite and not due to general cellular toxicity. A standard cell viability assay, such as the CellTiter-Glo® assay described previously, can be used with a mammalian cell line (e.g., HEK293 or HepG2).
VI. In Vivo Efficacy Models
For oncology indications, the subcutaneous xenograft model is a standard for evaluating in vivo efficacy.
General Protocol for a Subcutaneous Xenograft Model:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the newtriazolo[4,3-a]pyridine compound, a reference drug, or a vehicle control according to a predetermined schedule and route of administration.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: Compare the tumor growth inhibition between the treated and control groups.[7][9][12][37][42]
VII. Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below:
Table 1: Comparative In Vitro Potency of Compound X and Reference Drugs
| Compound | Target | Assay Type | IC50 (nM) |
| Compound X | c-Met | Kinase Assay | Value |
| Crizotinib | c-Met | Kinase Assay | Value |
| Compound X | MKN-45 | Cell Viability | Value |
| Crizotinib | MKN-45 | Cell Viability | Value |
Conclusion
A rigorous and systematic benchmarking process is essential for evaluating the therapeutic potential of novel newtriazolo[4,3-a]pyridine compounds. By directly comparing their performance against existing drugs using standardized and well-validated assays, researchers can make informed decisions about which candidates to advance in the drug development pipeline. This guide provides a foundational framework for these critical studies, emphasizing scientific integrity and a deep understanding of the underlying biological pathways.
References
-
Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3292-3302. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6285. Available at: [Link]
-
Citeline. (2024). Better Benchmarking Improves Drug Development Decision-Making – Here's How. Citeline. Available at: [Link]
-
Fallarini, S., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Chemistry – A European Journal, 27(49), 12585-12596. Available at: [Link]
-
Fallarini, S., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. National Institutes of Health. Available at: [Link]
-
An, S., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703-4715. Available at: [Link]
-
Wei, N., et al. (2020). Discovery of[1][2][3]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Dummer, R., et al. (2021). Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study. British Journal of Dermatology, 184(1), 52-61. Available at: [Link]
-
Szychowski, K. A., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4501. Available at: [Link]
-
Kim, M. P., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-7. Available at: [Link]
-
World Health Organization. (2018). Artemisinin resistance and artemisinin-based combination therapy efficacy. WHO. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chloroquine: Understanding Mechanism of Action and Resistance. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Migden, M. R., et al. (2018). Long-term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30-month analysis of the randomized phase 2 BOLT study. Journal of the American Academy of Dermatology, 79(5), 856-865.e3. Available at: [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 107-133. Available at: [Link]
-
Dr.Oracle. (2025). What is Keytruda (pembrolizumab) and its mechanism of action?. Dr.Oracle. Available at: [Link]
-
Soliman, H. (2018). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Available at: [Link]
-
SingleCare. (n.d.). Popular Hedgehog Pathway Inhibitors List, Drug Prices and Medication Information. SingleCare. Available at: [Link]
-
Shibeshi, W., et al. (2021). Artemisinin-based combination therapy in treating malaria. Therapeutics and Clinical Risk Management, 17, 1011–1026. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. ijpbs.com. Available at: [Link]
-
CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. Available at: [Link]
-
Liu, M., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. Available at: [Link]
-
Wikipedia. (n.d.). Chloroquine. Wikipedia. Available at: [Link]
-
Nzila, A., et al. (2010). Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria. Nature Reviews Microbiology, 8(11), 800-810. Available at: [Link]
-
Malaria Consortium. (n.d.). Malaria treatment with artemisinin-based combination therapy. Malaria Consortium. Available at: [Link]
-
Assay Genie. (2025). Pembrolizumab Unveiling Its Mechanism and Research Applications with Biosimilars. Assay Genie. Available at: [Link]
-
Peters, S., et al. (2015). Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. Drug Design, Development and Therapy, 9, 3977–3986. Available at: [Link]
-
Van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Clinical Cancer Research, 26(5), 989-992. Available at: [Link]
-
AACR Journals. (2015). Hedgehog Inhibitor Approved for BCC. Cancer Discovery. Available at: [Link]
-
Minicule. (n.d.). Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Minicule. Available at: [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Drugs.com. (2023). Anti-PD-1 and PD-L1 monoclonal antibodies (immune checkpoint inhibitors). Drugs.com. Available at: [Link]
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. Available at: [Link]
-
PubChem. (n.d.). Chloroquine. PubChem. Available at: [Link]
-
BosterBio. (n.d.). Western Blot Protocol: Step-by-Step Guide. BosterBio. Available at: [Link]
-
National Cancer Institute. (2014). Pembrolizumab. National Cancer Institute. Available at: [Link]
-
PubChem. (n.d.). Crizotinib. PubChem. Available at: [Link]
-
Sharma, S., et al. (2014). Crizotinib: A comprehensive review. South Asian Journal of Cancer, 3(2), 119–125. Available at: [Link]
-
Guedes, J. P., et al. (2020). A Literature Review of Clinical Efficacy of Pembrolizumab in the Non-small Cell Lung Cancer Treatment. Frontiers in Molecular Biosciences, 7, 599187. Available at: [Link]
-
Wikipedia. (n.d.). PD-1 and PD-L1 inhibitors. Wikipedia. Available at: [Link]
-
Komiya, Y., & Habas, R. (2008). Wnt signal transduction pathways. Organogenesis, 4(2), 68–75. Available at: [Link]
-
ecancer. (2016). Drugs target the Hedgehog cellular pathway to attack skin cancer. ecancer. Available at: [Link]
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bowdish.ca [bowdish.ca]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 9. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.de]
- 19. m.youtube.com [m.youtube.com]
- 20. promega.com [promega.com]
- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 22. revvity.com [revvity.com]
- 23. iddo.org [iddo.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy [mdpi.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Western Blot Protocol | Proteintech Group [ptglab.com]
- 30. revvity.com [revvity.com]
- 31. journals.asm.org [journals.asm.org]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 35. ijpbs.com [ijpbs.com]
- 36. biomatik.com [biomatik.com]
- 37. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 38. bosterbio.com [bosterbio.com]
- 39. xenograft.org [xenograft.org]
- 40. Documents [merckmillipore.com]
- 41. pdf.benchchem.com [pdf.benchchem.com]
- 42. promega.com [promega.com]
- 43. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(chloromethyl)-triazolo[4,3-a]pyridine: An Evaluation of Reproducibility and Protocol Efficiency
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic compound 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the reactive chloromethyl group, which allows for facile derivatization and the introduction of diverse functionalities. This guide provides a comparative analysis of the known synthetic protocols for this compound, with a focus on reproducibility, efficiency, and the underlying chemical principles.
Introduction to the Synthetic Challenge
The synthesis of 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine presents a multi-step challenge requiring careful control of reaction conditions to achieve good yields and purity. The core of the synthesis involves the construction of the triazolo[4,3-a]pyridine ring system, followed by the introduction of the chloromethyl group at the 3-position. This guide will dissect two primary synthetic strategies, offering detailed protocols and a comparative analysis to aid researchers in selecting the most suitable method for their needs.
Protocol 1: Cyclization and Chlorination via Phosphorus Oxychloride
This widely employed method involves a three-step sequence starting from readily available 2-chloropyridine. The key steps are the formation of 2-hydrazinopyridine, acylation with chloroacetyl chloride, and a final cyclization/chlorination step.
Step 1: Synthesis of 2-Hydrazinopyridine
The initial step involves the nucleophilic aromatic substitution of chlorine in 2-chloropyridine with hydrazine. This reaction is typically carried out using an excess of hydrazine hydrate, which also acts as the solvent in many procedures.
Experimental Protocol:
-
To a refluxing solution of hydrazine hydrate (80-99%), add 2-chloropyridine dropwise over a period of 1-2 hours.
-
Continue refluxing the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum to yield 2-hydrazinopyridine.
Causality and Optimization: The use of a large excess of hydrazine hydrate drives the reaction to completion and minimizes the formation of bis-substituted byproducts. The reaction temperature is critical; refluxing ensures a sufficient reaction rate. For large-scale synthesis, controlled addition of 2-chloropyridine is recommended to manage the exothermicity of the reaction.[1][2][3][4]
Step 2: Acylation with Chloroacetyl Chloride
The synthesized 2-hydrazinopyridine is then acylated with chloroacetyl chloride to form the key intermediate, 2-chloro-N'-(pyridin-2-yl)acetohydrazide.
Experimental Protocol:
-
Dissolve 2-hydrazinopyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled solution while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
Causality and Optimization: The reaction is performed at low temperature to control the reactivity of the acid chloride and prevent side reactions. The use of a base is generally not required as the starting hydrazine is sufficiently nucleophilic. Careful, slow addition of the acid chloride is crucial to avoid the formation of di-acylated products.
Step 3: Cyclization and Chlorination with Phosphorus Oxychloride (POCl₃)
This final step is a one-pot process where the acylated intermediate undergoes cyclization to form a hydroxylated triazolopyridine, which is then chlorinated in situ by phosphorus oxychloride.
Experimental Protocol:
-
To the crude 2-chloro-N'-(pyridin-2-yl)acetohydrazide, add phosphorus oxychloride (POCl₃) in excess.
-
Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a strong base, such as sodium hydroxide or potassium carbonate, until the pH is basic.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine.[5]
Causality and Optimization: Phosphorus oxychloride serves as both a dehydrating agent to facilitate the cyclization and a chlorinating agent to convert the resulting hydroxyl group to the desired chloride. The use of excess POCl₃ ensures both reactions go to completion. The workup procedure must be performed with extreme caution due to the highly exothermic reaction of POCl₃ with water.
Caption: Synthetic workflow for Protocol 1.
Protocol 2: Synthesis via a Hydroxymethyl Intermediate and Thionyl Chloride Chlorination
An alternative approach involves the synthesis of the corresponding alcohol, ([1][2][3]triazolo[4,3-a]pyridin-3-yl)methanol, followed by chlorination. This method offers a potentially milder final step compared to the use of phosphorus oxychloride.
Step 1 & 2: Synthesis of ([1][2][3]triazolo[4,3-a]pyridin-3-yl)methanol
The synthesis of the hydroxymethyl intermediate can be achieved by reacting 2-hydrazinopyridine with a suitable C2-synthon containing a hydroxyl group or a precursor that can be readily converted to one. A common method involves the use of ethyl 2-hydroxyacetate or a related derivative.
Experimental Protocol:
-
React 2-hydrazinopyridine with ethyl 2-hydroxyacetate in a high-boiling solvent such as ethanol or n-butanol under reflux conditions for 12-24 hours.
-
The reaction leads to the formation of the cyclized product, ([1][2][3]triazolo[4,3-a]pyridin-3-yl)methanol.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system.
Causality and Optimization: This reaction proceeds through an initial condensation followed by an intramolecular cyclization. The choice of solvent and temperature is crucial for driving the reaction to completion.
Step 3: Chlorination with Thionyl Chloride (SOCl₂)
The final step involves the conversion of the hydroxyl group to a chloride using thionyl chloride. This reagent is often preferred for its clean reaction profile, as the byproducts (SO₂ and HCl) are gaseous.
Experimental Protocol:
-
Suspend ([1][2][3]triazolo[4,3-a]pyridin-3-yl)methanol in an inert solvent such as dichloromethane or toluene.
-
Add thionyl chloride (SOCl₂) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
After the addition, allow the reaction to stir at room temperature or gently heat to reflux until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by adding it to ice-cold water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[6]
Causality and Optimization: The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The use of a base like pyridine can sometimes be employed to neutralize the HCl generated.[7][8] However, for substrates prone to side reactions, the use of catalytic DMF is a milder alternative.
Sources
- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 8. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Analysis of Triazolo[4,3-a]pyridines: A Head-to-Head Comparison of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Triazolo[4,3-a]pyridines
The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and drug development. This fused bicyclic structure is a core component of numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The therapeutic potential of this class of compounds necessitates robust and reliable analytical methodologies for their characterization, quantification, and quality control throughout the drug discovery and development pipeline.
This guide provides a comprehensive head-to-head comparison of various analytical techniques for the analysis of triazolo[4,3-a]pyridines. As a Senior Application Scientist, my objective is to move beyond a mere listing of methods and delve into the causality behind experimental choices, offering field-proven insights to guide you in selecting the most appropriate technique for your specific analytical challenge. We will explore the strengths and limitations of each method, supported by experimental data and protocols, to ensure scientific integrity and empower you to generate trustworthy and reproducible results.
The Analytical Arsenal: A Comparative Overview
The choice of an analytical technique for triazolo[4,3-a]pyridines is dictated by the analytical goal. Are you seeking to confirm the identity of a newly synthesized derivative? Do you need to quantify the active pharmaceutical ingredient (API) in a complex matrix? Or perhaps you are investigating the metabolic fate of a lead compound. Each of these questions is best answered by a specific set of analytical tools.
Here, we will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography.
Below is a workflow diagram illustrating the typical application of these techniques in the analysis of triazolo[4,3-a]pyridines.
Caption: General analytical workflow for triazolo[4,3-a]pyridines.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC, particularly in its reversed-phase mode, is the cornerstone for the quantitative analysis of triazolo[4,3-a]pyridines. Its versatility, robustness, and high-throughput capabilities make it indispensable for purity determination, assay of active pharmaceutical ingredients (APIs), and the analysis of impurities.
Principle and Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1] Triazolo[4,3-a]pyridines, being moderately polar compounds, can be well-retained and separated on C18 columns by optimizing the mobile phase composition. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is often crucial.[2] This serves to protonate the basic nitrogen atoms in the pyridine and triazole rings, leading to more consistent interactions with the stationary phase and improved peak shape.
Performance Insights:
-
Selectivity: By adjusting the mobile phase composition (organic solvent ratio, pH, and additives), excellent selectivity can be achieved to separate the parent compound from its synthetic precursors, isomers, and degradation products.
-
Sensitivity: With UV detection, detection limits in the low ng/mL range are readily achievable. Coupling HPLC with mass spectrometry (LC-MS) further enhances sensitivity and provides structural confirmation of the separated components.
-
Quantification: HPLC with UV detection offers a wide linear dynamic range, enabling accurate and precise quantification. Method validation according to ICH guidelines is essential for regulatory submissions.[3]
Data Presentation: HPLC Method Parameters for a Generic Triazolo[4,3-a]pyridine
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of compounds with a range of polarities. Formic acid improves peak shape.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV at 254 nm or 280 nm | Triazolo[4,3-a]pyridines typically exhibit strong UV absorbance in this range due to the aromatic system.[4] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh and dissolve the triazolo[4,3-a]pyridine sample in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL.[5] Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[6]
-
Standard Preparation: Prepare a standard solution of the reference compound at a similar concentration.
-
Chromatographic System: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the sample and standard solutions.
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity of the sample based on the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Application
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Due to the generally low volatility and polar nature of the triazolo[4,3-a]pyridine core, direct analysis by GC-MS is often challenging. However, for specific applications, such as the analysis of less polar or more volatile derivatives, or after a derivatization step, GC-MS can offer high separation efficiency and definitive identification.
Principle and Causality: GC separates compounds based on their boiling points and interaction with a stationary phase in a long capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint. For non-volatile compounds like many triazolo[4,3-a]pyridines, chemical derivatization is often necessary to increase their volatility and thermal stability.[8][9]
Performance Insights:
-
High Resolution: Capillary GC columns offer superior separation efficiency compared to HPLC for volatile compounds.
-
Structural Information: The electron ionization (EI) mode in GC-MS provides extensive fragmentation patterns, which can be invaluable for structural elucidation and identification by comparison to spectral libraries.[10]
-
Sensitivity: GC-MS can achieve very low detection limits, often in the picogram range.
When to Consider GC-MS:
-
Analysis of volatile impurities or starting materials in the synthesis of triazolo[4,3-a]pyridines.
-
Analysis of triazolo[4,3-a]pyridine derivatives that are designed to be more volatile.
-
When derivatization is a viable option to improve the volatility of the target analyte. For instance, derivatizing a hydroxyl or amino group on a substituent of the triazolo[4,3-a]pyridine core can significantly increase its volatility.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization (Conceptual): To a solution of the triazolo[4,3-a]pyridine derivative with a reactive functional group (e.g., -OH, -NH2) in a suitable aprotic solvent, add a silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture to ensure complete reaction.
-
Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
GC-MS System: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
GC Program: Employ a temperature gradient to separate the derivatized analyte from other components.
-
MS Detection: Acquire mass spectra in the electron ionization (EI) mode.
-
Data Analysis: Identify the derivatized compound based on its retention time and mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of novel triazolo[4,3-a]pyridines.[11] It provides detailed information about the carbon-hydrogen framework of a molecule.
Principle and Causality: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the local chemical environment, providing information about the connectivity of atoms, their spatial arrangement, and the electronic structure of the molecule.
Performance Insights:
-
Unambiguous Structure Determination: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide a complete and unambiguous assignment of the molecular structure.
-
Detailed Information: NMR provides information on the number of protons and carbons, their chemical environment, connectivity (through-bond and through-space), and stereochemistry.
-
Non-destructive: NMR is a non-destructive technique, allowing the recovery of the sample after analysis.
Data Presentation: Expected ¹H NMR Chemical Shift Ranges for the Triazolo[4,3-a]pyridine Core
| Proton | Approximate Chemical Shift (ppm) | Rationale |
| H-3 | 8.5 - 9.0 | Located on the electron-deficient triazole ring. |
| H-5 | 8.0 - 8.5 | Adjacent to the bridgehead nitrogen, deshielded. |
| H-8 | 7.5 - 8.0 | Part of the pyridine ring, influenced by the fused triazole. |
| H-6, H-7 | 7.0 - 7.5 | Typical aromatic protons on the pyridine ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified triazolo[4,3-a]pyridine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] Ensure the sample is completely dissolved to avoid line broadening.
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
1D NMR: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR (if required): For complex structures, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the molecular structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Principle and Causality: MS measures the mass-to-charge ratio (m/z) of ions. The choice of ionization technique is critical. Electrospray ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.[4] Electron ionization (EI), a "hard" ionization technique, bombards the molecule with high-energy electrons, causing extensive fragmentation. The resulting fragmentation pattern is highly reproducible and can be used for structural elucidation.[10]
Performance Insights:
-
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy (to within a few ppm), allowing for the determination of the elemental composition.
-
Structural Information: The fragmentation patterns obtained from EI-MS or tandem MS (MS/MS) experiments can reveal the connectivity of different parts of the molecule. The fragmentation of the 1,2,4-triazole ring often involves characteristic losses, such as the loss of N₂ or HCN.[13]
-
High Sensitivity: MS is an extremely sensitive technique, requiring only small amounts of sample.
EI vs. ESI for Triazolo[4,3-a]pyridines:
Caption: Comparison of EI and ESI for Mass Spectrometry.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (LC-MS or GC-MS).
-
Data Acquisition: Acquire the mass spectrum in the desired ionization mode (ESI for molecular weight, EI for fragmentation).
-
Data Analysis: Determine the molecular weight from the ESI spectrum and analyze the fragmentation pattern from the EI or MS/MS spectrum to gain structural insights.
FT-IR and X-ray Crystallography: Complementary Structural Tools
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14] For triazolo[4,3-a]pyridines, FT-IR can confirm the presence of characteristic bonds such as C=N, C=C of the aromatic rings, and any functional groups on the substituents.[15]
X-ray Crystallography: For an unambiguous and definitive determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the ultimate technique.[16][17] It provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[18] Obtaining a single crystal of suitable quality can be a significant challenge.
Head-to-Head Comparison Summary
| Technique | Primary Application | Strengths | Limitations |
| HPLC | Quantitative analysis (purity, assay) | Robust, versatile, high-throughput, excellent for quantification.[3] | Lower resolution than GC for volatile compounds, requires reference standards for identification. |
| GC-MS | Analysis of volatile analogs/impurities | High separation efficiency, provides structural information via fragmentation.[19] | Not suitable for non-volatile compounds without derivatization.[20] |
| NMR | Structural elucidation | Definitive for structure determination, non-destructive.[11] | Lower sensitivity, requires higher sample amounts, more complex data interpretation. |
| MS | Molecular weight determination, structural insights | High sensitivity, accurate mass measurement (HRMS), fragmentation provides structural clues. | Isomers can be difficult to distinguish without chromatography. |
| FT-IR | Functional group identification | Rapid, non-destructive, easy to use.[14] | Provides limited structural information, not suitable for complex mixtures. |
| X-ray | Absolute 3D structure determination | Unambiguous structural information.[16] | Requires a suitable single crystal, which can be difficult to obtain.[7] |
Conclusion and Recommendations
The analysis of triazolo[4,3-a]pyridines requires a multi-faceted approach, with the choice of analytical technique being driven by the specific question at hand.
-
For routine quality control, purity assessment, and quantitative analysis , HPLC-UV is the undisputed method of choice due to its robustness, precision, and accuracy.
-
For the unambiguous structural elucidation of novel triazolo[4,3-a]pyridine derivatives , a combination of NMR spectroscopy (1D and 2D) and high-resolution mass spectrometry (HRMS) is essential.
-
GC-MS finds its niche in the analysis of volatile starting materials, impurities, or specifically designed volatile analogs , often requiring a derivatization step.
-
FT-IR serves as a quick and convenient tool for confirming the presence of key functional groups .
-
When an absolute and definitive three-dimensional structure is required , single-crystal X-ray crystallography is the gold standard, provided a suitable crystal can be obtained.
By understanding the principles, strengths, and limitations of each of these powerful analytical techniques, researchers and drug development professionals can confidently and efficiently advance their work on the promising class of triazolo[4,3-a]pyridine compounds.
References
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2022. [Link]
-
Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar. [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. 2022. [Link]
-
Sample Pretreatment for HPLC. Nacalai Tesque. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. 2013. [Link]
-
Triazolopyridine, a new derivative for the structural determination of fatty acids by gas chromatography/mass spectrometry. Biological Mass Spectrometry. 1988. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]
-
The[5][11]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. 2021. [Link]
-
x Ray crystallography. Journal of Clinical Pathology. 2002. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. 2013. [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
What does a "Pyridine- FTIR analysis" can tell me?. ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
-
Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. ResearchGate. [Link]
-
Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules. 2019. [Link]
-
X-ray Crystallography. Chemistry LibreTexts. [Link]
-
Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. ResearchGate. [Link]
-
Structural Elucidation of Substances by X-ray Crystallography. Patna Women's College. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
Sample Preparation. University College London. [Link]
-
x-ray crystallography: principles and structure determination. Biophysics Class Notes. [Link]
-
Ionization techniques (EI, CI, ESI, MALDI). Fiveable. [Link]
-
Structure Elucidation of Natural Compounds by X-Ray Crystallography. ResearchGate. [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
-
What does a "Pyridine- FTIR analysis" can tell me?. ResearchGate. [Link]
Sources
- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. nacalai.com [nacalai.com]
- 7. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. organomation.com [organomation.com]
- 12. organomation.com [organomation.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fiveable.me [fiveable.me]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. greyhoundchrom.com [greyhoundchrom.com]
Safety Operating Guide
Navigating the Disposal of 3-(Chloromethyl)-triazolo[4,3-a]pyridine: A Guide for the Diligent Researcher
Navigating the Disposal of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine: A Guide for the Diligent Researcher
For the modern researcher engaged in the intricate pathways of drug discovery and development, the responsible management of chemical reagents is as crucial as the synthesis itself. Among the vast array of heterocyclic compounds, 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine stands out as a valuable intermediate, particularly in the synthesis of novel therapeutics targeting the central nervous system.[4] However, its chemical structure—a fused triazolopyridine ring system with a reactive chloromethyl group—necessitates a meticulous and informed approach to its disposal. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Foundational Principles: A Hazard-Based Approach to Disposal
The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. While a specific, publicly available Safety Data Sheet (SDS) for 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is not readily found, we can infer its hazard profile from analogous structures such as 3-(Chloromethyl)pyridine Hydrochloride and other chlorinated heterocyclic compounds.[3][5] These analogs are typically classified as corrosive, acutely toxic if swallowed, and capable of causing severe skin burns and eye damage.[3] The chloromethyl group, in particular, is a known alkylating agent, suggesting potential for cytotoxicity and necessitating handling protocols similar to those for other potent pharmaceutical intermediates.[1][2][6][7][8]
Therefore, all waste containing 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine must be treated as hazardous waste. The primary disposal route for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9][10] This method ensures the complete destruction of the compound and its hazardous combustion byproducts, which may include hydrogen chloride, nitrogen oxides, and carbon oxides.[3][11][12] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][13]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and potentially cytotoxic nature of this compound, a robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE when handling 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine in any form—pure, in solution, or as waste.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of solutions and airborne particles of the solid compound, which can cause severe eye damage.[3] |
| Hands | Double-gloving with nitrile or butyl rubber gloves | Provides a barrier against skin absorption. Nitrile gloves offer good splash protection, but prolonged contact may require more resistant materials like butyl rubber. Always consult the glove manufacturer's compatibility chart.[13] |
| Body | A fully buttoned lab coat | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges | May be necessary if there is a risk of generating dust or aerosols, especially during spill cleanup. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[14] |
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation of waste at the point of generation is critical to ensure safe handling and disposal. The following workflow provides a clear path for managing different waste streams containing 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Step 1: Designate a Hazardous Waste Accumulation Area
Establish a specific, clearly labeled area within the laboratory for the accumulation of hazardous waste. This area should be under the control of trained personnel and away from general laboratory traffic.
Step 2: Use Appropriate Waste Containers
All waste containing 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine must be collected in containers that are:
-
Compatible: Use high-density polyethylene (HDPE) or other chemically resistant plastic containers.[13][15] Avoid metal cans, as halogenated compounds can degrade to form acidic byproducts that may corrode the container.[13]
-
Leak-proof and Sealable: Containers must have a secure, tight-fitting lid to prevent spills and the escape of vapors.[10][13]
-
Properly Labeled: From the moment the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine," and a clear indication of the hazards (e.g., "Toxic," "Corrosive").[10][14]
Step 3: Segregate Waste Streams
The following diagram illustrates the decision-making process for segregating waste.
Caption: Waste Disposal Workflow for 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Step 4: Managing Sharps Waste
Any sharps, such as needles or contaminated glassware, must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste with the chemical's name.
Spill Management: Preparedness and Response
Accidents can happen, and a well-defined spill response plan is essential.
Immediate Actions for a Small Spill (manageable by trained lab personnel):
-
Alert and Evacuate: Alert personnel in the immediate area and ensure non-essential personnel evacuate.
-
Ventilate: Ensure the chemical fume hood is operational to contain any vapors.
-
Don PPE: Wear the full complement of prescribed PPE, including a respirator if necessary.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). For solid spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent pad.[13][14]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
For large spills, immediately evacuate the area, close the doors, and contact your institution's emergency response team or EH&S.[10]
Final Disposal: The Role of Institutional EH&S
Once your waste containers are full (typically no more than 90% capacity), ensure they are securely sealed and request a pickup from your institution's EH&S department. They will manage the final transport and disposal at a licensed facility in accordance with all local, state, and federal regulations, such as the EPA guidelines under 40 CFR Part 261.[3]
By adhering to these procedures, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship. The careful management of chemical waste is a direct reflection of a laboratory's commitment to safety and scientific integrity.
References
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193-204. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. [Link]
-
Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Halogenated Solvents. Washington State University. [Link]
-
Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency (EPA). [Link]
-
Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency (EPA). [Link]
-
From 3-Chloromethyl-1,2,4-triazine 4Oxides to Various Substituted Pyridines and 1,2,4Triazines. ResearchGate. [Link]
-
3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine. MySkinRecipes. [Link]
-
1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. PubChem. [Link]
- Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
- Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor.
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
PYRIDINE-3-(2H)-ONE-2[3-{4-(3- SUBSTITUTED PHENYL)-1-PIPERAZINY}ALKYL] HYDROCHLO. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. staging.keyorganics.net [staging.keyorganics.net]
- 6. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 3-(Chloromethyl)-triazolo[4,3-a]pyridine: A Framework for Safety
A Senior Application Scientist's Guide to Handling 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine: A Framework for Safety
As researchers and drug development professionals, our work with novel chemical intermediates like 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine is fundamental to innovation. This compound serves as a key building block in the synthesis of advanced pharmaceutical agents.[4][5] However, its utility is matched by a significant hazard profile that demands our utmost respect and diligence. This guide provides a comprehensive framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). The procedural guidance herein is built upon a synthesis of safety data sheets (SDS) and toxicological reports for the closely related and well-documented 3-(Chloromethyl)pyridine hydrochloride, ensuring an authoritative and cautious approach.
Hazard Assessment: Understanding the "Why" Behind the "What"
Effective protection begins with a deep understanding of the risks. 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine and its analogues are not merely irritants; they are potent, multi-faceted hazards. The primary routes of occupational exposure are inhalation of dust, direct skin or eye contact, and accidental ingestion.[2] The causality for stringent PPE protocols is rooted in its formal hazard classifications.
Table 1: GHS Hazard Classifications for 3-(Chloromethyl)pyridine Hydrochloride
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage | [3] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | [3] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | [1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing germ cell defects | [1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |[3] |
The designation as a suspected carcinogen is particularly critical, stemming from bioassays showing its potential to cause tumors in animal studies.[4] Furthermore, its corrosive nature means that a single accidental splash can cause immediate and severe damage to skin and eyes.[3] When heated to decomposition, it emits highly toxic fumes, including hydrogen chloride gas, carbon oxides, and nitrogen oxides.[2][3] This knowledge transforms our view of PPE from a mere checklist to an integrated, indispensable system of defense.
The Core Ensemble: Required Personal Protective Equipment
Handling this compound requires more than a standard lab coat and gloves. A multi-layered approach is essential to create a reliable barrier against its corrosive and potentially carcinogenic properties.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[3] This is the most critical engineering control, designed to capture and exhaust dusts and vapors, providing the primary layer of respiratory protection.[1]
Personal Protective Equipment (PPE)
Hand Protection: Double-Gloving
-
Rationale: Given the compound's severe skin corrosivity and potential for absorption, a single glove may not provide sufficient protection, especially during extended handling or in the event of a small tear.
-
Protocol: Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be removed and replaced immediately upon known or suspected contamination. This practice provides a critical safety buffer.[6]
Eye and Face Protection: Goggles and Face Shield
-
Rationale: Standard safety glasses are inadequate. The risk of severe, irreversible eye damage from a splash necessitates a complete seal around the eyes.[3] A face shield protects the rest of the face from corrosive splashes.
-
Protocol: Wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166.[7] These must be worn in conjunction with a full-face shield.[3][8]
Body Protection: Chemical-Resistant Gown
-
Rationale: A standard cotton lab coat offers minimal protection against corrosive chemicals. A disposable, long-sleeved gown made of a tested, low-permeability fabric is required to prevent skin contact.[8]
-
Protocol: Wear a disposable, solid-front gown that closes in the back and has tight-fitting knit or elastic cuffs.[8] This gown should not be worn outside the immediate laboratory area and must be changed immediately after a spill or at the end of the work session.[3]
Respiratory Protection: Beyond the Fume Hood
-
Rationale: While a fume hood is the primary control, a respirator may be required for specific high-risk scenarios such as cleaning up a large spill outside of containment or if engineering controls fail.
-
Protocol: For emergency situations, a NIOSH-approved respirator with the appropriate cartridges is necessary. In some cases, a self-contained breathing apparatus (SCBA) may be required.[1][2] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including medical evaluation and fit-testing.[9]
Table 2: Recommended PPE for Specific Laboratory Tasks
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid | Double Nitrile Gloves | Goggles & Face Shield | Chemical-Resistant Gown | Work within a Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Goggles & Face Shield | Chemical-Resistant Gown | Work within a Chemical Fume Hood |
| Running Reaction | Double Nitrile Gloves | Goggles & Face Shield | Chemical-Resistant Gown | Work within a Chemical Fume Hood |
| Large Spill Cleanup | Heavy-Duty Chemical Gloves | Goggles & Face Shield | Chemical-Resistant Coveralls | NIOSH-Approved Respirator / SCBA |
Procedural Discipline: A Step-by-Step Safety Workflow
The effectiveness of PPE is directly tied to the discipline with which it is used. The following workflow provides a self-validating system for safe handling from start to finish.
Caption: Safe handling workflow for hazardous chemicals.
Operational Plan: Step-by-Step Guidance
-
Pre-Handling Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Carefully inspect all PPE for any signs of damage—cracks in goggles, tears in gloves, or compromised seams on gowns.[6]
-
Ensure a spill kit compatible with the chemical is readily accessible. Prepare designated, labeled hazardous waste containers for solid waste, liquid waste, and used PPE.
-
-
Donning PPE (A Critical Sequence):
-
Step 1: Don the first, inner pair of nitrile gloves.
-
Step 2: Don the chemical-resistant gown, ensuring it is fully closed in the back.
-
Step 3: Don the second, outer pair of nitrile gloves. Ensure the cuffs of the outer gloves go over the cuffs of the gown to create a complete seal.[8]
-
Step 4: Don chemical splash goggles, ensuring a snug fit. Finally, don the full-face shield.
-
-
Handling the Chemical:
-
Perform all work at least 6 inches inside the fume hood sash.
-
Use dry, clean-up procedures and avoid generating dust when handling the solid.[1]
-
If a small spill occurs within the hood, dampen the material with water, then carefully transfer it to a hazardous waste container.[2]
-
Keep all containers securely sealed when not in use.[1]
-
-
Doffing PPE (To Avoid Self-Contamination):
-
Step 1: Remove the outer gloves first, peeling them off so they are inside-out. Dispose of them in the designated hazardous waste container.
-
Step 2: Remove the face shield and goggles, handling them by the strap or sides. Place them in a designated area for decontamination.
-
Step 3: Remove the gown by rolling it down and away from the body, turning it inside-out as you go. Dispose of it immediately.
-
Step 4: Finally, remove the inner pair of gloves using the same inside-out technique.
-
-
Disposal and Decontamination:
-
All disposable PPE (gloves, gowns) must be disposed of as hazardous waste in a properly labeled, sealed container.[1][3]
-
Contaminated, reusable equipment must be decontaminated according to established laboratory procedures.
-
After all PPE is removed, immediately and thoroughly wash hands and forearms with soap and water.[1][3]
-
Emergency Actions: Immediate Response Protocols
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical.[2] Seek immediate medical attention.
By adhering to this rigorous safety framework, we can confidently handle 3-(Chloromethyl)-[1][2][3]triazolo[4,3-a]pyridine, harnessing its scientific potential while ensuring the highest level of protection for ourselves and our colleagues.
References
-
3-(Chloromethyl)pyridine hydrochloride Safety Data Sheet. Apollo Scientific. Link
-
3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE - CAMEO Chemicals. NOAA. Link
-
Abstract for TR-95 - National Toxicology Program (NTP). NIH. Link
-
3-(Chloromethyl)pyridine Hydrochloride Safety Data Sheet. TCI AMERICA - Spectrum Chemical. Link
-
1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). Link
-
3-(Chloromethyl)pyridine Hydrochloride Product Information. TCI Chemicals. Link
-
Pesticides PPE - Choosing the right personal protective equipment. Medicom. Link
-
Trazodone hydrochloride Safety Data Sheet. Sigma-Aldrich. Link
-
2-Chloro-3-(trifluoromethyl)pyridine Safety Data Sheet. Fisher Scientific. Link
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Link
-
Personal protective equipment for preparing toxic drugs. GERPAC. Link
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Wiley Online Library. Link
-
Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Cole-Parmer. Link
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Abstract for TR-95 [ntp.niehs.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. gerpac.eu [gerpac.eu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
